2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBJFWYPQURSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251560 | |
| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-64-0 | |
| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid from Phthalic Anhydride
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Starting from the readily available precursor, phthalic anhydride, this document details a robust two-step synthesis. The narrative emphasizes the mechanistic underpinnings, rationale behind procedural choices, and detailed, field-tested protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis. The guide includes detailed experimental procedures, data presentation in structured tables, and visual diagrams to elucidate the reaction pathways and workflows, ensuring both scientific rigor and practical applicability.
Introduction and Strategic Overview
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to serve as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. The target molecule, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, combines this important heterocycle with a benzoic acid group, presenting a versatile building block for further elaboration in drug discovery programs.
The synthesis strategy detailed herein is a classical and efficient two-step process starting from phthalic anhydride:
-
Step 1: Hydrazinolysis and Cyclization to an Intermediate. Phthalic anhydride is reacted with hydrazine hydrate. This reaction proceeds via the formation of a monoacylhydrazide which rapidly cyclizes to form the stable intermediate, N-aminophthalimide.
-
Step 2: Acetylation, Cyclodehydration, and Ring Opening. The N-aminophthalimide intermediate is then treated with acetic anhydride. This single reagent accomplishes three crucial transformations: N-acetylation of the amino group, subsequent cyclodehydration to form the 1,3,4-oxadiazole ring, and concomitant hydrolysis of the phthalimide ring to yield the final benzoic acid product.
This approach is favored for its operational simplicity, use of accessible reagents, and generally good yields.
Overall Synthetic Workflow
The entire process, from starting material to purified final product, follows a logical sequence of synthesis, isolation, and characterization.
Caption: High-level experimental workflow diagram.
Part I: Synthesis of N-Aminophthalimide Intermediate
The initial step involves the conversion of phthalic anhydride to N-aminophthalimide. This reaction is a cornerstone of hydrazine chemistry and proceeds with high efficiency.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form 2-carboxybenzoylhydrazide. This intermediate is generally not isolated as it readily undergoes intramolecular cyclization upon heating. The terminal amino group of the hydrazide attacks the neighboring carboxylic acid, and subsequent dehydration yields the stable five-membered phthalimide ring of the N-aminophthalimide product.[1]
Using a mixed solvent system like ethanol/water at controlled temperatures helps to manage the exothermicity of the initial ring-opening and provides a suitable medium for the precipitation of the product upon completion.[1][2]
Caption: Reaction scheme for N-Aminophthalimide synthesis.
Experimental Protocol: N-Aminophthalimide
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Phthalic Anhydride | 148.12 | 14.8 g | 0.10 | Starting Material |
| Hydrazine Hydrate (~64%) | 50.06 | 7.8 mL | ~0.10 | Reagent |
| Ethanol (95%) | - | 50 mL | - | Solvent |
| Deionized Water | - | 50 mL | - | Solvent |
Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend phthalic anhydride (14.8 g, 0.10 mol) in 50 mL of 95% ethanol.
-
Addition of Hydrazine: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add hydrazine hydrate (7.8 mL, ~0.10 mol) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. A thick white precipitate will form.
-
Isolation: Add 50 mL of cold deionized water to the reaction mixture to ensure complete precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2x 30 mL) and then with a small portion of cold ethanol (20 mL).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: The expected yield is typically 85-95%. The product should be a white crystalline solid with a melting point of 201-203 °C.
Part II: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid
This second stage is a multifunctional transformation where the intermediate is converted into the final product.
Mechanism and Rationale
The reaction with acetic anhydride is a classic method for forming 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazides.[3] The mechanism proceeds through several key steps:
-
N-Acetylation: The primary amino group of N-aminophthalimide acts as a nucleophile, attacking one of the carbonyls of acetic anhydride to form an N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: Under thermal conditions (reflux), this diacylhydrazine undergoes intramolecular cyclization. One of the amide oxygens attacks the other carbonyl carbon, leading to a five-membered heterocyclic intermediate. Subsequent elimination of a water molecule (facilitated by the acetic anhydride, a powerful dehydrating agent) forms the stable, aromatic 1,3,4-oxadiazole ring.
-
Hydrolysis (Ring Opening): The water generated during the dehydration, along with trace amounts in the system, facilitates the hydrolysis of one of the amide bonds in the phthalimide ring. This process is driven by the formation of the thermodynamically stable benzoic acid. The reaction conditions (heat and acetic acid byproduct) promote this ring-opening step.
Caption: Reaction scheme for Oxadiazole formation.
Experimental Protocol: Final Product
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| N-Aminophthalimide | 162.15 | 16.2 g | 0.10 | Starting Material |
| Acetic Anhydride | 102.09 | 50 mL | ~0.53 | Reagent/Solvent/Dehydrating Agent |
| Deionized Water | - | 250 mL | - | For work-up |
| Ethanol | - | As needed | - | For recrystallization |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place N-aminophthalimide (16.2 g, 0.10 mol) and acetic anhydride (50 mL).
-
Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-5 hours. The solid will gradually dissolve, and the solution will turn pale yellow to light brown.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 250 mL of ice-cold water while stirring. Caution: This step is exothermic as excess acetic anhydride reacts with water.
-
Isolation: A solid product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the anhydride.
-
Filtration: Collect the crude product by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper (this removes acetic acid).
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or ethanol, to obtain a pure crystalline product.
-
Drying: Dry the purified product in a vacuum oven at 80 °C.
-
Characterization: The expected yield is typically 70-85%. The final product, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, should be a white to off-white solid.
Characterization and Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Compound | Technique | Expected Observations |
| N-Aminophthalimide | Melting Point | 201-203 °C |
| IR (cm⁻¹) | ~3300-3200 (N-H stretch), ~1760 & 1700 (C=O, imide) | |
| ¹H NMR (DMSO-d₆) | δ ~7.8 (m, 4H, Ar-H), δ ~5.9 (s, 2H, -NH₂) | |
| Final Product | Melting Point | ~185-188 °C |
| IR (cm⁻¹) | ~3200-2500 (O-H, broad), ~1700 (C=O, acid), ~1610 (C=N) | |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~2.6 (s, 3H, -CH₃) | |
| ¹³C NMR (DMSO-d₆) | δ ~167 (COOH), ~165 (Oxadiazole C), ~162 (Oxadiazole C), ~125-135 (Ar-C), ~11 (CH₃) |
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle in a fume hood with proper PPE. Reacts exothermically with water.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid from phthalic anhydride is a reliable and instructive process that demonstrates fundamental principles of heterocyclic chemistry. The two-step procedure, involving the formation of an N-aminophthalimide intermediate followed by a one-pot acetylation, cyclodehydration, and ring-opening, is an efficient route to this valuable chemical building block. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and safely produce this compound for applications in pharmaceutical and materials science research.
References
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. Available at: [Link]
- Method for synthesizing N-aminophthalimide. Google Patents.
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]
Sources
An In-Depth Technical Guide to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule presents unique synthetic challenges and potential therapeutic applications. This document delves into its chemical identity, physicochemical properties, proposed synthetic pathways, and prospective biological relevance, offering a foundational resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
Precise identification of chemical compounds is paramount for scientific rigor. It is crucial to distinguish 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid from its commercially available isomer, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
CAS Number: A definitive CAS (Chemical Abstracts Service) number for 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is not readily found in major chemical databases. This suggests the compound is not widely commercially available and may require custom synthesis. For reference, the isomeric 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is registered under CAS Number 892502-28-2 .[1][2]
Molecular Formula: C₁₀H₈N₂O₃
Molecular Weight: 204.19 g/mol
The structural difference between the 2- and 4-isomers significantly influences their chemical and biological properties. The ortho-substitution in the target molecule introduces steric hindrance and the potential for intramolecular interactions, which can affect its acidity, solubility, and binding affinity to biological targets.
Table 1: Predicted and Known Physicochemical Properties
| Property | 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (Predicted) | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (Known) |
| CAS Number | Not readily available | 892502-28-2 |
| Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.19 g/mol | 204.19 g/mol |
| Appearance | Likely a white to off-white solid | White to off-white solid |
| Melting Point | No data available | No data available |
| Boiling Point | No data available | No data available |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Sparingly soluble in water, soluble in organic solvents. |
Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Proposed Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. Generally, these compounds are prepared via the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. A plausible and efficient synthetic route to the target molecule can be conceptualized starting from phthalic anhydride. This method offers a high degree of regiochemical control, which is essential for the synthesis of the desired 2-substituted isomer.
Proposed Synthetic Workflow
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, identification, and characterization of new chemical entities.
Introduction
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a molecule of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established pharmacophore known to be present in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzoic acid moiety provides a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and ensuring the reproducibility of scientific findings.
This guide will provide a detailed exposition of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the chemical structure and numbering of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Figure 1. Molecular structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
¹H NMR Spectral Data (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |
| ~8.0-8.2 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.6-7.8 | Multiplet | 2H | Ar-H | Aromatic protons meta and para to the carboxylic acid group. |
| ~7.5-7.6 | Multiplet | 1H | Ar-H | Aromatic proton adjacent to the oxadiazole ring. |
| ~2.6 | Singlet | 3H | CH₃ | The methyl protons on the oxadiazole ring are expected to appear as a sharp singlet in the upfield region. |
¹³C NMR Spectral Data (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~165 | C₅ (Oxadiazole) | The carbon of the oxadiazole ring bearing the methyl group is expected to be significantly deshielded. |
| ~162 | C₂ (Oxadiazole) | The carbon of the oxadiazole ring attached to the benzoic acid moiety will also be in the downfield region. |
| ~133 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~131 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-C | Quaternary aromatic carbon attached to the oxadiazole ring. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~11 | CH₃ | The methyl carbon will appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using either a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1] |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2950 | Weak | Aliphatic C-H stretch | Stretching vibration of the C-H bonds in the methyl group. |
| ~1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[1] |
| ~1600, ~1475 | Medium to Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1550 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring. |
| ~1250 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |
| ~1070 | Medium | C-O-C stretch | Asymmetric stretch of the ether-like linkage within the oxadiazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass measurement. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
-
Parameters:
-
Ionization Mode: ESI positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.
-
Mass Range: m/z 50-500.
-
Expected Mass Spectral Data
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.19 g/mol [2]
-
Expected Exact Mass: 204.0535
-
High-Resolution Mass Spectrometry (HRMS):
-
ESI+: Calculated for [C₁₀H₉N₂O₃]⁺ ([M+H]⁺): m/z 205.0608. The observation of this ion with high mass accuracy (typically < 5 ppm) would strongly support the proposed molecular formula.
-
ESI-: Calculated for [C₁₀H₇N₂O₃]⁻ ([M-H]⁻): m/z 203.0462.
-
Potential Fragmentation Pattern
The fragmentation pattern can provide valuable structural information. A logical workflow for analyzing the fragmentation is presented below.
Figure 2. Predicted fragmentation pathway for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in ESI+ mode.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, when taken together, will allow for unambiguous confirmation of the structure and purity of this compound. This information is critical for any further investigation into its chemical and biological properties. Researchers are encouraged to use this guide as a reference for their own experimental work and data interpretation.
References
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.
- Rajak, H., et al. (2011). 1,3,4-Oxadiazole moiety in search of optimal antimicrobial agent: A review. Mini-Reviews in Medicinal Chemistry, 11(8), 666-691.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135471891, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)
-
LookChem. (n.d.). 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
- Benzoic Acid IR Spectrum. (n.d.).
Sources
An In-Depth Technical Guide to the Crystal Structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the synthesis, crystal structure, and potential applications of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the established biological activities of both the 1,3,4-oxadiazole and benzoic acid moieties. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents.
The Strategic Importance of the 1,3,4-Oxadiazole-Benzoic Acid Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention as a privileged scaffold in medicinal chemistry. Its favorable metabolic profile and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[1] This heterocycle is a bioisostere for ester and amide groups, offering improved hydrolytic stability. Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
When coupled with a benzoic acid moiety, the resulting scaffold presents a unique combination of a rigid, electron-deficient oxadiazole ring and a versatile carboxylic acid group. The carboxylic acid can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, or serve as a handle for further chemical modification to modulate physicochemical properties such as solubility and bioavailability. The relative orientation of these two rings, dictated by the substitution pattern on the benzene ring, is a critical determinant of the molecule's overall shape and its ability to fit into the binding pockets of enzymes and receptors.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives typically commences from readily available benzoic acid precursors. A general and robust synthetic strategy involves the conversion of the carboxylic acid to an acid hydrazide, followed by cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a common synthetic route to this class of compounds.
Step 1: Synthesis of Benzohydrazide
-
A solution of the desired substituted benzoic acid in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the corresponding ester precipitates and is isolated by filtration.
-
The ester is then refluxed with hydrazine hydrate in ethanol to yield the benzohydrazide.
Step 2: Formation of the 1,3,4-Oxadiazole Ring
-
The synthesized benzohydrazide is acylated, for instance, with acetyl chloride or acetic anhydride, to form an N'-acetylbenzohydrazide intermediate.
-
This intermediate undergoes dehydrative cyclization to form the 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice.
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.
Caption: Workflow from synthesis to crystal structure determination.
Unveiling the Molecular Architecture: A Deep Dive into the Crystal Structure
While the crystal structure of the parent compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, is not publicly available, a detailed analysis of a closely related derivative, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate , provides significant insights into the molecular geometry and packing of this scaffold.[1][2]
Intramolecular Geometry: A Tale of Two Rings
Single-crystal X-ray diffraction analysis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate reveals a largely planar core structure.[1][2] The benzene and 1,3,4-oxadiazole rings are nearly coplanar, with a very small dihedral angle between them of approximately 4.14°.[1][2] This planarity is a key feature, as it influences the potential for π-stacking interactions in the solid state and dictates the overall shape of the molecule for receptor binding.
In contrast, the acetate group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of about 82.69°.[1][2] This non-planar orientation minimizes steric hindrance and is a common feature in ortho-substituted phenyl esters.
| Crystallographic Data for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate | |
| Chemical Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6335 (6) |
| b (Å) | 16.925 (3) |
| c (Å) | 9.5078 (6) |
| β (°) | 92.113 (6) |
| Volume (ų) | 1066.7 (2) |
| Z | 4 |
| Data sourced from dos Santos et al. (2014).[1][2] |
Intermolecular Interactions: The Forces that Build the Crystal
The crystal packing of these derivatives is governed by a combination of weak and strong intermolecular interactions.
π-π Stacking: In the crystal structure of the acetate derivative, weak π-π stacking interactions are observed between the oxadiazole and benzene rings of adjacent molecules, with a minimum ring centroid separation of 3.7706 Å.[1][2] These interactions contribute to the formation of layers within the crystal lattice.
Hydrogen Bonding in the Benzoic Acid Analogs: For the parent benzoic acid and its derivatives, the carboxylic acid group is expected to be the dominant driver of the supramolecular assembly. Carboxylic acids typically form robust, hydrogen-bonded dimers in the solid state. This involves the formation of a characteristic R²₂(8) ring motif through two O-H···O hydrogen bonds between the carboxyl groups of two molecules.
Caption: The characteristic R²₂(8) hydrogen-bonded dimer of carboxylic acids.
This strong dimeric synthon is a powerful tool in crystal engineering, often leading to predictable and stable crystal structures. The remainder of the molecule, the 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety, would then pack in a manner that accommodates these dimeric units.
Structure-Activity Relationship (SAR) and Drug Development Implications
The structural insights gained from crystallographic studies are invaluable for understanding the structure-activity relationships of these compounds. The near planarity of the oxadiazole and benzene rings creates a rigid scaffold that can be systematically modified to probe interactions with a biological target.
-
Hydrogen Bonding Potential: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the carboxylic acid group provides a strong hydrogen bond donor and acceptor. These features are critical for molecular recognition at the active site of a protein.
-
Modulation of Physicochemical Properties: The substitution pattern on the benzene ring can be altered to fine-tune the electronic properties and lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Rigidity: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
The diverse biological activities reported for 1,3,4-oxadiazole derivatives suggest that the 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid scaffold is a promising starting point for the development of new drugs in various therapeutic areas.
Future Directions and Conclusion
The study of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives is a fertile ground for further research. The synthesis and crystallographic characterization of the parent acid and a wider range of its derivatives are crucial next steps to fully elucidate the interplay of intermolecular forces in their crystal packing. Co-crystallization with other pharmaceutically active ingredients is another promising avenue to explore for the development of novel multi-target drugs or to improve the physicochemical properties of existing ones.
References
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dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
-
dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(5), o559. [Link]
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Foreword: Navigating the Solubility Landscape of Novel Pharmaceutical Scaffolds
An In-Depth Technical Guide to the Solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Organic Solvents
In the realm of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from formulation strategies to bioavailability. This guide is dedicated to a specific molecule of interest: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This compound integrates the well-known benzoic acid moiety with a 1,3,4-oxadiazole ring, a heterocyclic scaffold prevalent in many medicinally active compounds.
The absence of extensive published solubility data for this particular molecule necessitates a foundational approach. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive manual for the research scientist. It provides the theoretical underpinnings, predictive frameworks, and detailed experimental protocols required to independently and accurately determine the solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in a range of relevant organic solvents. By equipping the reader with both the "why" and the "how," this document aims to empower researchers to navigate the solubility challenges inherent in early-stage drug development.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.
The Role of Intermolecular Forces
The solubility of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is dictated by its structural features: a carboxylic acid group capable of strong hydrogen bonding, a polar 1,3,4-oxadiazole ring contributing to dipole-dipole interactions, and a benzene ring and a methyl group that introduce nonpolar characteristics. The balance of these features will determine its affinity for different types of solvents.
Solvent Polarity
A primary indicator of a solvent's dissolving power is its polarity. Solvents can be broadly classified as polar or nonpolar, and polar solvents can be further divided into protic (capable of hydrogen bonding) and aprotic.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These are expected to be effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid group of the target molecule.
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide, acetonitrile): These solvents possess significant dipole moments and can interact favorably with the polar regions of the molecule, but they do not donate hydrogen bonds.
-
Nonpolar Solvents (e.g., hexane, toluene): These are anticipated to be poor solvents for this molecule due to their inability to form strong interactions with the polar functional groups.
The following table provides the polarity index for a selection of common organic solvents, offering a preliminary guide for solvent selection.
| Solvent | Polarity Index (P') |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Chloroform | 4.1 |
| Ethanol | 4.3 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| N,N-Dimethylformamide (DMF) | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 7.2 |
| Water | 10.2 |
Data sourced from various chemical suppliers and literature.[1][2][3][4]
Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) provide a powerful framework.[5] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[6] The "distance" (Ra) between the HSP of a solute and a solvent can be calculated, and a smaller distance suggests a higher likelihood of dissolution. While the HSP for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid are not established, the experimental determination of its solubility in a range of solvents with known HSP can be used to estimate its own HSP values.
Predicted Solubility Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Based on its molecular structure, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar oxadiazole ring and interact with the carboxylic acid group.
-
Moderate to High Solubility: Likely in polar protic solvents such as methanol and ethanol, which can form hydrogen bonds with the carboxylic acid.
-
Moderate Solubility: Possible in solvents of intermediate polarity like acetone and ethyl acetate.
-
Low to Negligible Solubility: Anticipated in nonpolar solvents like hexane and toluene, which lack the ability to form favorable interactions with the polar functional groups of the molecule.
Experimental Determination of Thermodynamic Solubility: A Detailed Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
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A Comprehensive Technical Guide to the Synthesis of 1,3,4-Oxadiazole Containing Benzoic Acids
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and broad spectrum of biological activities. When integrated with a benzoic acid scaffold, it gives rise to a class of compounds with significant therapeutic potential, acting as bioisosteres for carboxylic acids and amides with enhanced metabolic stability. This in-depth technical guide provides a comprehensive literature review on the synthesis of 1,3,4-oxadiazole containing benzoic acids, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic strategies, elucidating the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. This guide is structured to offer not just a set of instructions, but a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: The Significance of the 1,3,4-Oxadiazole and Benzoic Acid Moieties in Drug Discovery
The five-membered 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in drug design.[1] Its aromatic nature, coupled with the presence of two nitrogen atoms and an oxygen atom, imparts a unique electronic and steric profile. This heterocycle is often employed as a bioisosteric replacement for ester and amide functionalities, a strategy that can significantly improve a drug candidate's pharmacokinetic profile by enhancing its resistance to enzymatic hydrolysis.[2] The diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives are vast, encompassing anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3]
The benzoic acid functional group, on the other hand, is a common feature in many pharmaceuticals, providing a key site for interaction with biological targets through hydrogen bonding and salt bridge formation. The combination of these two pharmacophores into a single molecular entity creates a powerful platform for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to access these valuable compounds, with a focus on practical and reproducible methodologies.
Key Synthetic Strategies
The synthesis of 1,3,4-oxadiazoles containing a benzoic acid moiety generally proceeds through the formation of a key diacylhydrazine or acylhydrazone intermediate, which then undergoes cyclization. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Dehydrative Cyclization of Diacylhydrazines
This is one of the most traditional and widely used methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4] The general strategy involves the acylation of a benzohydrazide with a benzoic acid derivative (often in the form of an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using a variety of reagents.
Mechanism: The dehydrating agent activates the carbonyl oxygen of one of the acyl groups, making it a better leaving group (as water). The nitrogen atom of the other hydrazide moiety then acts as a nucleophile, attacking the activated carbonyl carbon to initiate the cyclization. Subsequent dehydration leads to the formation of the aromatic 1,3,4-oxadiazole ring.
Caption: Dehydrative cyclization of a diacylhydrazine to a 1,3,4-oxadiazole.
Common Dehydrating Agents:
-
Phosphorus Oxychloride (POCl₃): A powerful and effective dehydrating agent, often used in excess as both a reagent and a solvent.[5][6]
-
Thionyl Chloride (SOCl₂): Another common and potent dehydrating agent.
-
Polyphosphoric Acid (PPA): A viscous liquid that serves as both a catalyst and a dehydrating medium, particularly useful for high-boiling point reactions.
-
Triflic Anhydride: A very reactive and efficient dehydrating agent for milder reaction conditions.[7]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in a solvent like toluene | High yields, readily available | Harsh conditions, corrosive, workup can be challenging |
| SOCl₂ | Reflux in an inert solvent | Effective, volatile byproducts | Corrosive, toxic gas evolution (HCl, SO₂) |
| PPA | High temperatures (100-200 °C) | Good for less reactive substrates | Viscous, difficult to stir, harsh workup |
| Tf₂O | Low temperature (-78 to 25 °C) with a base | Mild conditions, high yields | Expensive, moisture sensitive |
Oxidative Cyclization of Acylhydrazones
This method provides an alternative route to 1,3,4-oxadiazoles, starting from acylhydrazones, which are readily prepared by the condensation of an aldehyde with a hydrazide.[7][8] The subsequent oxidative cyclization can be achieved using a variety of oxidizing agents.
Mechanism: The oxidizing agent facilitates the removal of two hydrogen atoms from the acylhydrazone, leading to the formation of a nitrilimine intermediate. This highly reactive intermediate then undergoes a 1,5-dipolar cyclization to form the 1,3,4-oxadiazole ring.
Caption: Oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole.
Common Oxidizing Agents:
-
Lead(IV) Acetate (Pb(OAc)₄): A classic reagent for this transformation.[7]
-
Ceric Ammonium Nitrate (CAN): An efficient and readily available oxidant.[9]
-
Iodine (I₂): A milder and more environmentally friendly oxidizing agent, often used in the presence of a base.
-
Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent.[8]
One-Pot Syntheses
In recent years, one-pot synthetic strategies have gained significant attention due to their efficiency, reduced waste generation, and operational simplicity.[10] Several one-pot methods for the synthesis of 1,3,4-oxadiazoles containing benzoic acids have been developed, often involving the in-situ formation of the diacylhydrazine or acylhydrazone intermediate followed by cyclization without isolation.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of 1,3,4-oxadiazole containing benzoic acids. It is crucial to adhere to all laboratory safety procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate
This protocol describes the synthesis of the key benzohydrazide intermediate, a necessary precursor for many of the subsequent reactions.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate (64-85%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1.0 eq) in ethanol.[1]
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11][12]
-
After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[1]
-
Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[1]
-
Dry the crude product. For further purification, recrystallize from ethanol.[1][12]
Self-Validation:
-
TLC: Monitor the disappearance of the starting methyl benzoate spot and the appearance of the more polar benzohydrazide product.
-
Melting Point: Compare the melting point of the product with the literature value (112-114 °C).
-
¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new signals for the -NH- and -NH₂ protons.
Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol details the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole via the cyclization of a diacylhydrazine using POCl₃.
Materials:
-
Aroyl hydrazide (e.g., isonicotinic acid hydrazide)
-
Substituted benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, take a mixture of the aroyl hydrazide (0.01 mol) and the substituted benzoic acid (0.01 mol).[5]
-
Carefully add phosphorus oxychloride (10 mL) to the mixture.[5]
-
Reflux the reaction mixture on a water bath for 8-10 hours (monitor by TLC).[5]
-
After completion, remove the excess POCl₃ under reduced pressure.
-
Cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of NaHCO₃.
-
The resulting solid product is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).[5]
Self-Validation:
-
TLC: Monitor the reaction for the disappearance of the starting materials and the formation of a new, less polar product spot.
-
FTIR: Look for the disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of the characteristic C=N and C-O-C stretching bands of the oxadiazole ring (around 1600 cm⁻¹ and 1080 cm⁻¹, respectively).[5]
-
¹H NMR: The spectrum should confirm the absence of the -NH-NH- protons and the presence of the expected aromatic signals for the final product.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the desired 2,5-disubstituted 1,3,4-oxadiazole.[5]
Protocol 3: Oxidative Cyclization of an Acylhydrazone
This protocol describes the synthesis of a 1,3,4-oxadiazole from an acylhydrazone using an oxidizing agent.
Materials:
-
Acylhydrazone (prepared by condensing an aldehyde with a hydrazide)
-
Ceric Ammonium Nitrate (CAN)
-
Methanol
Procedure:
-
Prepare the acylhydrazone by refluxing equimolar amounts of the desired aldehyde and hydrazide in methanol for 2-4 hours. The product often precipitates upon cooling and can be filtered and dried.
-
Dissolve the acylhydrazone (15 mmol) in methanol (65 mL) and cool the solution to -10 °C.[9]
-
Slowly add a solution of ceric ammonium nitrate (16.5 mmol) in methanol to the cooled acylhydrazone solution with stirring.[9]
-
Continue stirring the reaction mixture at -10 °C for 1 hour.[9]
-
After the reaction is complete (monitored by TLC), pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation:
-
TLC: Monitor the conversion of the acylhydrazone to the oxadiazole.
-
FTIR: Observe the disappearance of the N-H and C=O bands of the acylhydrazone and the appearance of the oxadiazole ring vibrations.
-
¹H NMR: The signal for the -CH=N- proton of the acylhydrazone will be absent in the product spectrum.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized oxadiazole.
Characterization Data
Accurate characterization of the synthesized compounds is essential for verifying their structure and purity. The following are typical spectral data for a 1,3,4-oxadiazole containing a benzoic acid moiety.
Example: 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.30 (br. s, 1H, COOH), 8.20 (m, 4H, Ar-H), 8.15 (m, 2H, Ar-H), 7.76 (t, 1H, J = 7.4 Hz, Ar-H), 7.68 (t, 2H, J = 7.6 Hz, Ar-H).[13]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.6, 166.6, 133.4, 133.3, 130.1, 129.9, 129.5, 127.9, 127.2, 123.2.[13]
-
FTIR (KBr, cm⁻¹): ~3000-2500 (broad O-H of carboxylic acid), ~1700 (C=O of carboxylic acid), ~1610 (C=N of oxadiazole), ~1550 (aromatic C=C), ~1070 (C-O-C of oxadiazole).
-
Mass Spectrometry (EI): m/z (%) = 266 (M+).
Conclusion
The synthesis of 1,3,4-oxadiazole containing benzoic acids offers a versatile platform for the development of new chemical entities with significant therapeutic potential. This guide has provided a comprehensive overview of the key synthetic strategies, including dehydrative cyclization of diacylhydrazines and oxidative cyclization of acylhydrazones, along with detailed, self-validating experimental protocols. By understanding the underlying chemical principles and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize and characterize these valuable compounds, paving the way for future drug discovery and development.
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SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS | TSI Journals. (URL: [Link])
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Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. (URL: [Link])
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH. (URL: [Link])
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Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study - PubMed. (2020-03-25). (URL: [Link])
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SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES - Farmacia Journal. (URL: [Link])
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Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles - The University of Jordan. (URL: [Link])
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (2022-11-09). (URL: [Link])
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL: [Link])
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC - NIH. (2017-02-23). (URL: [Link])
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PubMed Central. (2021-01-07). (URL: [Link])
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed Central. (URL: [Link])
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Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. - ResearchGate. (URL: [Link])
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015-09-16). (URL: [Link])
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View of Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles | Jordan Journal of Chemistry (JJC). (URL: [Link])
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). (URL: [Link])
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. (URL: [Link])
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])
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Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry - PubMed. (URL: [Link])
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The Emerging Therapeutic Potential of 5-Methyl-1,3,4-Oxadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds incorporating the 1,3,4-oxadiazole ring system are recognized for their wide array of pharmacological activities. The addition of a methyl group at the 5-position of this heterocyclic core has been a strategic focus in medicinal chemistry to modulate and enhance these biological effects. This technical guide provides an in-depth analysis of the significant and diverse biological activities exhibited by 5-methyl-1,3,4-oxadiazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties. This document will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these activities, serving as a vital resource for researchers in the field of drug discovery and development.
Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere for carboxylic acids, esters, and carboxamides, and is a key structural component in numerous therapeutic agents. Marketed drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan feature the 1,3,4-oxadiazole core, highlighting its clinical significance. The versatility of this scaffold allows for substitutions at the 2 and 5-positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methyl group at the 5-position is a common modification that can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Antimicrobial Activity: A Renewed Approach to Combatting Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Mechanism of Action
The antimicrobial action of 1,3,4-oxadiazole derivatives is often attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within microbial cells. Some derivatives have been shown to inhibit crucial enzymes involved in microbial survival. For instance, certain 1,3,4-oxadiazole compounds have been identified as inhibitors of lipoteichoic acid (LTA) synthase (LtaS), an enzyme essential for the biosynthesis of a major component of the cell wall in Gram-positive bacteria.
Key Findings and Structure-Activity Relationships
Numerous studies have reported the synthesis and antimicrobial evaluation of 5-methyl-1,3,4-oxadiazole derivatives. For example, a series of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole derivatives were synthesized and showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Another study highlighted a 5-methyl-1,3,4-oxadiazole derivative, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to Gentamicin.
Furthermore, certain 2-acylamino-1,3,4-oxadiazole derivatives have shown potent activity, with one compound being particularly effective against Staphylococcus aureus (MIC = 1.56 µg/mL) and others against Bacillus subtilis (MIC = 0.78 µg/mL). The substitution pattern on the 1,3,4-oxadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the 5-methyl-1,3,4-oxadiazole compounds in a suitable solvent (e.g., DMSO) and then in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Dispense the diluted compounds into a 96-well microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 1,3,4-oxadiazole scaffold is a privileged structure in the design of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, growth factors, and enzymes.
Mechanism of Action
A significant mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, differentiation, apoptosis, and angiogenesis, and its aberrant activation is common in many cancers. By inhibiting STAT3, these compounds can effectively halt tumor growth and induce apoptosis. Other reported mechanisms include the inhibition of histone deacetylase (HDAC8) and matrix metalloproteinases (MMPs).
Key Findings and Quantitative Data
Several studies have demonstrated the potent anticancer activity of 5-methyl-1,3,4-oxadiazole derivatives. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, with some compounds showing significant reduction in cell viability. Another study reported a new series of 1,3,4-oxadiazole derivatives, with some compounds exhibiting excellent cytotoxic profiles against the A549 human lung cancer cell line, with IC50 values as low as <0.14 µM. These compounds were also found to induce apoptosis at a higher rate than the standard drug cisplatin.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | |
| 4f | A549 (Lung) | 1.59 - 7.48 | |
| 4i | A549 (Lung) | 1.59 - 7.48 | |
| 4k | A549 (Lung) | 1.59 - 7.48 | |
| 4l | A549 (Lung) | 1.59 - 7.48 | |
| 4g | C6 (Glioma) | 8.16 | |
| 4h | C6 (Glioma) | 13.04 |
Experimental Protocol: Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method
The 1,3,4-Oxadiazole Scaffold: A Privileged Motif for Precision Enzyme Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility as a core structural motif in the design of potent and selective enzyme inhibitors.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for ester and amide functionalities, its metabolic stability, and its capacity to engage in a wide array of non-covalent interactions, make it an attractive component for modern drug discovery.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action through which 1,3,4-oxadiazole derivatives exert their inhibitory effects on various classes of enzymes, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions that underpin their inhibitory activity, supported by data from enzymatic assays, structural biology, and computational modeling.
The 1,3,4-Oxadiazole Core: A Nexus of Favorable Physicochemical Properties
The efficacy of the 1,3,4-oxadiazole moiety in enzyme inhibition is not coincidental; it stems from a confluence of advantageous structural and electronic features. This heterocycle is a thermally stable, neutral aromatic system.[5][6] Its constituent atoms—two nitrogen, one oxygen, and two carbon—create a unique electronic landscape that facilitates multiple modes of interaction with enzyme active sites.
The key attributes contributing to its role as a potent pharmacophore include:
-
Hydrogen Bonding Capability: The nitrogen atoms in the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the inhibitor within the enzyme's active site.[5]
-
Bioisosterism: The 1,3,4-oxadiazole ring is a well-established bioisostere of ester and amide groups.[4][7] This allows for the replacement of metabolically labile ester or amide linkages with the more stable oxadiazole ring, often improving the pharmacokinetic profile of a drug candidate without compromising its binding affinity.
-
Dipolar Nature: The arrangement of heteroatoms in the ring imparts a significant dipole moment, which can facilitate favorable interactions with polar residues in the enzyme's binding pocket.
-
Rigidity and Planarity: The aromatic nature of the 1,3,4-oxadiazole ring provides a rigid scaffold that can orient appended substituent groups in a well-defined manner, optimizing their interactions with specific subsites of the enzyme.
-
Modulation of Physicochemical Properties: The incorporation of a 1,3,4-oxadiazole ring can influence a molecule's lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.
The following diagram illustrates the key interactive features of the 1,3,4-oxadiazole scaffold.
Caption: Key properties of the 1,3,4-oxadiazole scaffold.
Mechanisms of Enzyme Inhibition: A Multi-Target Approach
Derivatives of 1,3,4-oxadiazole have demonstrated inhibitory activity against a broad spectrum of enzymes, playing crucial roles in various disease pathologies.[2][8] The versatility of this scaffold allows for its adaptation to the unique topographies and chemical environments of diverse enzyme active sites.
Inhibition of Kinases: Targeting Cellular Signaling
Kinases are a major class of enzymes targeted in cancer therapy due to their central role in cell proliferation, differentiation, and survival.[8][9] Several 1,3,4-oxadiazole derivatives have been developed as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): In many EGFR and VEGFR2 inhibitors, the 1,3,4-oxadiazole ring acts as a linker, positioning key pharmacophoric groups to interact with the ATP-binding pocket of the kinase.[10][11] Molecular docking studies of naproxen-based 1,3,4-oxadiazole derivatives have shown that the oxadiazole moiety can form hydrogen bonds with amino acid residues in the hinge region of the EGFR kinase domain, a critical interaction for potent inhibition.[10]
-
Glycogen Synthase Kinase-3β (GSK-3β): In the context of Alzheimer's disease, 1,3,4-oxadiazole derivatives have been designed as GSK-3β inhibitors. X-ray co-crystal structures have revealed that the oxadiazole ring can mediate interactions within the ATP-binding site of GSK-3β, highlighting the scaffold's utility in designing selective inhibitors.[12]
Inhibition of Metalloenzymes: Chelating Metal Ions
Metalloenzymes, which contain a metal ion cofactor in their active site, are another important class of drug targets. The heteroatoms of the 1,3,4-oxadiazole ring can coordinate with the metal ion, leading to potent inhibition.
-
Carbonic Anhydrases (CAs): CAs are zinc-containing enzymes involved in pH regulation and have been implicated in glaucoma and certain cancers.[6] 1,3,4-Oxadiazole derivatives, often bearing a sulfonamide group, have been shown to be potent CA inhibitors.[6][13] The oxadiazole ring can position the sulfonamide moiety to effectively chelate the catalytic zinc ion in the active site. Kinetic studies have shown that some of these derivatives act as non-competitive inhibitors.[14]
-
Urease: Urease is a nickel-containing enzyme that is a key virulence factor for Helicobacter pylori. 1,3,4-Oxadiazole derivatives have been identified as potent urease inhibitors.[15][16] Molecular docking studies suggest that the nitrogen atoms of the oxadiazole ring can interact with the nickel ions in the active site of urease, disrupting its catalytic activity.[15] The inhibition is often competitive, suggesting that the inhibitors bind to the same site as the natural substrate, urea.[17]
Inhibition of Other Key Enzymes
The applicability of the 1,3,4-oxadiazole scaffold extends to a wide range of other enzymes.
-
Neuraminidase: This is a key enzyme for influenza virus replication. Novel 1,3,4-oxadiazole derivatives have been designed as neuraminidase inhibitors with IC50 values in the nanomolar range, outperforming the approved drug oseltamivir carboxylate.[18] Molecular docking has indicated that the oxadiazole ring plays a crucial role in interacting with the key arginine triad (Arg118, Arg292, and Arg371) at the enzyme's active site.[18]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase.[19][20][21] Kinetic studies have revealed different modes of inhibition, including competitive and non-competitive, depending on the specific derivative.[21]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of 1,3,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected 1,3,4-oxadiazole derivatives against various enzymes.
| Target Enzyme | 1,3,4-Oxadiazole Derivative | IC50 (µM) | Reference |
| Neuraminidase | Compound 6d | 0.027 | [18] |
| Carbonic Anhydrase | Compound 7g (3-pyridine substituted) | 0.1 | [14] |
| EGFR Kinase | Compound 15 (naproxen-based) | 0.41 | [10] |
| α-Glucosidase | Compound 7a (Schiff base derivative) | 0.6 | [19][20] |
| Urease | Compound 4j (4-chlorobenzyl substituted) | 1.15 | [15] |
| Telomerase | Compound 65 | 1.27 | [1] |
| α-Amylase | Compound 3f | 20.25 | [21] |
Experimental Protocols for Characterizing Enzyme Inhibition
The elucidation of the mechanism of action of 1,3,4-oxadiazole-based enzyme inhibitors relies on a combination of in vitro enzymatic assays and in silico computational methods.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of a 1,3,4-oxadiazole derivative.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (1,3,4-oxadiazole derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a fixed amount of the enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The following diagram illustrates a typical workflow for an enzyme inhibition assay.
Caption: Logical workflow for a molecular docking study.
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold has unequivocally established its importance in the design and development of novel enzyme inhibitors. Its inherent physicochemical properties and synthetic tractability have enabled the creation of a vast library of derivatives targeting a wide array of enzymes with high potency and selectivity. The mechanisms of action are diverse, ranging from competitive inhibition through active site occupation to chelation of essential metal cofactors.
Future research in this area will likely focus on several key aspects:
-
Scaffold Hopping and Bioisosteric Replacement: Continued exploration of the 1,3,4-oxadiazole ring as a bioisostere for other functional groups will undoubtedly lead to the discovery of novel inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will facilitate more rational, structure-based design of 1,3,4-oxadiazole derivatives with enhanced specificity and reduced off-target effects.
-
Hybrid Molecules: The combination of the 1,3,4-oxadiazole scaffold with other known pharmacophores in hybrid molecules is a promising strategy for developing multi-target inhibitors, which may offer advantages in treating complex diseases like cancer. [1]* Computational Advances: Further refinement of computational methods, such as molecular dynamics simulations and free energy calculations, will provide a more dynamic and accurate understanding of the interactions between 1,3,4-oxadiazole inhibitors and their target enzymes.
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Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. (URL: [Link])
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In silico prediction of ADMET properties for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
An In-Depth Technical Guide to the In Silico ADMET Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Executive Summary
In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition.[1][2][3] This guide presents a comprehensive in silico ADMET profile for the novel chemical entity 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. By leveraging a suite of validated, open-access computational tools, we dissect its drug-like potential, pharmacokinetic characteristics, and toxicological liabilities before the commitment of significant resources to chemical synthesis or in vitro testing. This document serves as a procedural blueprint for researchers, demonstrating the power of computational chemistry to guide rational drug design and prioritize candidates with a higher probability of clinical success.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable pharmacokinetic or toxicity profiles.[3] The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical R&D. In silico ADMET prediction offers a rapid, cost-effective, and resource-efficient methodology to front-load the discovery process with critical data.[1][4] By building computational models based on vast datasets of experimental results, these tools can accurately forecast the ADMET properties of unsynthesized molecules from their chemical structure alone.
This guide focuses on 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a molecule featuring a benzoic acid moiety linked to a methyl-substituted 1,3,4-oxadiazole ring. Our objective is to construct a holistic ADMET profile for this compound, providing a data-driven foundation for its consideration as a potential therapeutic agent.
Methodology: A Multi-Tool Computational Workflow
No single computational model is infallible. The accuracy of any in silico prediction is contingent on the quality of the underlying training data and the algorithm employed.[1] Therefore, a scientifically rigorous approach necessitates the use of multiple, complementary tools to build confidence in the predicted profile. For this analysis, we have selected three widely respected, freely accessible web servers:
-
SwissADME: Renowned for its user-friendly interface and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[5]
-
pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties, offering quantitative predictions for many endpoints.[6][7]
-
ProTox-II: A specialized server for predicting various toxicological endpoints, including organ toxicity and toxicological pathways, by incorporating data from a vast array of in vitro and in vivo studies.[8][9][10]
Our predictive workflow is a systematic process of data acquisition from these platforms followed by expert synthesis and interpretation.
Figure 1: General workflow for the in silico ADMET profiling of a novel chemical entity.
Physicochemical Properties & Drug-Likeness
The foundation of a drug's pharmacokinetic behavior lies in its physicochemical properties. These parameters govern its solubility, permeability, and interactions with biological systems. A primary filter in drug discovery is Lipinski's Rule of Five , an empirically derived guideline that predicts the likelihood of a compound having good oral bioavailability.[11][12][13][14] The rule states that orally active drugs generally have no more than one violation of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP (lipophilicity) ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[14][15]
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Lipinski's Rule of Five | Assessment |
|---|---|---|---|
| Formula | C10H8N2O3 | - | - |
| Molecular Weight | 204.18 g/mol | ≤ 500 | Pass |
| LogP (iLOGP) | 1.67 | ≤ 5 | Pass |
| H-Bond Acceptors | 5 | ≤ 10 | Pass |
| H-Bond Donors | 1 | ≤ 5 | Pass |
| Molar Refractivity | 52.01 | 40-130 | Pass |
| TPSA | 71.88 Ų | ≤ 140 Ų | Pass |
| Lipinski Violations | 0 | ≤ 1 | Excellent |
Causality Insights: The molecule's low molecular weight and moderate lipophilicity (LogP = 1.67) strike an excellent balance. It is lipophilic enough to facilitate membrane passage but not so much that it would cause poor solubility in the aqueous environment of the gastrointestinal tract.[11] The topological polar surface area (TPSA) is well below the 140 Ų threshold often associated with good cell permeability. With zero Lipinski violations, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid exhibits a classic drug-like physicochemical profile, making it a strong candidate for oral administration.
Experimental Protocol: SwissADME Physicochemical Analysis
-
Input Molecule: In the text box labeled "Enter a list of SMILES...", paste the canonical SMILES for the compound: Cc1nnc(o1)c2ccccc2C(=O)O.
-
Initiate Calculation: Click the "Run" button to submit the structure.
-
Data Retrieval: The results page will load, displaying the calculated properties. The data for Table 1 can be found in the "Physicochemical Properties" and "Lipophilicity" sections. The number of Lipinski violations is explicitly stated in the "Drug-likeness" section.
Absorption
Effective absorption, primarily from the gastrointestinal (GI) tract for oral drugs, is the first critical step in achieving therapeutic concentrations at the target site. We assess this using two key predictors: human GI absorption and Caco-2 cell permeability. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes, serving as a reliable in vitro model of the human intestinal wall.
Table 2: Predicted Absorption Properties
| Parameter | Tool | Predicted Value | Interpretation |
|---|---|---|---|
| GI Absorption | SwissADME | High | Readily absorbed from the gut. |
| Caco-2 Permeability (logPapp) | pkCSM | 0.99 logPapp in 10⁻⁶ cm/s | High permeability.[16] |
Causality Insights: The strong predictions for high GI absorption and Caco-2 permeability are consistent with the favorable physicochemical properties observed in the previous section. The compound's adherence to Lipinski's rules is a primary driver of this predicted behavior. A predicted logPapp value greater than 0.90 is indicative of high permeability, suggesting that the compound is likely to cross the intestinal epithelium efficiently via passive diffusion.[16]
Experimental Protocol: pkCSM Absorption Prediction
-
Input Molecule: Paste the SMILES string Cc1nnc(o1)c2ccccc2C(=O)O into the "Enter SMILES" text area.
-
Select Prediction: Click the "Absorption" button.
-
Submit: Click the "Submit" button at the bottom of the page.
-
Data Retrieval: The results table will display the predicted Caco-2 Permeability value.
Distribution
Once absorbed, a drug is distributed throughout the body. Key parameters influencing this process are the Volume of Distribution (VDss), the extent of plasma protein binding (PPB), and the ability to cross the Blood-Brain Barrier (BBB). A low VDss suggests the drug remains primarily in the bloodstream, while a high VDss indicates extensive distribution into tissues. The ability to penetrate the BBB is critical for CNS-acting drugs but undesirable for peripherally acting agents due to potential side effects.[17][18][19]
Table 3: Predicted Distribution Properties
| Parameter | Tool | Predicted Value | Interpretation |
|---|---|---|---|
| VDss (Steady State Volume of Distribution) | pkCSM | -0.012 log L/kg | Low; compound likely confined to plasma/extracellular fluid.[16] |
| Fraction Unbound (Human) | pkCSM | 0.203 | Moderate plasma protein binding (~80%). |
| BBB Permeability (logBB) | pkCSM | -0.456 logBB | Readily crosses the BBB. |
| CNS Permeability (logPS) | pkCSM | -1.531 logPS | Readily penetrates the CNS. |
Causality Insights: The predicted low VDss is somewhat unexpected given the compound's lipophilicity but may be influenced by its acidic nature and potential for plasma protein binding. The model predicts that approximately 80% of the drug will be bound to plasma proteins, leaving 20% free to exert a pharmacological effect. Critically, the models from both pkCSM and SwissADME (data not shown, but corroborates) predict that the compound will cross the Blood-Brain Barrier. This is a crucial finding that must inform the therapeutic indication. If this compound is intended for a CNS target, this is a favorable property. If not, this could be a major liability, leading to unwanted neurological side effects.
Metabolism
Drug metabolism, primarily occurring in the liver, is mediated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[20][21] A compound's interaction with these enzymes is a major determinant of its half-life and potential for drug-drug interactions (DDIs).[22] If a compound inhibits a major CYP isoform (e.g., CYP3A4), it can dangerously elevate the concentration of co-administered drugs metabolized by that enzyme.[23]
Table 4: Predicted Cytochrome P450 Interactions
| Parameter | Tool | Prediction | Interpretation |
|---|---|---|---|
| CYP1A2 Inhibitor | SwissADME | Yes | Potential for DDIs with CYP1A2 substrates. |
| CYP2C19 Inhibitor | SwissADME | Yes | Potential for DDIs with CYP2C19 substrates. |
| CYP2C9 Inhibitor | SwissADME | No | Low risk of DDIs with CYP2C9 substrates. |
| CYP2D6 Inhibitor | SwissADME | No | Low risk of DDIs with CYP2D6 substrates. |
| CYP3A4 Inhibitor | SwissADME | No | Low risk of DDIs with CYP3A4 substrates. |
| CYP2D6 Substrate | pkCSM | No | Not metabolized by CYP2D6. |
| CYP3A4 Substrate | pkCSM | Yes | Likely metabolized by CYP3A4. |
Causality Insights: The predictions indicate a mixed metabolic profile. The compound is not predicted to inhibit the most common drug-metabolizing enzymes (CYP2C9, 2D6, 3A4), which is a favorable safety feature. However, it is flagged as a potential inhibitor of CYP1A2 and CYP2C19. This is a significant finding that would require in vitro confirmation, as it could restrict the compound's use in patients taking medications metabolized by these enzymes (e.g., caffeine, clopidogrel). The prediction that it is a substrate for CYP3A4 suggests this is its primary route of metabolic clearance.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. Total Clearance (CL_TOT) is a pharmacokinetic parameter that describes the volume of plasma cleared of a drug per unit time, encompassing both metabolism and renal excretion.
Table 5: Predicted Excretion Properties
| Parameter | Tool | Predicted Value | Interpretation |
|---|
| Total Clearance | pkCSM | 0.596 log(ml/min/kg) | Moderate clearance rate. |
Causality Insights: The predicted clearance value suggests a moderate residence time in the body. This value, combined with its predicted metabolism by CYP3A4, provides an initial hypothesis for the compound's elimination pathway. It is neither so rapidly cleared as to require frequent dosing, nor so slowly cleared as to pose a high risk of accumulation.
Toxicity Prediction
Early identification of toxicological liabilities is arguably the most critical role of in silico screening. We assessed several key endpoints to build a preliminary safety profile.
-
AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenic potential.[24][25][26]
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Long QT Syndrome) and is a common reason for drug withdrawal.[27][28][29][30][31]
-
Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury.
-
Acute Oral Toxicity (LD50): Estimates the lethal dose in 50% of a test population (rodent model), providing a general measure of acute toxicity.
Table 6: Predicted Toxicological Endpoints
| Endpoint | Tool | Prediction | Interpretation |
|---|---|---|---|
| AMES Toxicity | pkCSM | Non-mutagen | Low risk of mutagenicity. |
| hERG I Inhibitor | pkCSM | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | ProTox-II | Inactive (Prob: 0.52) | Low risk of liver injury. |
| Carcinogenicity | ProTox-II | Inactive (Prob: 0.61) | Low risk of causing cancer. |
| Immunotoxicity | ProTox-II | Inactive (Prob: 0.77) | Low risk of immune system toxicity. |
| Oral Rat LD50 | pkCSM | 2.505 mol/kg | Class 4 (Slightly toxic). |
| Toxicity Class (Predicted) | ProTox-II | Class 4 (LD50 300-2000 mg/kg) | Corroborates pkCSM; low acute toxicity. |
Causality Insights: The toxicity profile is overwhelmingly favorable. The compound is predicted to be non-mutagenic, non-carcinogenic, and poses a low risk for hERG-related cardiotoxicity and liver damage. The predicted LD50 places it in Toxicity Class 4, which is typical for many orally administered drugs and indicates a low level of acute toxicity. This clean toxicity profile significantly enhances its attractiveness as a drug candidate.
Experimental Protocol: ProTox-II Toxicity Analysis
-
Input Molecule: Select the "Draw a molecule" option or paste the SMILES Cc1nnc(o1)c2ccccc2C(=O)O into the appropriate input field.
-
Initiate Calculation: Click the "Start prediction" button.
-
Data Retrieval: The results page will provide a detailed report. Navigate to the "Toxicological Endpoints" and "Toxicity Targets" sections to retrieve data for Hepatotoxicity, Carcinogenicity, and Immunotoxicity. The predicted LD50 and Toxicity Class are displayed prominently at the top of the report.
Synthesis and Overall Profile Assessment
By integrating the data from all predictive models, we can construct a holistic view of the candidate molecule.
Figure 2: Summary of the predicted ADMET profile, highlighting strengths and potential liabilities.
Senior Application Scientist's Assessment: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid presents a very promising profile as a potential orally bioavailable drug candidate.
-
Strengths: Its physicochemical properties are ideal, suggesting excellent "drug-likeness" and a high probability of good absorption. The predicted safety profile is its most compelling feature; the lack of mutagenicity, cardiotoxicity, and hepatotoxicity flags is a significant advantage that de-risks early development.
-
Potential Liabilities: The two primary areas for further investigation are its metabolic interactions and brain penetration. The predicted inhibition of CYP1A2 and CYP2C19 requires immediate in vitro validation. While not an insurmountable issue, it could limit the patient populations or co-medications for this compound. The predicted high BBB permeability is a double-edged sword: it is a highly desirable trait for a CNS-targeted drug but a significant liability for a peripherally acting one. The therapeutic target is the ultimate arbiter of whether this is a feature or a flaw.
Conclusion and Forward Look
The in silico analysis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid has successfully generated a comprehensive, data-rich ADMET profile. The molecule exhibits many characteristics of a viable drug candidate, most notably excellent drug-likeness and a clean toxicity forecast. The computational data strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro validation.
The immediate next steps should focus on experimentally confirming the key predictions identified in this guide:
-
Permeability Assays: Conduct Caco-2 permeability assays to confirm high absorption.
-
Metabolic Stability & CYP Inhibition: Perform in vitro assays with human liver microsomes and recombinant CYP enzymes to confirm the metabolic pathway (CYP3A4 substrate) and quantify the inhibitory potential against CYP1A2 and CYP2C19.
-
BBB Penetration: If not a CNS target, an in vitro BBB model or early-stage rodent pharmacokinetic studies should be employed to verify brain penetration.
This in silico blueprint has effectively focused future experimental work on the most critical questions, embodying the principles of modern, efficient drug discovery.
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Zhang, T., et al. (2011). In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening. [Link]
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Wang, F., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today. [Link]
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Egan, W. J., et al. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today. [Link]
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Roy, K., et al. (2023). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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Pavan, M., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis. [Link]
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Voutchkova, A. M., et al. (2010). Integrated in silico approaches for the prediction of Ames test mutagenicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
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ResearchGate. (n.d.). In silico model for mutagenicity (Ames test), taking into account metabolism. ResearchGate. [Link]
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Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link]
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Li, Y., et al. (2022). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics. [Link]
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YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]
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PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. [Link]
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Liu, R., et al. (2022). Predicting hERG channel blockers with directed message passing neural networks. Journal of Chemical Information and Modeling. [Link]
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The 1,3,4-Oxadiazole Scaffold: A Privileged Framework in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has emerged as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties contribute to its role as a versatile pharmacophore. The oxadiazole nucleus is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles to parent molecules.[3][4] This has led to the incorporation of the 1,3,4-oxadiazole scaffold into a wide array of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel bioactive molecules containing this remarkable heterocyclic system.
Synthetic Strategies: Crafting the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring can be achieved through various synthetic routes, with the cyclodehydration of N,N'-diacylhydrazines being one of the most common and versatile methods.[4] This approach typically involves the reaction of a carboxylic acid or its derivative with an acylhydrazide, followed by cyclization using a dehydrating agent.
General Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often follows a multi-step process, which can be initiated from readily available starting materials such as carboxylic acids or their corresponding esters. A typical workflow is illustrated below.
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol provides a step-by-step methodology for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative starting from a carboxylic acid and an acylhydrazide, a common and effective approach.[7][9]
Materials:
-
Substituted carboxylic acid
-
Acylhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol for recrystallization
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, take an equimolar mixture of the substituted carboxylic acid and the appropriate acylhydrazide.
-
Cyclodehydration: To this mixture, add phosphorus oxychloride (POCl₃) dropwise while stirring in an ice bath. The amount of POCl₃ should be approximately 5-10 times the molar amount of the reactants.
-
Reflux: After the addition is complete, slowly raise the temperature and reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate out.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel, wash it thoroughly with cold water, and dry it. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, and its purity is checked by determining its melting point.[7]
A Spectrum of Bioactivity: Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold has been incorporated into molecules exhibiting a wide range of pharmacological activities. The following sections highlight some of the most significant therapeutic areas where these compounds have shown promise.
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents.[5] 1,3,4-Oxadiazole derivatives have demonstrated significant activity against a variety of bacteria and fungi.[8][10] Some compounds have shown antibacterial efficacy comparable to or even exceeding that of standard antibiotics like ampicillin and ciprofloxacin.[5] The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][11] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of the cell cycle.[12][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[7][14] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[4]
Antiviral Activity
The global threat of viral infections necessitates the continuous search for new antiviral drugs. The 1,3,4-oxadiazole nucleus is present in some clinically used antiviral agents and is a key structural component in many experimental antiviral compounds.[15][16] These derivatives have shown activity against a range of viruses, including HIV and influenza virus.[15][17]
Summary of Biological Activities
The following table summarizes the diverse biological activities of selected 1,3,4-oxadiazole derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (e.g., IC₅₀, MIC) | Reference(s) |
| Aryl-1,3,4-oxadiazoles | Antibacterial | P. aeruginosa, S. aureus | Stronger than ampicillin | [5] |
| Thio-acetamide derivatives | Anticancer | A549 (human lung cancer) | IC₅₀: <0.14 µM to 7.48 µM | [12] |
| Pyridothiazine-1,1-dioxide hybrids | Anti-inflammatory | COX-1 and COX-2 | Strong COX-2 inhibition | [4] |
| Phenyl-substituted derivatives | Antiviral | Influenza virus | Effective as amantadine | [17] |
| Diphenylamine-possessing derivatives | Anticancer | HT29 (colon cancer) | IC₅₀: 1.3-2.0 µM |
Mechanism of Action: Unraveling the Molecular Interactions
The therapeutic effects of 1,3,4-oxadiazole derivatives are a result of their interaction with specific biological targets. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective drugs.
Enzyme Inhibition: A Common Anticancer Strategy
A significant number of anticancer 1,3,4-oxadiazole derivatives function by inhibiting enzymes that are critical for the growth and survival of cancer cells.[13] These enzymes include thymidylate synthase, histone deacetylases (HDACs), and various kinases.[13][18] The inhibition of these enzymes disrupts essential cellular processes, leading to cell cycle arrest and apoptosis.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
The Role of Computational Chemistry
In recent years, computational or in silico methods have become indispensable tools in drug discovery. Molecular docking studies can predict the binding affinity and interaction of a ligand with its target protein, providing insights into the mechanism of action. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their physicochemical properties. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in the early assessment of the drug-like properties of potential candidates.
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold continues to be a highly privileged structure in the quest for novel bioactive molecules. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more selective and potent analogues through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The integration of advanced computational techniques with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new 1,3,4-oxadiazole-based therapeutic agents to address unmet medical needs.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. PubMed. [Link]
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Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. PubMed. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research. [Link]
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Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. ResearchGate. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link]
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1,3,4-oxadiazole: a biologically active scaffold. PubMed. [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. [Link]
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Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. [Link]
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Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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1,3,4-Oxadiazole: A Privileged Structure in Antiviral Agents. ResearchGate. [Link]
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In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. Asian Journal of Chemistry. [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]
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Methodological & Application
Protocol for the one-pot synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Application Note & Protocol
Topic: High-Efficiency One-Pot Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Key Intermediate for Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for amide and ester groups, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a versatile building block in drug discovery.[4] The described methodology leverages the direct condensation and cyclodehydration of phthalic anhydride with acetic hydrazide, employing phosphorus oxychloride (POCl₃) as a potent dehydrating agent.[5][6][7] This guide offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7] Their utility stems from a favorable combination of features:
-
Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by common metabolic enzymes like esterases and peptidases.[1]
-
Physicochemical Modulation: As a relatively low-lipophilicity aromatic spacer, it can improve a drug candidate's solubility and pharmacokinetic profile.[1][2]
-
Hydrogen Bonding Capability: The nitrogen atoms in the ring act as hydrogen bond acceptors, enabling strong interactions with biological targets.[1]
The target molecule, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, serves as a crucial intermediate, possessing two key functional groups for further chemical elaboration in the synthesis of complex pharmaceutical agents.[4] The presented one-pot protocol offers an efficient and streamlined approach compared to multi-step syntheses, thereby saving time, resources, and minimizing waste.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through a sequential acylation and cyclodehydration cascade. The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is critical for driving the reaction to completion.[5][7]
Step 1: Nucleophilic Acylation The synthesis initiates with the nucleophilic attack of the terminal nitrogen of acetic hydrazide on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction forms an N-acylhydrazide-substituted carboxylic acid intermediate (Intermediate A ). This step is typically fast and occurs at room temperature.
Step 2: Dehydrative Cyclization This is the key, rate-determining step. The intermediate A undergoes intramolecular cyclization upon heating in the presence of a strong dehydrating agent like POCl₃. POCl₃ activates the carboxylic acid group, facilitating the elimination of water and subsequent formation of the stable, aromatic 1,3,4-oxadiazole ring.[6] The reaction is driven by the formation of the thermodynamically stable aromatic heterocycle.
Below is a diagrammatic representation of the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% | Sigma-Aldrich |
| Acetic Hydrazide | C₂H₆N₂O | 74.08 | ≥98% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel.
-
Magnetic stirrer with a heating mantle.
-
Nitrogen gas inlet.
-
Ice bath.
-
Separatory funnel (500 mL).
-
Rotary evaporator.
-
Büchner funnel and vacuum flask.
-
Melting point apparatus.
-
NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization.
Critical Safety Precautions
Phosphorus oxychloride (POCl₃) is extremely hazardous.
-
Toxic: Fatal if inhaled.
-
Water-Reactive: Reacts violently with water, releasing toxic and corrosive gases (HCl).[8][10][11]
Mandatory Handling Procedures:
-
Always handle POCl₃ in a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (Teflon or Neoprene recommended), a lab coat over flame-retardant clothing, and chemical splash goggles with a face shield.[11]
-
Ensure a supply of dry sand or other non-reactive absorbent material is available for spills. DO NOT use water to clean up spills. [10]
-
The reaction must be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phthalic anhydride (7.41 g, 50 mmol, 1.0 eq) and acetic hydrazide (3.70 g, 50 mmol, 1.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Dehydrating Agent: While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (11.5 g, 7.0 mL, 75 mmol, 1.5 eq) to the mixture dropwise over 20-30 minutes using a dropping funnel. An exothermic reaction may be observed.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexane).
-
Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. CAUTIOUSLY and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker inside the fume hood. This will hydrolyze the excess POCl₃.
-
Product Precipitation: The crude product will precipitate as a solid. Stir the mixture for 30 minutes until all the ice has melted.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. Record the final mass and calculate the yield.
Characterization of the Final Product
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.19 g/mol
-
Melting Point: Expected in the range of 270-275 °C.[12]
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 8.0-7.6 (m, 4H, Ar-H), 2.55 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (COOH), 165.2 (C=N, oxadiazole), 162.8 (C=N, oxadiazole), 133.0, 131.5, 130.8, 129.5, 128.9, 125.0 (Ar-C), 11.2 (-CH₃). The chemical shifts for the oxadiazole ring carbons typically appear between 161-165 ppm.[13]
-
FT-IR (KBr, cm⁻¹): ~3000 (broad, O-H stretch of COOH), 1705 (C=O stretch of COOH), 1610 (C=N stretch), 1580, 1450 (C=C aromatic stretch).
-
Mass Spectrometry (ESI-MS): m/z 205.06 [M+H]⁺.
Workflow and Data Summary
The overall experimental workflow is summarized in the diagram below.
Caption: Step-by-step experimental workflow diagram.
Table 2: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value | Notes |
| Scale | 50 mmol | Can be scaled up with appropriate adjustments. |
| Temperature | 110 °C (Reflux) | Essential for driving the cyclodehydration. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Dehydrating Agent | POCl₃ (1.5 eq) | Excess ensures complete conversion. |
| Expected Yield | 85-95% | Based on literature for similar reactions.[12] |
| Purity (post-recrystallization) | >98% | Confirmed by NMR and elemental analysis. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents not anhydrous. 3. Insufficient heating. | 1. Extend reflux time; confirm with TLC. 2. Use anhydrous solvents and fresh reagents. Ensure reaction is under inert gas. 3. Ensure the reaction mixture reaches and maintains reflux temperature. |
| Product is an Oily Residue, Not a Solid | Impurities present, preventing crystallization. | 1. Wash the crude product thoroughly with cold water to remove any remaining POCl₃ hydrolysis products. 2. Attempt purification by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). |
| Broad or Impure NMR Spectrum | 1. Residual solvent. 2. Incomplete reaction or side products. | 1. Dry the sample under high vacuum for an extended period. 2. Repeat the recrystallization step. Ensure pH of the crude product is neutral before purification. |
Conclusion
This application note details a robust and high-yielding one-pot protocol for the synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The procedure is efficient, scalable, and utilizes readily available starting materials. By providing a thorough understanding of the reaction mechanism, stringent safety guidelines for handling hazardous reagents, and a clear, step-by-step methodology, this guide serves as a reliable resource for researchers in medicinal chemistry and organic synthesis. The successful synthesis of this key intermediate opens avenues for the development of novel therapeutic agents built upon the versatile 1,3,4-oxadiazole scaffold.
References
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Synthesis of substituted 1,3,4-oxadiazole derivatives | Request PDF. (2022). ResearchGate. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. Retrieved from [Link]
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An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (2024). PubMed. Retrieved from [Link]
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A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. (2020). ResearchGate. Retrieved from [Link]
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An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. (2024). ResearchGate. Retrieved from [Link]
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One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia. Retrieved from [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. Retrieved from [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal. Retrieved from [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI. Retrieved from [Link]
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2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. (n.d.). Semantic Scholar. Retrieved from [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health (NIH). Retrieved from [Link]
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Synthetic method of 5-alkyl-[1][5][7]-oxadiazole-2-formic acid alkyl ester. (2014). Google Patents. Retrieved from
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. (n.d.). LookChem. Retrieved from [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Journal of Education and Science. Retrieved from [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. (2023). European Journal of Advanced Chemistry Research. Retrieved from [Link]
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Application Notes and Protocols for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties.[2] Molecules incorporating the 1,3,4-oxadiazole moiety have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[4][5][6][7]
When coupled with a benzoic acid functionality, as in the case of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, the resulting molecule presents a unique combination of a proven pharmacophore and a versatile functional group. The carboxylic acid group can serve as a critical anchoring point for interactions with biological targets, such as enzymes and receptors, and can be pivotal in modulating the compound's solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. It provides a plausible synthetic route, detailed protocols for evaluating its biological activities, and a framework for interpreting the resulting data. The proposed applications are based on the extensive body of literature surrounding the pharmacological activities of 1,3,4-oxadiazole derivatives.
Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclodehydration of N-acylhydrazides.[8] The following protocol outlines a proposed synthetic route for 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid starting from phthalic anhydride.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Carboxybenzohydrazide
-
To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate can be filtered, washed with cold solvent, and dried to yield 2-carboxybenzohydrazide.
Step 2: Synthesis of N'-acetyl-2-carboxybenzohydrazide
-
Dissolve 2-carboxybenzohydrazide (1 equivalent) in acetic anhydride (used as both reactant and solvent).
-
Heat the mixture at a gentle reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried to obtain N'-acetyl-2-carboxybenzohydrazide.
Step 3: Cyclodehydration to form 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
-
To N'-acetyl-2-carboxybenzohydrazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid cautiously at 0 °C.
-
After the addition, the mixture is heated at reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid product is filtered, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Proposed Therapeutic Applications and Evaluation Protocols
Based on the extensive pharmacological data for 1,3,4-oxadiazole derivatives, we propose the investigation of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid in the following therapeutic areas.
Anti-inflammatory Activity
Many 1,3,4-oxadiazole derivatives are known to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][5]
Caption: Potential inhibition of the COX-2 pathway by the title compound.
This assay will determine the compound's selectivity in inhibiting the two isoforms of the COX enzyme.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compound, and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells.
-
Incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37 °C.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
This cell-based assay evaluates the compound's ability to suppress the production of inflammatory mediators.[9][10]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate the IC₅₀ values.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant anticancer activity, targeting various mechanisms such as enzyme inhibition and disruption of cellular proliferation.[11][12][13][14][15][16]
Sources
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High-throughput screening assay for inhibitors using a 1,3,4-oxadiazole library
Application Note & Protocol
Title: A High-Throughput Screening Assay for Protease Inhibitors Using a 1,3,4-Oxadiazole Library
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] This application note details a robust, fluorescence-based HTS assay designed to identify inhibitors of a model protease from a library of 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including enzyme inhibition.[2][3] The described protocol utilizes the principles of Fluorescence Resonance Energy Transfer (FRET) for sensitive and homogenous detection of protease activity in a 384-well microplate format.[4][5][6] We provide a comprehensive guide covering assay principle, detailed step-by-step protocols for assay optimization and screening, and essential methodologies for data analysis, including hit validation and IC50 determination. This self-validating system, grounded in best practices from the NIH's Assay Guidance Manual, ensures high-quality, reproducible data suitable for accelerating early-stage drug discovery programs.[7][8][9][10]
Scientific Background
The Target: Proteases in Drug Discovery
Proteases are a critical class of enzymes that catalyze the cleavage of peptide bonds in proteins. They are involved in a vast array of physiological processes, and their dysregulation is implicated in numerous diseases, including viral infections, cancer, and inflammatory disorders. This makes them highly attractive targets for therapeutic intervention.[11] The development of specific protease inhibitors remains a major focus of pharmaceutical research.
The Assay Principle: Fluorescence Resonance Energy Transfer (FRET)
This assay employs FRET, a distance-dependent physical process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor molecule.[12][13][14][15] For this to occur, the donor's emission spectrum must overlap with the acceptor's excitation spectrum, and the two molecules must be within approximately 1-10 nanometers of each other.[12][15]
The assay utilizes a synthetic peptide substrate specifically designed for the target protease. This substrate is flanked by a FRET donor (e.g., a green fluorescent protein variant like eGFP) and an acceptor/quencher (e.g., a red fluorescent protein like mCherry).[6]
-
Intact Substrate (No Enzyme Activity): When the substrate is intact, the donor and acceptor are in close proximity. Exciting the donor fluorophore results in efficient energy transfer to the acceptor, leading to acceptor fluorescence (or quenching of the donor signal).[16]
-
Cleaved Substrate (Enzyme Activity): In the presence of an active protease, the peptide substrate is cleaved. This cleavage separates the donor and acceptor, disrupting FRET. Excitation of the donor now results in a strong donor fluorescence signal, as energy is no longer transferred to the acceptor.[6]
The presence of an effective inhibitor prevents substrate cleavage, thus keeping the FRET signal intact (low donor fluorescence). The assay signal—an increase in donor fluorescence—is therefore directly proportional to protease activity.
The Chemical Library: 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a privileged scaffold in drug discovery.[17][18][19] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][18] This scaffold is attractive due to its favorable metabolic stability, synthetic accessibility, and ability to participate in hydrogen bonding and other molecular interactions, making it an excellent starting point for identifying novel enzyme inhibitors.[2]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Source/Specification | Purpose |
| Target Protease | Purified, recombinant enzyme | The biological target of the assay. |
| FRET Peptide Substrate | Custom synthesis; sequence-specific | Reporter for enzyme activity. |
| 1,3,4-Oxadiazole Library | Commercial or in-house library | Source of potential inhibitors. |
| Assay Buffer | e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4 | Maintains optimal enzyme activity. |
| DMSO (Anhydrous) | ≥99.9% Purity | Solvent for compound library. |
| Known Inhibitor | Potent, specific inhibitor for the target | Positive control for assay validation. |
| 384-well Plates | Black, low-volume, non-binding surface | Minimizes background and reagent use. |
| Multichannel Pipettes/Liquid Handler | Automated or manual | Accurate reagent dispensing. |
| Plate Reader | Fluorescence intensity detection | Signal measurement. |
| Plate Centrifuge | Ensures reagents are at the bottom of wells. | |
| Data Analysis Software | e.g., GraphPad Prism, CDD Vault | For Z'-factor, curve fitting, and IC50 calculation. |
Assay Workflow Overview
The overall workflow is designed for efficiency and robustness, moving from initial setup to high-throughput screening and subsequent hit confirmation.
Caption: High-throughput screening workflow from preparation to lead identification.
Detailed Protocols
Protocol 1: Assay Optimization and Validation
Rationale: Before commencing a full-scale screen, it is imperative to optimize assay conditions and validate its robustness. The key quality metric for HTS is the Z'-factor, which quantifies the separation between positive and negative control signals.[20][21] An assay with a Z'-factor of 0.5 or greater is considered excellent for screening.[20][22]
Steps:
-
Determine Optimal Enzyme and Substrate Concentrations:
-
Perform a matrix titration of enzyme and FRET substrate to find concentrations that yield a robust signal within the linear range of the reaction. Aim for conditions where the reaction reaches 50-80% completion in the desired incubation time (e.g., 60 minutes). This is typically at a substrate concentration at or below its Michaelis-Menten constant (Km).[23]
-
-
Prepare Control Wells (in a 384-well plate):
-
Negative Control (Max Signal): Add 20 µL of assay buffer containing enzyme to 32 wells. This represents 100% enzyme activity.
-
Positive Control (Min Signal): Add 20 µL of assay buffer containing enzyme and a saturating concentration of a known inhibitor to 32 wells. This represents 0% enzyme activity.
-
Vehicle Control: Add 0.2 µL of DMSO to all control wells to match the solvent concentration of the library screen.
-
-
Initiate Reaction: Add 20 µL of FRET substrate solution to all wells.
-
Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Measure fluorescence intensity at the donor's emission wavelength.
-
Calculate Z'-Factor: Use the following formula, where µ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.[20]
-
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
-
-
Acceptance: Proceed with the HTS campaign only if the calculated Z'-factor is consistently ≥ 0.5.[22]
Protocol 2: Primary High-Throughput Screen
Rationale: This protocol is designed for the rapid screening of the entire 1,3,4-oxadiazole library at a single concentration to identify "primary hits."
Steps:
-
Prepare Compound Plates: Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 40 nL) of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 40 µL assay volume.
-
Prepare Control Wells on Each Plate:
-
Columns 1 & 2: Negative Controls (DMSO vehicle only).
-
Columns 23 & 24: Positive Controls (Known inhibitor).
-
-
Dispense Enzyme: Add 20 µL of optimized enzyme solution in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the optimized FRET substrate solution to all wells.
-
Incubate: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure fluorescence intensity on a compatible plate reader.
Protocol 3: Hit Confirmation and Dose-Response Analysis
Rationale: Primary hits must be confirmed to rule out false positives. Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[24][25]
Steps:
-
Hit Confirmation: Re-test all primary hits from a freshly prepared sample of the compound at the same single concentration used in the primary screen. Only compounds that consistently show the desired level of inhibition are considered "confirmed hits."
-
Dose-Response Plate Preparation:
-
For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 1:3 dilution) starting from a high concentration (e.g., 100 µM).
-
Dispense these dilutions into a 384-well plate.
-
-
Run Assay: Perform the assay as described in Protocol 2, using the dose-response plates instead of the library plates.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls on the same plate.[24]
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.[26][27]
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[24][25]
-
Data Analysis and Interpretation
Data Presentation
Results from the dose-response analysis should be summarized in a clear, tabular format.
| Compound ID | Structure | % Inhibition @ 10 µM (Primary Screen) | IC50 (µM) | Hill Slope |
| OXA-001 | [Image/Sketch] | 85.2% | 1.2 ± 0.15 | 1.1 |
| OXA-002 | [Image/Sketch] | 78.9% | 3.5 ± 0.41 | 0.9 |
| OXA-003 | [Image/Sketch] | 65.1% | 8.9 ± 1.02 | 1.0 |
Visualization of Assay Principle
The following diagram illustrates the FRET-based mechanism for detecting protease inhibition.
Caption: Mechanism of FRET-based protease inhibitor assay.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentrations.2. High variability in dispensing.3. Reagent instability. | 1. Re-optimize enzyme and substrate concentrations.2. Calibrate liquid handlers; use a plate centrifuge after dispensing.3. Check reagent age and storage; prepare fresh solutions. |
| High False Positive Rate | 1. Compound autofluorescence.2. Compound aggregation.3. Non-specific enzyme inhibition. | 1. Pre-screen library plates without enzyme to flag fluorescent compounds.2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.3. Perform counter-screens against unrelated enzymes. |
| Poor Dose-Response Curve Fit | 1. Incorrect dilution series.2. Compound insolubility at high concentrations.3. Assay signal drift over time. | 1. Verify serial dilution accuracy.2. Visually inspect high-concentration wells for precipitation; lower top concentration if needed.3. Ensure plate reading occurs at a consistent time post-reaction initiation. |
Conclusion
The described FRET-based assay provides a robust, sensitive, and scalable platform for the high-throughput screening of 1,3,4-oxadiazole libraries to discover novel protease inhibitors. By adhering to rigorous optimization, validation, and data analysis standards, this protocol enables the reliable identification and characterization of potent lead compounds, thereby facilitating the critical early stages of the drug discovery pipeline. The principles and methodologies outlined herein are adaptable to a wide range of enzymatic targets, offering a versatile tool for chemical biology and pharmaceutical research.
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Kocjan, M. et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Available at: [Link]
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Kocjan, M. et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Sittampalam, G.S. et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
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Bhandari, S. et al. (2012). 1,3,4-oxadiazole: a biologically active scaffold. PubMed. Available at: [Link]
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Ma, C. et al. (2022). A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Bhutani, R. et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Coussens, N.P. et al. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California. Available at: [Link]
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Sittampalam, G.S. et al. (Eds.). (2012). Assay Guidance Manual. ResearchGate. Available at: [Link]
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Assay Guidance Manual. (2004-). National Center for Biotechnology Information. Available at: [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]
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Liras, J.L. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
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Plate Quality Control. (2023). Collaborative Drug Discovery Support. Available at: [Link]
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On HTS: Z-factor. (2023). On HTS. Available at: [Link]
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Vaghani, H. et al. (2021). 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Liras, J.L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. OMICS International. Available at: [Link]
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How to calculate IC50 for my dose response? (2016). ResearchGate. Available at: [Link]
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FRET Microscopy. (n.d.). Evident Scientific. Available at: [Link]
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Lee, B.H. et al. (2013). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. National Center for Biotechnology Information. Available at: [Link]
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How to develop an HTS assay. (n.d.). Studylib. Available at: [Link]
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Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
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Protease Assays. (2012). National Center for Biotechnology Information. Available at: [Link]
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Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
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Garcia-Alonso, J. et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry. Available at: [Link]
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Nagy, P. (n.d.). Principles of Resonance Energy Transfer. peternagyweb.hu. Available at: [Link]
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High-Throughput Screening Assays. (n.d.). Assay Genie. Available at: [Link]
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Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information. Available at: [Link]
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The general principle of fluorescence resonance energy transfer... (n.d.). ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a valuable bioisostere for ester and amide functionalities.[4] Consequently, derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[5][6] The 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid scaffold, in particular, presents a versatile platform for the development of novel therapeutic agents due to the presence of two modifiable positions: the benzoic acid ring and the methyl group on the oxadiazole core. This guide provides a comprehensive overview of a robust synthetic route to this class of compounds, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategy: From Phthalic Anhydride to the Oxadiazole Core
The most direct and widely employed synthetic approach for constructing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[3][7] For the synthesis of the parent compound, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, this strategy commences with the reaction of phthalic anhydride with acetic hydrazide. This initial reaction forms the key intermediate, N-(2-carboxybenzoyl)acetohydrazide, which is subsequently cyclized to the desired 1,3,4-oxadiazole.
The overall synthetic workflow can be visualized as a two-step process:
Caption: General Synthetic Workflow.
Mechanistic Insights: The Cyclodehydration Step
The crucial step in this synthesis is the cyclodehydration of the N-(2-carboxybenzoyl)acetohydrazide intermediate. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[3][7] The mechanism proceeds through the activation of a carbonyl oxygen by POCl₃, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to the formation of the oxadiazole ring.
Caption: Proposed Mechanism of Cyclodehydration.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-carboxybenzoyl)acetohydrazide
Materials:
-
Phthalic anhydride
-
Acetic hydrazide
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equiv.) in glacial acetic acid.
-
To this solution, add acetic hydrazide (1 equiv.) portion-wise with continuous stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure N-(2-carboxybenzoyl)acetohydrazide.
Protocol 2: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Materials:
-
N-(2-carboxybenzoyl)acetohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N-(2-carboxybenzoyl)acetohydrazide (1 equiv.) in a suitable solvent like dichloromethane, slowly add phosphorus oxychloride (2-3 equiv.) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Synthesis of Derivatives
The versatility of this synthetic route allows for the preparation of a wide array of derivatives by modifying the starting materials.
| Starting Material Modification | Resulting Derivative |
| Substituted Phthalic Anhydrides | Derivatives with substitution on the benzoic acid ring |
| Different Acyl Hydrazides | Derivatives with different substituents at the 5-position of the oxadiazole ring |
For instance, using 4-nitrophthalic anhydride will yield 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzoic acid. Similarly, employing benzoyl hydrazide instead of acetic hydrazide will result in 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. The reaction conditions for these syntheses are generally similar to those described for the parent compound, with minor adjustments in reaction times and purification methods as needed.
Characterization Data
The structural elucidation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques. Below is a table with expected and reported spectroscopic data for a closely related derivative, which can serve as a reference.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate [4][8] | 8.00 (dd, 1H), 7.51-7.60 (m, 1H), 7.38 (t, 1H), 7.23 (t, 1H), 2.60 (s, 3H, oxadiazole-CH₃), 2.42 (s, 3H, acetate-CH₃) | 169.88, 163.35, 162.12, 148.68, 132.67, 129.21, 126.60, 124.22, 117.65, 21.20, 11.08 |
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives. The use of readily available starting materials and well-established chemical transformations makes this approach suitable for both small-scale laboratory synthesis and larger-scale production for drug discovery and development programs. The ability to easily generate a library of derivatives by modifying the starting anhydride and hydrazide components underscores the value of this scaffold in the exploration of new chemical space for therapeutic applications.
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Husain et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]
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2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. National Institutes of Health. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
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SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
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Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. [Link]
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How to convert anhydrides into acid hydrazide? ResearchGate. [Link]
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Chemical biology of cyclization reactions by using POCL3. ResearchGate. [Link]
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A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry. [Link]
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Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. [Link]
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Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. [Link]
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2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. ResearchGate. [Link]
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- 8. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles via Cyclization of Hydrazides
Authored by: A Senior Application Scientist
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its value stems from its unique physicochemical properties, including its role as a bioisostere for carboxylic acids, esters, and amides, which enhances metabolic stability against hydrolytic enzymes.[3][4] This scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][5][6] The synthetic accessibility and versatility of the 1,3,4-oxadiazole core make it a privileged structure for the development of novel chemical entities (NCEs) aimed at treating a multitude of diseases.[4][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the cyclization of hydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of common synthetic strategies, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization and success.
Mechanistic Overview: From Hydrazides to the Aromatic Oxadiazole Core
The transformation of hydrazides into the stable aromatic 1,3,4-oxadiazole ring is fundamentally a dehydration or an oxidative cyclization process. The most common strategies involve the reaction of an acylhydrazide with a second acylating agent (e.g., a carboxylic acid, acid chloride, or aldehyde) followed by cyclization.
Two primary pathways are generally employed:
-
Dehydrative Cyclization of Diacylhydrazines: This is a classic and widely used method. An acylhydrazide is first acylated to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to a dehydrating agent, which promotes intramolecular cyclization to the 1,3,4-oxadiazole. The choice of dehydrating agent is critical and can significantly influence reaction conditions and yields.
-
Oxidative Cyclization of Acylhydrazones: In this approach, an acylhydrazide is condensed with an aldehyde to form an N-acylhydrazone intermediate. Subsequent oxidative cyclization, often mediated by a mild oxidizing agent, leads to the formation of the 1,3,4-oxadiazole ring. This method is particularly useful for accessing a diverse range of substituted oxadiazoles.[7][8]
Visualizing the Synthetic Pathways
To better illustrate the core transformations, the following diagrams outline the key steps in the most common synthetic routes.
Caption: General synthetic routes to 1,3,4-oxadiazoles from hydrazides.
Experimental Protocols and Field-Proven Insights
This section details step-by-step protocols for the synthesis of 1,3,4-oxadiazoles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)
This is a robust and widely cited method for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.[9] POCl₃ serves as a powerful dehydrating agent.
Rationale: Phosphorus oxychloride reacts with the amide-like oxygen of the diacylhydrazine intermediate, converting it into a good leaving group. This facilitates the intramolecular nucleophilic attack by the other nitrogen atom, leading to cyclization and subsequent aromatization. This method is often performed neat or in a minimal amount of solvent.
Step-by-Step Methodology:
-
Preparation of the Diacylhydrazine (if not pre-synthesized):
-
In a round-bottom flask, dissolve the starting acylhydrazide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the corresponding acid chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting hydrazide.
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude diacylhydrazine, which can often be used in the next step without further purification.
-
-
Cyclodehydration Step:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
To the crude (or purified) diacylhydrazine, add phosphorus oxychloride (5-10 mL per gram of diacylhydrazine) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. A precipitate of the crude product should form.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by IR, NMR, and mass spectrometry to confirm its structure.[9]
Protocol 2: Oxidative Cyclization of N-Acylhydrazones using Iodine
This method provides a milder alternative to the harsh conditions of POCl₃ and is effective for a wide range of substrates.[10] Molecular iodine in the presence of a base acts as the oxidizing agent.
Rationale: The reaction proceeds through the initial condensation of an acylhydrazide with an aldehyde to form an N-acylhydrazone. The base deprotonates the N-H proton, and the subsequent intermediate is oxidized by iodine, which facilitates the intramolecular cyclization to form the 1,3,4-oxadiazole ring.
Step-by-Step Methodology:
-
Synthesis of the N-Acylhydrazone Intermediate (One-Pot Procedure):
-
In a round-bottom flask, dissolve the acylhydrazide (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 2-4 hours. The formation of the acylhydrazone can be monitored by TLC. In many cases, the product precipitates upon cooling and can be filtered off.[7] For the one-pot procedure, proceed directly to the next step.
-
-
Oxidative Cyclization Step:
-
To the solution or suspension of the N-acylhydrazone, add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as the base.
-
Add molecular iodine (I₂) (1.1-1.5 eq) in portions.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring by TLC until the starting acylhydrazone is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The color of the solution should change from brown to colorless.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Summary and Comparison of Methods
| Parameter | Protocol 1: POCl₃ Dehydration | Protocol 2: Iodine Oxidation |
| Starting Materials | Acylhydrazide + Carboxylic Acid/Acid Chloride | Acylhydrazide + Aldehyde |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Iodine (I₂) and a base (e.g., K₂CO₃) |
| Reaction Conditions | High temperature (reflux), neat or minimal solvent | Milder conditions, reflux |
| Advantages | High yielding, robust, widely applicable | Milder conditions, good functional group tolerance, often one-pot |
| Disadvantages | Harsh/corrosive reagent, requires careful quenching | Stoichiometric oxidant, potential for side reactions with sensitive groups |
| Typical Yields | 70-95% | 60-90% |
Troubleshooting and Optimization
-
Low Yields in POCl₃ Method: Ensure the diacylhydrazine intermediate is dry, as water will consume the POCl₃. The reaction may require longer reflux times for less reactive substrates.
-
Incomplete Reaction in Iodine Oxidation: Ensure sufficient base is present to facilitate the reaction. For electron-deficient substrates, a stronger base or higher temperatures may be necessary.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the preferred method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light.
Conclusion
The synthesis of 1,3,4-oxadiazoles from hydrazides is a cornerstone of heterocyclic chemistry with profound implications for drug discovery. The choice between a dehydrative cyclization using reagents like POCl₃ and an oxidative cyclization of acylhydrazones depends on the specific substrate, desired reaction conditions, and functional group tolerance. By understanding the underlying mechanisms and following robust, well-characterized protocols, researchers can efficiently synthesize a diverse library of 1,3,4-oxadiazole derivatives for biological evaluation and the development of next-generation therapeutics.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
- Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives - Benchchem. (n.d.). BenchChem.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO) - PubMed. (2015). PubMed.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). (2017). Royal Society of Chemistry.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives: Synthetic Communications. (n.d.). Taylor & Francis Online.
- Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. (2024). Bentham Science.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Medium.
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PMC - NIH.
- Applications of 1,3,4-Oxadiazole. (2022). ChemicalBook.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). PubMed.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (n.d.). ResearchGate.
- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022). ACS Omega.
- ChemInform Abstract: Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)—C(Methyl) Bond Cleavage of Methyl Ketones. (2025). ResearchGate.
- An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.). PMC - NIH.
- Green oxidative cyclization to access 2,5-disubstituted-1,3,4-oxadiazoles from aldehydes and hydrazide derivatives using FeBr3 catalyst and hydrogen peroxide. (n.d.). ResearchGate.
- A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2025). ResearchGate.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Utilizing 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Agrochemical Development
Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Moiety in Agrochemical Research
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazole ring has emerged as a "privileged structure," a molecular framework that is recurrently identified in compounds with a wide array of biological activities.[1] Molecules incorporating this five-membered heterocycle have demonstrated significant potential as fungicides, herbicides, and insecticides.[2][3][4] The metabolic stability and the capacity to engage in hydrogen bonding are key features that contribute to the diverse bioactivities of 1,3,4-oxadiazole derivatives.[4]
This document provides a comprehensive guide for researchers and scientists on the utilization of a specific, promising derivative: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid . We will detail a robust synthesis protocol and provide in-depth application notes and screening protocols to evaluate its potential as a lead compound in the development of new agrochemicals. The methodologies described herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.
Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly proceeds through the cyclization of 1,2-diacylhydrazines or N-acylhydrazones.[3] The following protocol is a well-established and efficient method adapted from standard organic synthesis practices for generating the title compound from commercially available starting materials.
Protocol 1: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Rationale: This multi-step synthesis first creates the key intermediate, a 1,2-diacylhydrazine, from phthalic anhydride and acetohydrazide. The subsequent intramolecular cyclization using a dehydrating agent like phosphorus oxychloride yields the desired 1,3,4-oxadiazole ring.
Materials:
-
Phthalic anhydride
-
Acetohydrazide
-
Anhydrous Toluene
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-(2-acetylhydrazine-1-carbonyl)benzoic acid
-
In a 250 mL round-bottom flask, dissolve phthalic anhydride (1 equivalent) in anhydrous toluene.
-
Add acetohydrazide (1 equivalent) to the solution.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold toluene to remove any unreacted starting materials.
-
Dry the solid product under vacuum. The product is 2-(2-acetylhydrazine-1-carbonyl)benzoic acid.
Step 2: Cyclization to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
-
To the dried 2-(2-acetylhydrazine-1-carbonyl)benzoic acid (1 equivalent) in a round-bottom flask, cautiously add phosphorus oxychloride (POCl₃) (2-3 equivalents) in a fume hood.
-
Heat the mixture at 80-90°C for 2-3 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.
-
The crude product will precipitate. Filter the solid and wash thoroughly with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Dry the purified product under vacuum to obtain 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram:
Caption: Synthetic route for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Application Notes and Protocols for Agrochemical Screening
The diverse biological activities of 1,3,4-oxadiazole derivatives make them attractive candidates for agrochemical screening.[2][3][4] The following protocols provide a framework for evaluating the fungicidal, herbicidal, and insecticidal potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Fungicidal Activity Screening
Rationale: Many fungal plant pathogens cause significant crop losses. This in vitro assay allows for the rapid assessment of a compound's ability to inhibit the growth of key pathogenic fungi. The mycelial growth rate method is a standard and reliable technique for determining the fungitoxicity of a compound.[5][6]
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
Target Organisms:
-
Botrytis cinerea (Gray mold)
-
Rhizoctonia solani (Sheath blight)
-
Gibberella zeae (Fusarium head blight)[5]
-
Exserohilum turcicum (Northern corn leaf blight)[5]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in a suitable solvent (e.g., DMSO)
-
Cultures of target fungi on PDA plates
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1% v/v).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. Prepare control plates with the solvent alone.
-
-
Inoculation:
-
From the actively growing margin of a fresh culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each test and control plate.
-
-
Incubation:
-
Incubate the plates at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
When the fungal growth in the control plates has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
-
Hypothetical Fungicidal Activity Data:
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Botrytis cinerea | 15.2 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Rhizoctonia solani | 22.5 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Gibberella zeae | 18.9 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Exserohilum turcicum | 12.7 |
| Carbendazim (Positive Control) | Exserohilum turcicum | 102.83[5] |
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
Some fungicidal 1,3,4-oxadiazole derivatives are proposed to act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] Inhibition of SDH disrupts fungal energy production, leading to cell death.
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Herbicidal Activity Screening
Rationale: Herbicides are essential for weed management in modern agriculture. This protocol assesses the phytotoxic effects of the test compound on both monocot and dicot weed species in pre-emergence and post-emergence applications.
Protocol 3: Greenhouse Herbicidal Assay
Test Species:
-
Monocot: Echinochloa crus-galli (Barnyard grass)
-
Dicot: Amaranthus retroflexus (Redroot pigweed)
Materials:
-
Pots filled with a standard potting mix
-
Seeds of the test species
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
-
Spray chamber for uniform application of test solutions
-
Stock solution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid formulated with a surfactant
Procedure:
Pre-emergence Application:
-
Sow seeds of the test species in pots.
-
Within 24 hours of sowing, spray the soil surface evenly with the test solution at various application rates (e.g., 100, 250, 500 g a.i./ha). Use a control group sprayed with the formulation blank.
-
Place the pots in a growth chamber or greenhouse.
-
After 14-21 days, visually assess the herbicidal effect based on a rating scale (e.g., 0 = no effect, 100 = complete kill).
Post-emergence Application:
-
Sow seeds and allow the plants to grow to the 2-3 leaf stage.
-
Spray the foliage of the seedlings evenly with the test solution at various application rates.
-
Return the pots to the growth chamber or greenhouse.
-
After 14-21 days, visually assess the herbicidal effect (phytotoxicity, growth inhibition, mortality) using a rating scale.
Hypothetical Herbicidal Activity Data:
| Compound | Application | Rate (g a.i./ha) | Echinochloa crus-galli (% Inhibition) | Amaranthus retroflexus (% Inhibition) |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Pre-emergence | 500 | 75 | 85 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Post-emergence | 500 | 60 | 70 |
| Glyphosate (Positive Control) | Post-emergence | 500 | 95 | 98 |
Insecticidal Activity Screening
Rationale: Insect pests cause significant damage to crops. This laboratory bioassay determines the insecticidal activity of the test compound against a representative lepidopteran pest through dietary incorporation.
Protocol 4: Insecticidal Bioassay (Diet Incorporation Method)
Test Insect:
-
Spodoptera littoralis (Cotton leafworm), 2nd or 3rd instar larvae
Materials:
-
Artificial diet for S. littoralis
-
Stock solution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in a suitable solvent
-
Multi-well insect rearing trays or small containers
-
Fine camel hair brush for handling larvae
-
Incubator with controlled temperature and humidity
Procedure:
-
Diet Preparation:
-
Prepare the artificial diet according to a standard recipe.
-
While the diet is still molten (but cooled to below 60°C), add the test compound stock solution to achieve the desired concentrations (e.g., 10, 50, 100, 250 ppm).
-
Mix thoroughly to ensure uniform distribution.
-
Dispense the treated diet into the rearing trays/containers. Prepare a control diet with the solvent alone.
-
-
Infestation:
-
Carefully place one larva into each well/container.
-
-
Incubation:
-
Incubate the trays at 27 ± 2°C, with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection and Analysis:
-
After 5-7 days, record the number of dead larvae.
-
Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value from the concentration-mortality data.
-
Hypothetical Insecticidal Activity Data:
| Compound | Concentration (ppm) | Mortality (%) after 7 days |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | 10 | 15 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | 50 | 45 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | 100 | 70 |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | 250 | 95 |
| Emamectin Benzoate (Positive Control) | 10 | 98 |
Data Interpretation and Future Directions
The results from these initial screenings will provide a robust preliminary assessment of the agrochemical potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Promising activity in any of these assays (e.g., low EC₅₀ or LC₅₀ values) would warrant further investigation.
Logical Progression in Agrochemical Development:
Caption: A simplified agrochemical development pipeline.
Subsequent steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to understand which structural features are critical for activity and to potentially improve potency and spectrum.
-
Secondary Screening: More extensive testing of promising compounds against a wider range of pests, weeds, or pathogens under more realistic greenhouse conditions.
-
Mode of Action Studies: Investigating the specific biochemical target of the active compounds.
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of the lead compounds.
By following these detailed protocols and a logical development pathway, researchers can effectively explore the potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a novel agrochemical.
References
-
Syguda, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(7), 3756. [Link]
-
Dou, Z., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12198-12208. [Link]
-
Zhang, M., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Cellular and Infection Microbiology, 12, 881109. [Link]
-
de Oliveira, C. S., et al. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
-
Song, H., et al. (2012). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1-9. [Link]
Sources
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- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid
Abstract and Introduction
The 1,3,4-oxadiazole moiety is a privileged five-membered heterocyclic scaffold renowned for its significant role in medicinal chemistry and materials science.[1][2] Its bioisosteric relationship with carboxylic acids and esters, coupled with its metabolic stability and ability to engage in hydrogen bonding, makes it a cornerstone in the design of novel therapeutic agents.[1][2] 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, in particular, serves as a crucial building block for more complex molecules, including inhibitors of various enzymes and receptor agonists.
While numerous methods exist for the laboratory-scale synthesis of 1,3,4-oxadiazoles, their transition to large-scale production presents significant challenges.[3] These challenges include harsh reaction conditions, the use of hazardous reagents, and difficulties in purification. This application note provides a detailed, optimized, and scalable one-pot protocol for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The described method emphasizes operational simplicity, cost-effectiveness of reagents, and robust control over reaction parameters to ensure reproducibility and high purity on a larger scale.
Synthetic Strategy and Mechanistic Rationale
The selected strategy is a one-pot, two-step reaction commencing from readily available and inexpensive starting materials: phthalic anhydride and acetohydrazide . This approach is superior for scale-up as it minimizes intermediate isolation steps, thereby reducing material loss and processing time.
The core transformation involves:
-
Amidation/Ring Opening: Nucleophilic attack of acetohydrazide on phthalic anhydride to form the key intermediate, N'-acetyl-2-carboxybenzohydrazide. This reaction is typically fast and clean.
-
Dehydrative Cyclization: Intramolecular cyclization of the hydrazide intermediate, driven by a dehydrating agent, to form the stable 1,3,4-oxadiazole ring.
Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is chosen as the dehydrating agent for this protocol. While several reagents can effect this transformation (e.g., polyphosphoric acid, thionyl chloride, Burgess reagent), POCl₃ offers a compelling balance of reactivity, cost, and industrial precedent for scale-up.[3][4] It acts by activating the carbonyl oxygen of the amide, facilitating the intramolecular nucleophilic attack by the other hydrazide oxygen, which is the crucial ring-closing step. Careful control of temperature is paramount when using POCl₃ to mitigate potential side reactions and ensure a safe process.
Diagram: Reaction Pathway
Caption: One-pot synthesis of the target molecule from phthalic anhydride.
Detailed Experimental Protocol
This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | M.W. | Quantity | Moles | Supplier |
| Phthalic Anhydride | ≥99% | 148.12 | 100.0 g | 0.675 | Sigma-Aldrich |
| Acetohydrazide | ≥98% | 74.08 | 50.0 g | 0.675 | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ≥99% | 153.33 | 250 mL | 2.70 | Sigma-Aldrich |
| Toluene | Anhydrous | - | 500 mL | - | Fisher Scientific |
| Isopropanol (IPA) | ACS Grade | - | 400 mL | - | VWR |
| Deionized Water | - | - | ~3 L | - | In-house |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | As needed | - | VWR |
Equipment
-
2 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe.
-
Heating mantle with a stirrer controller.
-
Large beaker (5 L) for quenching, placed in an ice-water bath.
-
Buchner funnel and vacuum flask (2 L).
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup & Formation of Intermediate:
-
To the 2 L reaction flask, add phthalic anhydride (100.0 g, 0.675 mol), acetohydrazide (50.0 g, 0.675 mol), and toluene (500 mL).
-
Begin vigorous mechanical stirring. The solids will form a slurry.
-
Heat the mixture to reflux (~110 °C). The solids will gradually dissolve as the intermediate forms. Maintain reflux for 2 hours.
-
Rationale: Toluene serves as an inert solvent and can azeotropically remove any residual water from the starting materials. Refluxing ensures the complete formation of the N'-acetyl-2-carboxybenzohydrazide intermediate.
-
-
Dehydrative Cyclization:
-
Cool the reaction mixture to 60-70 °C.
-
CAUTION: EXOTHERMIC REACTION. Slowly add phosphorus oxychloride (250 mL, 2.70 mol) to the stirred mixture over 30-45 minutes via an addition funnel. The temperature will rise; maintain it below 90 °C by controlling the addition rate.
-
Once the addition is complete, slowly heat the mixture back to reflux (~105-110 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid). The reaction is complete when the spot corresponding to the intermediate has disappeared.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
CAUTION: HIGHLY EXOTHERMIC & RELEASES HCl GAS. Prepare a 5 L beaker with 2 L of crushed ice and water. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will quench the excess POCl₃.
-
A solid precipitate will form. Continue stirring for 30-60 minutes until all the ice has melted and the solid is well-dispersed.
-
Filter the crude solid product using a Buchner funnel. Wash the filter cake thoroughly with deionized water (~1 L) until the filtrate is neutral (pH ~6-7). This removes residual acids.
-
Suck-dry the product on the funnel for at least 1 hour.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp solid to a 2 L beaker.
-
Add isopropanol (IPA, ~400 mL) and heat the slurry to a gentle boil with stirring until the solid dissolves completely. If it does not dissolve, add more IPA in small portions.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1 hour to maximize crystal formation.
-
Filter the purified crystals using a Buchner funnel and wash the cake with a small amount of cold IPA.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
-
Process Validation and Quality Control
A robust process requires checkpoints to ensure consistency and purity. The following system validates the protocol's success.
| Parameter | Method | Specification | Rationale |
| Reaction Completion | TLC | Disappearance of starting materials/intermediate | Ensures maximum conversion before quenching, simplifying purification. |
| Appearance | Visual | White to off-white crystalline solid | A significant color deviation may indicate impurities. |
| Yield | Gravimetric | 75-85% | Provides a quantitative measure of process efficiency. |
| Melting Point | Melting Point Apparatus | 214-218 °C | A sharp melting range indicates high purity. |
| Purity | HPLC (e.g., C18 column) | ≥99.0% Area | Quantifies the purity of the final product and detects any minor impurities. |
| Identity Confirmation | ¹H NMR, IR Spectroscopy | Conforms to reference spectra | Confirms the chemical structure of the desired compound. |
Diagram: Scale-Up Workflow & Control Points
Caption: Workflow diagram with critical in-process and quality control points.
Scale-Up Considerations
-
Exotherm Management: The addition of POCl₃ and the subsequent quenching are highly exothermic. At larger scales, a jacketed reactor with efficient cooling is essential. The rate of addition must be strictly controlled based on the reactor's heat removal capacity.
-
Mixing: Mechanical stirring is non-negotiable at scale. Inefficient mixing during POCl₃ addition can create localized hot spots, leading to side products. During quenching, poor agitation can result in the formation of large, unmanageable clumps of solid.
-
Material Handling & Safety: POCl₃ is corrosive and reacts violently with water. Use of closed-system transfer equipment is recommended. The quenching step releases significant amounts of HCl gas, requiring an efficient scrubbing system.
-
Waste Disposal: The aqueous filtrate from the work-up will be acidic and contain phosphoric acid. It must be neutralized before disposal according to local regulations.
Conclusion
The protocol detailed herein provides a reliable and scalable method for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, achieving high yield and purity. By employing a one-pot strategy and utilizing cost-effective reagents, this process is well-suited for adoption in both academic and industrial settings. The inclusion of defined in-process controls and scale-up considerations ensures that the process is not only robust but also safe and transferable to larger manufacturing equipment.
References
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. Retrieved from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Application Notes & Protocols: 1,3,4-Oxadiazole Derivatives in Advanced Electro-Optical Devices
Preamble: The Rise of the 1,3,4-Oxadiazole Core in Modern Optoelectronics
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has emerged from the annals of medicinal chemistry to become a cornerstone in the field of materials science.[1][2][3] Its inherent electronic properties, combined with exceptional stability, have made its derivatives indispensable in the development of high-performance electro-optical devices. These compounds are characterized by an electron-deficient nature, a consequence of the two electronegative nitrogen atoms and the oxygen atom within the ring.[2][4] This electron deficiency facilitates efficient electron injection and transport, a critical requirement for numerous electronic applications.
Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit remarkable thermal and chemical stability, high photoluminescence quantum yields, and a wide energy gap between their highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO).[2][4][5][6] These attributes are not merely academic curiosities; they directly translate into devices with longer operational lifetimes, higher efficiencies, and enhanced durability. The versatility of synthetic routes allows for precise tuning of their photophysical and electrochemical properties by modifying the substituent groups attached to the core.[5][7] This guide provides an in-depth exploration of the application of these remarkable molecules in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), complete with field-proven protocols for their synthesis, characterization, and device fabrication.
Core Principles: Why 1,3,4-Oxadiazoles Excel in Electro-Optical Devices
The utility of 1,3,4-oxadiazole derivatives is rooted in their fundamental molecular and electronic structure. The heterocyclic ring acts as a potent electron-accepting unit.[5] This intrinsic property dictates their primary roles in device architectures.
-
Electron Transport and Hole Blocking: In multilayer devices like OLEDs, charge carrier balance is paramount for high efficiency. The low-lying LUMO energy level of oxadiazole derivatives facilitates the acceptance and transport of electrons from the cathode. Simultaneously, their deep HOMO level creates a significant energy barrier for holes migrating from the anode, effectively "blocking" them from passing through to the cathode without recombining with electrons.[4][6] This dual function confines the electron-hole recombination zone within the emissive layer, maximizing light generation.
-
Tunability and Versatility: The true power of these compounds lies in their synthetic accessibility. Through established chemical reactions, such as metal-catalyzed cross-coupling, a vast library of derivatives can be created.[8][9][10] Attaching different aryl or alkyl groups at the 2 and 5 positions allows for precise control over the HOMO/LUMO energy levels, emission wavelength, charge carrier mobility, and even the material's morphology (e.g., creating amorphous films to prevent crystallization).[7][11][12]
-
Exceptional Stability: The aromaticity and inherent chemical inertness of the 1,3,4-oxadiazole ring contribute to the operational stability of devices.[4][5] They are resistant to degradation under the thermal and electrical stress experienced during device operation, a critical factor for commercial applications.
Application in Organic Light-Emitting Diodes (OLEDs)
The most prominent and commercially successful application of 1,3,4-oxadiazole derivatives is as electron-transporting and hole-blocking materials in OLEDs.[4][9] A classic example is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), a workhorse material in academic and industrial research.[11][12]
Device Architecture and Mechanism
In a typical multilayer OLED, the 1,3,4-oxadiazole derivative forms a distinct Electron-Transport Layer (ETL) situated between the emissive layer (EML) and the cathode.
Caption: Multilayer OLED architecture featuring a 1,3,4-oxadiazole ETL.
When a voltage is applied, the device functions as follows:
-
Hole Injection/Transport: Holes are injected from the anode (typically Indium Tin Oxide, ITO) and transported through the Hole-Transport Layer (HTL).
-
Electron Injection/Transport: Electrons are injected from the cathode (e.g., Aluminum) and transported through the 1,3,4-oxadiazole-based ETL.
-
Charge Confinement: The oxadiazole layer presents a high energy barrier to holes, preventing them from leaking to the cathode. This confines both carriers within the EML.
-
Recombination and Emission: Electrons and holes recombine in the EML to form excitons, which then radiatively decay to emit light.
Performance Data of Representative Oxadiazole-Based OLEDs
The choice of the oxadiazole derivative significantly impacts device performance. The table below summarizes data for OLEDs employing various oxadiazole-based materials as the ETL.
| Oxadiazole Derivative | Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | Reference |
| PDPy-2,6 | MEH-PPV(Ru) | ~4.0 | >100 | 0.14 | [6] |
| OXD-7 | MEH-PPV(Ru) | ~5.0 | >100 | 0.06 | [6] |
| (OctOXD)₂Ir(tta) (as emitter) | - | <5.0 | 3067 | N/A | |
| Tetraphenylmethane-based Oxadiazole | Alq₃ | ~6.0 | >1000 | ~1.2 | [11][12] |
PDPy-2,6: 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine OXD-7: 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene (OctOXD)₂Ir(tta): An iridium complex with oxadiazole-containing ligands
Experimental Protocols: From Molecule to Device
Protocol 1: Synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
This protocol details a common and reliable method for synthesizing a 2,5-disubstituted-1,3,4-oxadiazole via the cyclodehydration of a diacylhydrazine intermediate. Phosphorus oxychloride is used as a powerful and cost-effective dehydrating agent.
Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.
Step-by-Step Methodology:
-
Synthesis of 1,2-bis(4-methoxybenzoyl)hydrazine (Intermediate):
-
Rationale: This step creates the acyclic precursor required for cyclization.
-
a. Dissolve 4-methoxybenzoyl hydrazide (1.66 g, 10 mmol) in 50 mL of dry pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
b. Slowly add 4-methoxybenzoyl chloride (1.71 g, 10 mmol) to the solution. The slow addition is crucial to control the exothermic reaction.
-
c. Allow the reaction mixture to stir at room temperature for 12 hours.
-
d. Pour the mixture into 200 mL of ice-cold water.
-
e. Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C. The product is typically used in the next step without further purification.
-
-
Cyclodehydration to form 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole:
-
Rationale: Phosphorus oxychloride (POCl₃) acts as a dehydrating agent, removing a molecule of water to facilitate the formation of the stable five-membered oxadiazole ring.
-
a. Place the dried 1,2-bis(4-methoxybenzoyl)hydrazine (2.98 g, 10 mmol) in a 100 mL round-bottom flask.
-
b. Carefully add phosphorus oxychloride (20 mL) under a fume hood. The reaction is vigorous.
-
c. Fit the flask with a condenser and gently reflux the mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
d. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic and quenching process.
-
e. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
f. Collect the solid precipitate by vacuum filtration, wash with copious amounts of water until the filtrate is neutral (pH ~7).
-
g. Purify the crude product by recrystallization from ethanol or a mixture of DMF/ethanol to yield white, needle-like crystals.
-
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the fabrication of a standard small-molecule OLED. The entire process must be conducted in a cleanroom environment and a high-vacuum chamber (<10⁻⁶ Torr) to prevent contamination and degradation of the organic materials.
Caption: Step-by-step workflow for OLED fabrication.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Rationale: A pristine ITO surface is critical for efficient hole injection and to prevent short circuits.
-
a. Sequentially sonicate pre-patterned ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
b. Dry the substrates with a stream of high-purity nitrogen gas.
-
c. Treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the work function of the ITO.
-
-
Vacuum Deposition:
-
Rationale: High vacuum prevents oxidation of the materials and ensures a long mean free path for evaporated molecules, leading to uniform thin films.
-
a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
b. Load the organic materials (e.g., NPB for HTL, Alq₃ for EML, and the synthesized oxadiazole for ETL) and metals (LiF, Al) into separate crucibles (e.g., tungsten or molybdenum boats).
-
c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
d. Sequentially deposit the layers by resistively heating the crucibles. The deposition rate and thickness should be monitored in real-time using a quartz crystal microbalance. A typical device structure could be:
-
HTL: NPB (40 nm) at ~1-2 Å/s.
-
EML: Alq₃ (30 nm) at ~1-2 Å/s.
-
ETL: 1,3,4-Oxadiazole derivative (20 nm) at ~1-2 Å/s.
-
Electron Injection Layer: LiF (1 nm) at ~0.1 Å/s.
-
Cathode: Al (100 nm) at ~5-10 Å/s, deposited through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Rationale: The organic layers and reactive cathode are highly sensitive to oxygen and moisture. Encapsulation is essential for device longevity.
-
a. Without breaking vacuum, transfer the fabricated device into a nitrogen-filled glovebox.
-
b. Encapsulate the device by sealing a glass lid over the active area using a UV-curable epoxy resin. A desiccant may be included within the encapsulated space.
-
Applications in Other Electro-Optical Devices
While dominant in OLEDs, the favorable electronic properties of 1,3,4-oxadiazole derivatives have led to their exploration in other areas.
Organic Photovoltaics (OPVs)
In OPVs, the goal is to efficiently generate and extract charge upon light absorption. The electron-accepting nature of the oxadiazole core makes it a candidate for n-type materials in bulk heterojunction solar cells.[13][14] They have also been incorporated as a π-conjugated spacer in photosensitizers for Dye-Sensitized Solar Cells (DSSCs), bridging electron-donating and accepting moieties to facilitate charge transfer.[15][16]
| Device Type | Role of Oxadiazole Derivative | Key Performance Metric (PCE) | Reference |
| DSSC | π-spacer in organic dye with anthracene donor | 2.58% | [15] |
| Perovskite SC | Hole-Transport Material (HTM) | 5.8% | [17] |
Organic Field-Effect Transistors (OFETs)
The strong electron-withdrawing character of the 1,3,4-oxadiazole ring makes its derivatives promising candidates for n-channel semiconductors in OFETs, which are essential for complementary logic circuits.[18][19] While achieving high mobility can be challenging, research has demonstrated functional n-channel OFETs using oligomers containing the oxadiazole core.[20]
| Derivative Type | Substrate Treatment | Electron Mobility (μₑ) (cm²/Vs) | On/Off Ratio | Reference |
| Oxadiazole oligomer | HMDS-treated SiO₂ | ~10⁻⁵ to 10⁻⁴ | >10³ | [20] |
Essential Characterization Protocols
Protocol 3: Photophysical and Electrochemical Characterization
To predict a material's suitability for a device, its fundamental energy levels and optical properties must be determined.
Caption: Relationship between characterization techniques and key material properties.
-
Cyclic Voltammetry (CV):
-
Rationale: CV measures the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels, respectively. This is vital for predicting charge injection barriers and energy level alignment in a device.
-
a. Prepare a ~1 mM solution of the oxadiazole derivative in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
b. Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
c. Calibrate the system by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
d. Scan the potential to measure the onset of the first oxidation and reduction peaks of the sample.
-
e. Calculate the energy levels using the empirical formulas:
-
E_HOMO = -[E_ox (onset) vs Fc/Fc⁺ + 5.1] eV
-
E_LUMO = -[E_red (onset) vs Fc/Fc⁺ + 5.1] eV
-
-
-
UV-Visible and Photoluminescence (PL) Spectroscopy:
-
Rationale: These techniques reveal the light absorption and emission properties of the material.
-
a. Prepare dilute solutions (~10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., chloroform or THF).
-
b. Record the absorption spectrum using a UV-Vis spectrophotometer. The absorption edge (λ_edge) can be used to estimate the optical band gap (E_g_opt = 1240 / λ_edge).
-
c. Record the emission spectrum using a fluorometer, exciting at the wavelength of maximum absorption (λ_max). This determines the emission color.
-
d. Measure the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).
-
Conclusion and Future Outlook
1,3,4-oxadiazole derivatives have unequivocally proven their merit as robust and versatile materials for electro-optical applications, particularly in the realm of OLEDs. Their inherent electron-deficient character, coupled with high stability and synthetic tunability, provides a powerful platform for materials scientists. Future research will likely focus on developing novel derivatives with even higher electron mobility for faster devices, engineering three-dimensional molecular structures to ensure stable amorphous films, and fine-tuning energy levels to enable new device architectures and improve efficiencies in OPVs and OFETs. The continued exploration of this remarkable heterocyclic core promises to be a fruitful endeavor, pushing the boundaries of organic electronics.
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Lago Falcão, E. H., et al. (2025). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Request PDF. 5
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MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Link
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Chen, C.-T., et al. (1999). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. MRS Online Proceedings Library (OPL), 598. Link
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Grama, C. I., et al. (2018). Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. Journal of Fluorescence, 28(5), 1217–1224. Link
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Wang, Y., et al. (2012). Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: Synthesis, optical and electrochemical properties. Dyes and Pigments, 94(3), 543-550. Link
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ACS Publications. (n.d.). Photophysical Properties of Derivatives of 2-(2-Hydroxyphen-yl)-1,3,4-oxadiazole: A Theoretical Study. The Journal of Physical Chemistry A. Link
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RSC Publishing. (n.d.). New electron-transporting materials for light emitting diodes: 1,3,4-oxadiazole–pyridine and... RSC Publishing. Link
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ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. Link
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Cambridge University Press. (n.d.). Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices. Cambridge University Press. Link
-
ResearchGate. (n.d.). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes: Via cross-coupling reactions. ResearchGate. Link
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PubMed. (2009). Synthesis, structural characterization, and unusual field-effect behavior of organic transistor semiconductor oligomers: inferiority of oxadiazole compared with other electron-withdrawing subunits. PubMed. Link
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Bryce, M. R., et al. (2002). New electron-transporting materials for light emitting diodes: 1,3,4-oxadiazole–pyridine and 1,3,4-oxadiazole–pyrimidine hybrids. Journal of Materials Chemistry, 12, 211-217. Link
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Link
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Paun, A., et al. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Journal of Materials Chemistry C, 4, 8734-8750. Link
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Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. Link
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Preprints.org. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Preprints.org. Link
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Indian Academy of Sciences. (n.d.). Synthesis of new iridium complexes with substituted 1,3,4-oxadiazole and β –diketones as ligands for OLED. Indian Academy of Sciences. Link
-
SciSpace. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. SciSpace. Link
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Link
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ResearchGate. (n.d.). Current, potential and yield in the synthesis of 1,3,4-oxadiazole derivatives (1a-1l). ResearchGate. Link
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International Journal of Photoenergy. (n.d.). New 1,3,4-Oxadiazole Based Photosensitizers for Dye Sensitized Solar Cells (DSSCs). International Journal of Photoenergy. Link
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ResearchGate. (n.d.). Structures of the novel 1,3,4-oxadiazole based photosensitizers. ResearchGate. Link
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Semantic Scholar. (2016). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Semantic Scholar. Link
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Semantic Scholar. (1997). Revisit on the role of oxadiazole hole blocking layer in organic multilayer electroluminescent devices. Semantic Scholar. Link
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ResearchGate. (n.d.). An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes: Synthesis, Crystal Structure, and Device Performance. ResearchGate. Link
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Taylor & Francis Online. (n.d.). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics. Link
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OALib. (n.d.). Organic materials based on oxathiazole and thiophene for photovoltaic devices. Correlation structure/electronic properties. OALib. Link
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Indian Academy of Sciences. (n.d.). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Indian Academy of Sciences. Link
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ResearchGate. (n.d.). A New 1,3,4-Oxadiazole-Based Hole-Transport Material for Efficient CH3NH3PbBr3 Perovskite Solar Cells. ResearchGate. Link
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MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Link
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PubMed. (n.d.). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. Link
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UKM. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. UKM. Link
-
PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Link
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MDPI. (n.d.). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. Link
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Researching. (n.d.). Constructing a small organic molecule by using the derivative of oxadiazole for photovoltaic applications. Researching. Link
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Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Link
-
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. Link
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ResearchGate. (n.d.). Organic Field-Effect Transistors. ResearchGate. Link
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Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. Link
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Synthesis and Application of Fluorescent Probes Based on the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Scaffold
An Application and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of fluorescent probes derived from the 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid core structure. The 1,3,4-oxadiazole moiety is a highly valued heterocyclic scaffold in medicinal chemistry and materials science, renowned for its exceptional chemical stability, high photoluminescence quantum yield, and electron-deficient nature.[1][2] These properties make it an ideal building block for developing robust fluorescent probes. This guide details a reliable synthetic protocol, outlines methods for photophysical characterization, and presents a specific application protocol for utilizing these probes in live-cell imaging, offering researchers a practical framework for exploring this versatile class of fluorophores.
Part 1: Scientific Foundation and Rationale
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of molecular processes within complex biological systems with high sensitivity and spatiotemporal resolution.[3][4] The selection of the core fluorophore is critical, as it dictates the probe's photophysical performance, stability, and suitability for specific applications.
The 2,5-disubstituted 1,3,4-oxadiazole ring system has emerged as a "privileged scaffold" for several key reasons:
-
Photophysical Excellence: Oxadiazole derivatives frequently exhibit strong fluorescence, often in the blue-green region of the visible spectrum, with high quantum yields.[5][6] Their rigid, planar structure minimizes non-radiative decay pathways, enhancing their emissive properties.
-
Chemical and Thermal Stability: The aromatic nature of the oxadiazole ring confers significant stability against chemical degradation and photobleaching, which is crucial for long-term imaging experiments.[7]
-
Tunable Electronics: The electron-deficient character of the oxadiazole ring makes it an excellent component in donor-acceptor type fluorophores. By strategically attaching electron-donating or -withdrawing groups to the scaffold, its absorption and emission properties can be finely tuned.[8]
The specific structure, 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, is of particular interest. The presence of the carboxylic acid group ortho to the oxadiazole ring introduces a site for pH sensitivity and a handle for bioconjugation, expanding its potential applications from simple staining to targeted and responsive sensing.[9]
Part 2: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of N,N'-diacylhydrazine intermediates.[10][11] The following protocol employs this robust strategy, starting from readily available phthalic anhydride and acetic hydrazide.
Synthetic Scheme
Caption: Synthetic pathway for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Protocol 1: Detailed Synthesis
This two-step protocol provides a reliable method for producing the target compound with good yield and purity.
Materials and Equipment:
-
Phthalic anhydride (≥99%)
-
Acetic hydrazide (≥98%)
-
Phosphorus oxychloride (POCl₃, ≥99%)
-
Toluene (Anhydrous)
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Step 1: Synthesis of N'-acetyl-2-carboxybenzohydrazide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalic anhydride (14.8 g, 100 mmol) and anhydrous toluene (100 mL).
-
Addition of Hydrazide: While stirring, add acetic hydrazide (7.4 g, 100 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-5 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Expert Insight: Refluxing in a non-polar solvent like toluene ensures the selective acylation of one amine group on the hydrazide by the anhydride, opening the ring to form the desired carboxylic acid intermediate. The water produced during this condensation is removed azeotropically with toluene, driving the reaction forward.
-
-
Isolation: Cool the reaction mixture to room temperature. The white solid precipitate is the desired intermediate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold toluene (2 x 30 mL) to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to yield N'-acetyl-2-carboxybenzohydrazide. The product is typically of sufficient purity to proceed to the next step without further purification.
Step 2: Cyclodehydration to form 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
-
Setup: In a 100 mL round-bottom flask, place the dried intermediate from Step 1 (e.g., 10.4 g, 50 mmol).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 20 mL) to the flask in a fume hood. The mixture will become a slurry.
-
Expert Insight: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.[10] The reaction is exothermic and should be handled with care. Using POCl₃ as both the reagent and solvent is a common and efficient method for this type of transformation.
-
-
Reaction: Heat the mixture gently to reflux (approx. 105°C) for 2-3 hours. The slurry should dissolve to form a clear solution, indicating the reaction is proceeding.
-
Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the product.
-
Isolation and Purification:
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the target structure, similar to related compounds reported in the literature.[12][13]
Part 3: Application Protocols
The unique structure of this probe, featuring a fluorescent core and a pH-sensitive carboxylic acid group, makes it an excellent candidate for investigating cellular compartments with varying pH, such as lysosomes or endosomes.
Protocol 2: Photophysical Characterization
Before biological application, it is essential to characterize the probe's fundamental photophysical properties.
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the synthesized probe in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare working solutions (e.g., 1-10 µM) in various solvents of differing polarity (e.g., cyclohexane, toluene, chloroform, ethanol, water) to assess solvatochromic effects.[14] For pH titration, use a series of buffered aqueous solutions (e.g., citrate-phosphate buffers from pH 3 to 8).
-
Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance spectrum (typically 250-500 nm) to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Data Analysis:
-
Calculate the Stokes shift (λ_em - λ_abs). A larger Stokes shift is desirable for minimizing signal overlap in imaging applications.[8]
-
Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Anticipated Photophysical Properties:
| Property | Expected Value/Observation | Rationale & Significance |
| λ_abs (max) | 300 - 340 nm | Typical for 2,5-diaryl-1,3,4-oxadiazole systems.[5] |
| λ_em (max) | 360 - 450 nm | Emission in the blue-green spectrum is common and suitable for standard microscopy filter sets. |
| Stokes Shift | 50 - 100 nm | A large Stokes shift reduces self-absorption and simplifies optical filtering.[8] |
| Quantum Yield (Φ_F) | 0.3 - 0.8 in non-polar solvents | Oxadiazoles are known for high quantum yields.[1] The yield may decrease in polar/aqueous media. |
| pH Sensitivity | Fluorescence intensity and/or λ_em changes with pH | Protonation/deprotonation of the ortho-carboxylic acid group modulates the electronic structure of the fluorophore, leading to a change in fluorescence. This is the basis for its use as a pH sensor.[9] |
Protocol 3: Live-Cell Imaging of Acidic Organelles
This protocol describes the use of the probe to visualize acidic compartments like lysosomes in live cells.
Workflow for Live-Cell Imaging
Caption: Experimental workflow for live-cell fluorescence microscopy.
Materials:
-
Synthesized 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid probe
-
Cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with DAPI/blue filter set (e.g., Ex: ~340 nm, Em: ~420 nm)
-
LysoTracker™ Red (as a co-localization control)
Procedure:
-
Cell Preparation: One day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a 5 µM working solution of the probe in pre-warmed complete cell culture medium from the 1 mM DMSO stock.
-
Aspirate the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Expert Insight: The optimal probe concentration and incubation time should be determined empirically for each cell line to achieve a balance between strong signal and low cytotoxicity. A concentration range of 1-10 µM and time of 15-60 minutes is a good starting point.
-
-
Washing: Remove the loading solution and wash the cells twice with warm PBS or fresh medium to remove extracellular probe. Add fresh medium to the dish for imaging.
-
Co-localization (Optional but Recommended): To confirm lysosomal accumulation, co-stain with a commercially available lysosomal marker like LysoTracker Red (follow the manufacturer's protocol).
-
Microscopy:
-
Place the dish on the stage of an inverted fluorescence microscope.
-
Using a suitable filter set (e.g., DAPI or blue channel), excite the probe and capture the emission.
-
If co-staining, sequentially capture images in the blue/green channel (for your probe) and the red channel (for LysoTracker).
-
-
Analysis:
-
Observe the subcellular localization of the fluorescence. An accumulation in punctate structures is indicative of organellar staining.
-
Merge the images from the two channels. Co-localization (yellow pixels in the merged image) of your probe's signal with the LysoTracker signal confirms its accumulation in lysosomes.
-
Image analysis software can be used to calculate a Pearson's correlation coefficient for a quantitative measure of co-localization.[4]
-
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Synthesis: Low or no yield of final product. | Incomplete cyclization. | Ensure POCl₃ is fresh and the reaction is run under anhydrous conditions. Increase reflux time if necessary. |
| Synthesis: Product is impure or oily. | Incomplete hydrolysis of POCl₃; presence of side products. | Ensure quenching is done slowly in a large volume of ice. Wash the crude product thoroughly with water. Recrystallize from a different solvent system or purify by column chromatography. |
| Imaging: No fluorescent signal in cells. | Poor cell permeability; probe concentration too low. | Increase probe concentration or incubation time. The protonated (neutral) form of the probe is more likely to cross membranes; ensure loading media pH is not too basic. |
| Imaging: High background fluorescence. | Incomplete washing; probe binding non-specifically. | Increase the number of wash steps. Add a surfactant like Pluronic F-127 to the loading buffer to reduce aggregation. |
| Imaging: Rapid photobleaching. | High excitation intensity; inherent instability. | Reduce the laser/lamp power and minimize exposure time. Use an anti-fade mounting medium for fixed-cell imaging. |
References
-
M. R. P. N. Costa, et al. (2018). Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. Journal of Fluorescence, 28(5), 1217-1224. [Link]
-
M. A. Miranda, et al. (2007). Photophysics of Fluorene Copolymers Containing 1,3,4-Oxadiazole or 1,3,4-Oxadiazole and Carbazole Units. The Journal of Physical Chemistry C, 111(22), 8056-8063. [Link]
-
G. A. Khodair, et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 643-651. [Link]
-
X. Han, et al. (2021). A Novel Calix[1]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. Frontiers in Chemistry, 9, 768783. [Link]
-
Y. Zhang, et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 867499. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
X. Han, et al. (2021). A Novel Calix[1]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection. Frontiers in Chemistry, 9. [Link]
-
X. Gong, et al. (2019). Oxadiazole-based 'on-off' fluorescence chemosensor for rapid recognition and detection of Fe2+ and Fe3+ in aqueous solution and in living cells. Microchemical Journal, 145, 931-937. [Link]
-
P. Muthupandi, et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27581-27589. [Link]
-
X. Gong, et al. (2019). Oxadiazole-based 'on-off' fluorescence chemosensor for rapid recognition and detection of Fe2+ and Fe3+ in aqueous solution and in living cells. Semantic Scholar. [Link]
-
D. A. M. Zaidel, et al. (2021). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. [Link]
-
W. Zhong, et al. (2023). Synthesis, mesomorphic and fluorescent properties of 1,3,4-oxadiazoles/thiadiazoles with a terminal 3-fluoro-4-cyanophenyl group. ResearchGate. [Link]
-
S. A. Kauthale, et al. (2024). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
-
S. R. Bhusare, et al. (2014). One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. Journal of the Chinese Chemical Society. [Link]
-
D. A. M. Zaidel, et al. (2021). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Journal of Fluorescence, 31, 1269-1283. [Link]
-
S. Sasmal, et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12, 13735. [Link]
-
H. Lee, et al. (2020). A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria. Dalton Transactions, 49(4), 1039-1046. [Link]
-
K. D. Wegner, et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12, 11467-11475. [Link]
-
P. R. Sahoo, et al. (2024). Oxadiazole-Based Heterocyclic Compounds as Chemical Probes in Live Cell Imaging. ResearchGate. [Link]
-
T. E. A. Frizon, et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 694895. [Link]
-
V. V. Mulwad, et al. (2009). Studies on the synthesis and fluorescent properties of long-chained 2-(5-alkyl-1, 3, 4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones. Arkivoc, 2009(2), 11-19. [Link]
-
G. Ambrosi, et al. (2010). Efficient fluorescent sensors based on 2,5-diphenyl[1][5][10]oxadiazole: a case of specific response to Zn(II) at physiological pH. Inorganic Chemistry, 49(21), 9940-9948. [Link]
-
J. Wang, et al. (2008). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Wuhan University Journal of Natural Sciences, 13(3), 329-332. [Link]
-
A. F. dos Santos, et al. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]
-
A. F. dos Santos, et al. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. ResearchGate. [Link]
-
B. A. D. Neto. (2020). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 8(3), 73. [Link]
-
B. A. D. Neto, et al. (2020). Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. Sensors and Actuators B: Chemical, 309, 127701. [Link]
-
C. L. Cotet, et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Y. Song, et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016. [Link]
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- 2. A Novel Calix[4]Crown-Based 1,3,4-Oxadiazole as a Fluorescent Chemosensor for Copper(II) Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 4. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic route for higher yields and purity.
General Synthetic Workflow
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as the target molecule, is most commonly achieved through the cyclodehydration of an N,N'-diacylhydrazine intermediate. This intermediate is typically formed from the reaction of a carboxylic acid derivative with a hydrazide. The overall process can be visualized as a two-stage sequence: acylation followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of the target oxadiazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My initial acylation step to form the diacylhydrazine intermediate is low-yielding. What are the likely causes and solutions?
This is a common bottleneck. The formation of the N,N'-diacylhydrazine is the foundation of the synthesis, and its success hinges on proper activation and reaction conditions.
Causality Analysis:
-
Incomplete Reaction: The reaction between 2-carboxybenzohydrazide and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Steric Hindrance: The ortho-position of the carboxylic acid group on the benzene ring can create steric hindrance, potentially slowing down the reaction compared to para- or meta-substituted analogues.[1]
-
Side Reactions: The free carboxylic acid group can interfere with the reaction. It is often more effective to start from phthalic anhydride, react it with hydrazine to form 2-carboxybenzohydrazide, and then perform the second acylation.
-
Hydrolysis: If using an acid chloride in the presence of water, it can hydrolyze back to the carboxylic acid, reducing the efficiency of the acylation.
Recommended Protocol: Synthesis of N'-acetyl-2-carboxybenzohydrazide
-
Step A: Preparation of 2-Carboxybenzohydrazide:
-
To a stirred solution of phthalic anhydride (1 equiv.) in a suitable solvent like ethanol or THF, add hydrazine hydrate (1 equiv.) dropwise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The resulting precipitate of 2-carboxybenzohydrazide can be filtered, washed with cold solvent, and dried.
-
-
Step B: Acetylation:
-
Suspend the 2-carboxybenzohydrazide (1 equiv.) in glacial acetic acid or an inert solvent like dichloromethane.
-
Add acetic anhydride (1.1 equiv.) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the diacylhydrazine product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
Question 2: The final cyclodehydration step is inefficient, resulting in a low yield of the oxadiazole. How can I improve this?
The cyclodehydration is a critical step that requires a potent dehydrating agent to drive the reaction towards the formation of the stable aromatic oxadiazole ring.[2]
Causality Analysis:
-
Weak Dehydrating Agent: The chosen reagent may not be strong enough to effect the transformation efficiently. Reagents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid (PPA) are commonly required.[2][3]
-
Suboptimal Temperature: This reaction is typically endothermic and requires heating. Insufficient temperature will lead to an incomplete reaction. Conversely, excessive heat can cause decomposition and charring, especially with strong acids like H₂SO₄.
-
Reaction Time: The cyclization may require several hours at reflux to reach completion. Monitor the reaction via TLC until the diacylhydrazine starting material is fully consumed.
-
Byproduct Formation: The ortho-carboxy group can lead to side reactions, such as the formation of phthalazine derivatives, if conditions are not carefully controlled.
Caption: Simplified mechanism of acid-catalyzed cyclodehydration.
Recommended Protocol: Cyclodehydration using POCl₃
-
Place the N'-acetyl-2-carboxybenzohydrazide (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents, acting as both reagent and solvent) dropwise at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours.[4]
-
Monitor the reaction by TLC (a typical eluent system is ethyl acetate/hexane).
-
Once the starting material is consumed, cool the mixture to room temperature and very carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.
-
The crude product will precipitate out. Filter the solid, wash it extensively with water, and dry it under vacuum.
Table 1: Comparison of Common Dehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| POCl₃ | 80-110 °C, 2-6 h | Highly effective, readily available. | Corrosive, violent reaction with water, generates acidic waste. |
| Conc. H₂SO₄ | 80-100 °C, 1-3 h | Inexpensive, strong dehydrating agent. | Can cause charring/sulfonation, difficult workup. |
| PPA | 120-160 °C, 4-8 h | Good for less reactive substrates. | High viscosity, difficult to stir, challenging product isolation. |
| PPh₃/CCl₄/Et₃N | Acetonitrile, Reflux, 1-2 h | Milder conditions (Appel reaction variant).[5] | Stoichiometric phosphine oxide byproduct can complicate purification. |
Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?
Purification challenges often stem from unreacted starting materials or byproducts from the potent reagents used.
Causality Analysis:
-
Unreacted Diacylhydrazine: If the cyclization is incomplete, this will be a major impurity. It has different polarity and solubility compared to the product.
-
Hydrolyzed Starting Material: The starting 2-carboxybenzohydrazide or the final product's carboxylic acid can form salts, complicating extraction.
-
Reagent Byproducts: Workup after using POCl₃ can leave residual phosphoric acids, which can be difficult to remove.
-
Decomposition Products: Excessive heat or overly harsh acidic conditions can lead to a complex mixture of byproducts.
Recommended Purification Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent system. The ideal solvent should dissolve the crude product at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are completely insoluble.
-
Good starting points for this molecule include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Alternative: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution with ethyl acetate in hexane is a good starting point.
Frequently Asked Questions (FAQs)
Q: Are there milder, one-pot methods available for this synthesis? A: Yes, modern organic synthesis has seen the development of one-pot procedures that avoid the isolation of the diacylhydrazine intermediate. Some methods involve using coupling agents like EDC or HATU to form the initial amide bond, followed by the addition of a dehydrating agent in the same pot. More advanced strategies use reagents that facilitate both steps, such as the use of N-isocyaniminotriphenylphosphorane (NIITP) which reacts with a carboxylic acid to generate an intermediate that cyclizes in situ.[6] These methods can improve efficiency but may require more specialized reagents.
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexane) to achieve good separation between your starting material, intermediate, and product. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas.
-
Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Ensure all glassware is perfectly dry before use.
-
Quench the reaction by adding it slowly to ice, never the other way around.
-
Neutralize acidic waste before disposal according to your institution's guidelines.
Q: Can I use a different starting material instead of a benzoic acid derivative? A: Yes, the synthesis of 1,3,4-oxadiazoles is versatile. One common alternative is the oxidative cyclization of acylhydrazones, which are formed by condensing an aldehyde with a hydrazide.[3] Various oxidizing agents, such as iodine, potassium permanganate, or even electrochemical methods, can then be used to form the oxadiazole ring.[7][8]
References
[9] Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link] [10] ResearchGate. (2017). (PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available at: [Link] [7] Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link] [3] Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Available at: [Link] [8] ResearchGate. (2020). Intermolecular cyclization of acylhydrazines. Available at: [Link] [11] European Patent Office. (2013). Process for the preparation of 1,2,4-oxadiazole benzoic acids. Available at: [Link] [12] SpringerLink. (2014). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Available at: [Link] [5] Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link] [13] Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available at: [Link] [14] ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Available at: [Link] [6] National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link] [15] LookChem. 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Available at: [Link] [4] Pharma-Medica. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link] [1] Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Available at: [Link] [16] National Institutes of Health. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Available at: [Link] [17] Baghdad Science Journal. (2013). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Available at: [Link] [2] National Institutes of Health. (2020). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
Sources
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 12. m.mathnet.ru [m.mathnet.ru]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. lookchem.com [lookchem.com]
- 16. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Technical Support Center: Purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Welcome to the technical support center for the purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Understanding the Synthetic Landscape: A Plausible Route and Its Challenges
A common and efficient synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves the reaction of phthalic anhydride with acetic hydrazide. This reaction, while straightforward, can present purification challenges due to the formation of a significant byproduct.
The desired reaction proceeds through the initial formation of an N-acylhydrazide intermediate, which then undergoes cyclodehydration to yield the target 1,3,4-oxadiazole. However, a competing intramolecular cyclization of the intermediate can lead to the formation of 2-acetyl-4-hydroxy-1,2-dihydrophthalazin-1-one, a common and often difficult-to-remove impurity.
Troubleshooting Guide: From Crude Product to Purified Compound
This section addresses specific issues you may encounter during the purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Issue 1: My crude product is a sticky solid or an oil, making it difficult to handle.
Question: After the reaction work-up, I obtained a gummy residue instead of a free-flowing powder. How can I solidify it for further purification?
Answer: A sticky or oily crude product is a common issue, often caused by the presence of residual solvents, unreacted starting materials, or the phthalazinone byproduct. Trituration is an effective first step to induce crystallization and remove highly soluble impurities.
Step-by-Step Protocol for Trituration:
-
Transfer the crude product to a mortar or a round-bottom flask.
-
Add a small volume of a non-polar solvent in which the desired product is expected to have low solubility. Good starting choices include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v).
-
Using a pestle or a spatula, grind or vigorously stir the mixture. The goal is to break up the oil and encourage the formation of a solid precipitate.
-
Continue this process for 10-15 minutes. You should observe the formation of a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of the cold trituration solvent, and air-dry.
This solidified product is now ready for more rigorous purification methods like recrystallization or chromatography.
Issue 2: My initial purification by recrystallization gives a product with low purity.
Question: I've tried a single-solvent recrystallization, but my NMR analysis still shows the presence of the phthalazinone impurity. What can I do to improve the purity?
Answer: The co-crystallization of the desired product with the phthalazinone byproduct can be a significant challenge due to their similar polarities. A mixed-solvent recrystallization or a pH-mediated purification approach can be more effective in separating these two compounds.
This technique leverages subtle differences in solubility between the product and the impurity in a carefully chosen solvent pair. A good starting point is a polar solvent in which the compound is soluble at high temperatures, paired with a less polar solvent in which it is less soluble.
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent, such as ethanol or isopropanol.
-
While the solution is still hot, add a "poor" solvent, like water or hexanes, dropwise until you observe persistent turbidity.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.
Table 1: Recommended Solvent Systems for Mixed-Solvent Recrystallization
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Ethanol | Water |
| Isopropanol | Heptane |
| Acetone | Water |
This method exploits the acidic nature of the carboxylic acid group on your target molecule to separate it from the less acidic phthalazinone byproduct.
Step-by-Step Protocol for pH-Mediated Purification:
-
Dissolve the crude product in an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) solution. The desired product will form a water-soluble sodium salt, while the phthalazinone byproduct may remain insoluble or have very low solubility.
-
Stir the solution for 30 minutes.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is around 2-3.
-
The purified 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any residual salts, and dry.
Issue 3: I'm still struggling to achieve high purity. Is column chromatography a viable option?
Question: Even after recrystallization, I am unable to completely remove a persistent impurity. What are the recommended conditions for purification by column chromatography?
Answer: Yes, flash column chromatography is an excellent method for achieving high purity when recrystallization is insufficient. The key is to select an appropriate solvent system that provides good separation between your product and the impurities.
Step-by-Step Protocol for Flash Column Chromatography:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone). Start with a low concentration of the polar solvent and gradually increase it.
Table 2: Recommended Eluent Systems for Flash Column Chromatography
| Non-Polar Solvent | Polar Solvent | Starting Gradient (v/v) |
| Hexanes | Ethyl Acetate | 9:1 |
| Heptane | Acetone | 9.5:0.5 |
It is highly recommended to first perform Thin Layer Chromatography (TLC) with different solvent systems to determine the optimal eluent for separation before running the column.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid?
A1: Pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is typically a white to off-white crystalline solid. While the exact melting point can vary slightly based on the experimental setup, it is expected to have a sharp melting point. A broad melting range is indicative of impurities.
Q2: How can I confirm the purity of my final product?
A2: The purity of your final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q3: My compound seems to be poorly soluble in common organic solvents. What are my options for purification?
A3: If solubility is an issue, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the compound before attempting purification. For chromatography, you might need to use a more polar mobile phase. The pH-mediated purification method described above is also an excellent option for compounds with low solubility in organic solvents but good solubility in aqueous base.
Q4: I am observing a byproduct that I cannot identify. What could it be?
A4: The most likely byproduct from the synthesis using phthalic anhydride and acetic hydrazide is the phthalazinone derivative mentioned earlier. However, other possibilities include unreacted starting materials or partially reacted intermediates. A thorough analysis of the NMR and MS data of the crude product can help in identifying the unknown impurity.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Caption: Decision workflow for purification of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
References
- L. F. Tietze, T.
- W. L. F. Armarego, C. L. L. Chai, Purification of Laboratory Chemicals, 6th ed., Butterworth-Heinemann, 2009.
- J. Leonard, B. Lygo, G. Procter, Advanced Practical Organic Chemistry, 3rd ed., CRC Press, 2013.
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1,3,4-Oxadiazole Derivatives
Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazole derivatives. As a core heterocyclic scaffold, the 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries that researchers often have when approaching 1,3,4-oxadiazole synthesis.
Q1: What are the most common and reliable synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The two most prevalent and extensively explored strategies both start from acylhydrazides (also known as acid hydrazides).[1]
-
Cyclodehydration of 1,2-Diacylhydrazines: This is the most traditional and widely used method. It involves two conceptual steps: first, the N-acylation of an acylhydrazide with a carboxylic acid (or its activated derivative like an acid chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent to form the oxadiazole ring.[1][2] Often, this is performed as a one-pot synthesis.[3]
-
Oxidative Cyclization of Acylhydrazones: This route involves the condensation of an acylhydrazide with an aldehyde to form an acylhydrazone intermediate. This intermediate is then subjected to an oxidative cyclization to yield the 1,3,4-oxadiazole.[1][4] This method is complementary to dehydrative approaches and is particularly useful when aldehydes are more readily available than carboxylic acids.
Q2: How do I select the appropriate cyclizing agent for my reaction?
A2: The choice of cyclizing agent is critical and depends on the stability of your substrate and the desired reaction conditions (harsh vs. mild). Agents can be broadly categorized:
-
Harsh, Classical Reagents: These are powerful, inexpensive, and effective for a wide range of substrates. However, they often require high temperatures and can be destructive to sensitive functional groups. Examples include Phosphorus Oxychloride (POCl₃), Polyphosphoric Acid (PPA), Thionyl Chloride (SOCl₂), and concentrated Sulfuric Acid (H₂SO₄).[4][5][6] POCl₃ is arguably the most common agent used in literature.[7][8]
-
Milder, Modern Reagents: These reagents were developed to overcome the limitations of harsh conditions, allowing for greater functional group tolerance at or near room temperature. They are generally more expensive. Examples include the Burgess reagent, Triflic Anhydride ((CF₃SO₂)₂O), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and XtalFluor-E.[5][9][10][11]
Your choice involves a trade-off: for robust, simple molecules, a classical reagent like POCl₃ is often sufficient. For complex molecules with sensitive functionalities, a milder reagent is a safer and more effective choice.
Q3: My reaction yield is highly variable, ranging from 20% to 70%. Is this normal?
A3: Yes, significant variability in yield is not uncommon in 1,3,4-oxadiazole synthesis and is highly dependent on the specific substrates and conditions used. Reported yields in the literature span a wide range, from as low as 8% to over 90%.[7][9] The electronic properties of the substituents on your starting materials play a major role; electron-donating groups on the acylhydrazide can facilitate the reaction, while sterically hindered substrates may react more slowly and result in lower yields.[2] Consistent optimization of reaction parameters is key to achieving reproducible, high yields.
Part 2: Detailed Troubleshooting Guides
This section provides specific, actionable solutions to common problems encountered during experiments.
Problem 1: Consistently Low Reaction Yield
Low yields are the most frequent complaint in heterocyclic synthesis. The root cause can typically be traced to incomplete reactions, precursor instability, or competing side reactions.
Caption: Troubleshooting Decision Tree for Low Yields.
Q: My reaction stalls and never reaches full conversion, even after prolonged reaction times. What should I do?
A: This points directly to incomplete cyclization . The activation energy for the dehydration step may not be met under your current conditions.
-
Causality: The cyclodehydration of the 1,2-diacylhydrazine intermediate is the rate-limiting step. Insufficient thermal energy or a weak dehydrating agent will cause the reaction to stall.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: Ensure the reaction is conducted at the optimal temperature for the chosen reagent. For reagents like POCl₃, this often means refluxing for several hours.[5] Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion before deciding to stop the reaction.[12]
-
Change Dehydrating Agent: If increasing temperature is not viable due to substrate stability, switch to a more powerful dehydrating agent. See the table below for a comparison.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[12][13]
-
| Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | 50-90%[5] | Inexpensive, powerful | Harsh, corrosive, requires careful workup |
| PPA | 100-160 °C | 60-85% | Effective for difficult substrates | Viscous, difficult to stir, harsh workup |
| Burgess Reagent | Reflux in THF or microwave | 60-95%[13] | Mild, high yielding | Expensive, moisture sensitive |
| EDC | Room Temp. to 50 °C | 70-92%[9][10] | Very mild, good for peptides | Expensive, byproduct removal can be tricky |
| TsCl/Pyridine | 0 °C to Room Temp. | 65-90% | Mild, readily available | Pyridine odor, potential for side reactions |
Problem 2: Significant Side Product Formation
The formation of byproducts wastes starting material and complicates purification. The type of side product often provides a clue to the underlying issue.
Q: I am synthesizing a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor and I'm getting a significant impurity. What is it and how can I avoid it?
A: The most common side product in this specific synthesis is the corresponding 2-amino-1,3,4-thiadiazole .[12]
-
Causality: The thiosemicarbazide intermediate has two nucleophilic atoms that can participate in cyclization: the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group. The reaction pathway is highly dependent on the cyclizing agent used, which can favor one pathway over the other.
-
Troubleshooting Steps:
-
Change the Cyclizing Agent: The choice of reagent can steer the reaction towards the desired oxadiazole. Using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling/cyclizing agent has been shown to selectively favor the formation of the 2-amino-1,3,4-oxadiazole.[12][14]
-
Reagent Selection for Desulfurization: Other methods use desulfurizing agents like mercury acetate or tosyl chloride. However, toxic reagents like Hg(OAc)₂ should be avoided.[14] Iodine in the presence of a base is another common method for this transformation.[13]
-
Problem 3: Difficulty in Product Purification
Purification can be challenging if the product has similar polarity to unreacted starting materials or byproducts.
Q: My crude product is an oil (or a non-crystalline solid) and I cannot purify it by recrystallization. Column chromatography gives poor separation. What are my options?
A: This is a common challenge, especially with complex molecular scaffolds.
-
Causality: Similar polarities make chromatographic separation difficult. The oily nature of the product prevents the formation of a crystal lattice required for recrystallization.
-
Troubleshooting Steps:
-
Optimize Recrystallization: Do not give up on recrystallization immediately. Systematically screen a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/heptane). Sometimes, cooling the solution to very low temperatures (-20 °C or lower) for an extended period can induce crystallization.
-
Improve Column Chromatography:
-
Solvent System: Switch to a different eluent system. If you are using ethyl acetate/hexane, try dichloromethane/methanol.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Loading Technique: Adsorb your oily product onto a small amount of silica gel (dry loading) instead of dissolving it in the mobile phase (wet loading). This often results in sharper bands and better separation.
-
-
Chemical Derivatization: If the product has a suitable functional group (e.g., a free amine or phenol), consider protecting it or converting it to a salt. This will drastically change its polarity, potentially making purification of the derivative easier. The original functionality can then be restored in a subsequent step.
-
Part 3: Key Experimental Protocols
This section provides a reliable, step-by-step protocol for a common synthetic method.
Protocol: One-Pot Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
This protocol details the synthesis via cyclodehydration of an in-situ generated 1,2-diacylhydrazine using phosphorus oxychloride (POCl₃).[5][7]
Materials:
-
Benzohydrazide (1.0 mmol, 136.15 mg)
-
4-Chlorobenzoic acid (1.0 mmol, 156.57 mg)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzohydrazide (1.0 mmol) and 4-chlorobenzoic acid (1.0 mmol).
-
Cool the flask in an ice bath (0 °C).
-
CAUTION: Perform this step in a well-ventilated fume hood. Slowly and carefully add phosphorus oxychloride (5.0 mL) to the flask with gentle stirring. The addition should be dropwise to control the initial exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent system).
-
Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.
-
WORKUP: Very slowly and cautiously, pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. POCl₃ reacts violently with water.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid crude product thoroughly with cold deionized water (3 x 20 mL).
-
PURIFICATION: Recrystallize the crude solid from hot ethanol to yield the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole as a white crystalline solid.[12]
-
Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization.
Mechanism of POCl₃-Mediated Cyclodehydration
The formation of the 1,3,4-oxadiazole ring from a 1,2-diacylhydrazine intermediate using a dehydrating agent like POCl₃ follows a well-established pathway.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jchemrev.com [jchemrev.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Solubility Troubleshooting for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Introduction
Welcome to the technical support guide for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. This molecule is a valuable tool in many research applications; however, its structural characteristics—specifically the planar, aromatic benzoic acid and oxadiazole rings—contribute to low aqueous solubility, a common challenge in drug discovery and development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and resolving solubility issues encountered during in vitro and cell-based assays. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've dissolved 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
Answer: This is a classic solubility challenge known as "crashing out," and it's directly related to the compound's chemical structure and the properties of your solutions.
-
Underlying Chemistry: Your compound is a carboxylic acid.[2] Its solubility in water is highly dependent on the pH of the solution.[3]
-
At Low pH (Acidic): The carboxylic acid group (-COOH) is protonated and electrically neutral. This uncharged form is less polar and therefore poorly soluble in polar solvents like water or aqueous buffers.
-
At High pH (Basic): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and, consequently, more soluble in aqueous solutions.[4]
-
-
The "DMSO to Buffer" Transition: You start by dissolving the compound in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent that can accommodate the neutral, less soluble form. When you introduce this concentrated DMSO stock into a large volume of aqueous buffer (typically at a physiological pH of ~7.4), two things happen simultaneously:
-
The DMSO concentration is drastically lowered, reducing the overall solvent's ability to keep the compound dissolved.
-
The compound is exposed to the buffer's pH. If the buffer pH is not sufficiently basic to deprotonate the carboxylic acid, the compound will remain in its less soluble form and precipitate out of the solution.[5]
-
The diagram below illustrates this pH-dependent equilibrium, which is the root cause of the precipitation.
Caption: pH-dependent equilibrium of the compound.
Q2: What is the most reliable method for preparing a stock solution of this compound?
Answer: Preparing a stable, high-concentration stock solution is the critical first step.[6] DMSO is the most common and recommended solvent due to its high solubilizing power and compatibility with most assay formats at low final concentrations.[7]
Protocol 1: Standard High-Concentration Stock Solution Preparation
-
Pre-treatment: Before opening, bring the vial of solid compound to room temperature to prevent moisture condensation.
-
Solvent Selection: Use anhydrous or low-water content DMSO to prepare the stock solution.
-
Calculation: Determine the mass of the compound required to make a 10 mM or 20 mM stock solution. Example: For a 10 mM stock of a compound with a molecular weight of 204.18 g/mol , you would dissolve 2.04 mg in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the compound. Cap the vial tightly.
-
Solubilization: To ensure complete dissolution, vortex the solution vigorously for 1-2 minutes. If solids persist, you may use a sonicating water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[8] Store aliquots at -20°C or -80°C in tightly sealed vials.
Table 1: Properties of Common Solvents for Stock Solutions
| Solvent | Polarity | Pros | Cons |
| DMSO | High | Excellent solubilizing power for many compounds. Miscible with water. | Can be toxic to cells at >0.5-1% v/v.[9] Can oxidize some compounds. |
| Ethanol | High | Less toxic than DMSO for many cell types. Volatile. | Weaker solvent than DMSO for highly non-polar compounds. |
| DMF | High | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; use with caution in cell-based assays. |
Q3: How can I modify my protocol to prevent precipitation in the final assay solution?
Answer: Preventing precipitation requires a systematic approach. The goal is to maintain the compound in its soluble, deprotonated state throughout the dilution process and in the final assay plate. The following workflow provides a logical progression of strategies.
Caption: Troubleshooting workflow for solubility issues.
Strategy A: pH Modification (Highest Impact Method)
The most effective way to increase the aqueous solubility of this acidic compound is to ensure it is deprotonated. This can be achieved by making a stock solution in a slightly basic solvent.[7][10]
Protocol 2: pH-Modified Stock Solution Preparation
-
Prepare Basic DMSO: Create a 100 mM stock of NaOH in water. Add 1-1.2 microliters of this 100 mM NaOH stock to every 1 mL of DMSO. This creates a DMSO solution containing a slight molar excess of base relative to your 10 mM compound stock.
-
Dissolve Compound: Prepare your 10 mM compound stock using this "basic DMSO" mixture, following steps 4-6 from Protocol 1. The base will deprotonate the carboxylic acid in the stock solution, forming the more soluble sodium salt.
-
Dilute into Buffer: When this stock is diluted into your assay buffer (e.g., PBS or cell culture medium at pH 7.4), the compound is already in its soluble, charged form, dramatically reducing the likelihood of precipitation.
Causality Note: By deprotonating the compound before it is introduced to the aqueous environment, you prevent the kinetic barrier of dissolution and directly favor the soluble species.
Strategy B: Optimized Dilution Technique
If modifying the stock solution is not feasible, optimizing the dilution method can help. The goal is to avoid localized high concentrations of the compound that trigger precipitation.
Protocol 3: Step-wise Dilution for Assay Working Solutions
-
Prepare Intermediate Dilution: Do not add the 100% DMSO stock directly to your final buffer. First, create an intermediate dilution of your compound in 100% DMSO.
-
Dispense Buffer: Add the aqueous assay buffer to your dilution tube or plate well first.
-
Add Compound to Buffer: While vortexing or rapidly pipetting the buffer, add the small volume of DMSO stock. This rapid mixing helps to disperse the compound quickly, preventing the formation of insoluble aggregates.[11]
-
Serial Dilutions: Perform subsequent serial dilutions in the assay buffer that already contains the correct final percentage of DMSO to maintain consistent solvent conditions.
Strategy C: Co-solvent Optimization
While you must keep the final DMSO concentration low to avoid assay artifacts, sometimes a slight increase can provide the necessary solubilizing power.
-
Determine Assay Tolerance: First, run a vehicle control experiment to determine the highest percentage of DMSO your assay (especially if cell-based) can tolerate without affecting the results (e.g., test 0.1%, 0.25%, 0.5%, and 1.0% DMSO).[12]
-
Adjust Final Concentration: If your assay can tolerate it, perform your dilutions to achieve a slightly higher final DMSO concentration. For example, increasing from 0.1% to 0.5% DMSO can significantly improve solubility for borderline compounds.
Q4: I've tried the above methods and still see some precipitation. What are the next steps?
Answer: If standard methods fail, you may need to consider more advanced formulation strategies or quantitatively determine the compound's solubility limit under your specific conditions.
-
Kinetic Solubility Assessment: Your compound may have a "kinetic solubility" limit that is lower than your target assay concentration.[13] This is the concentration at which a compound, when added from a DMSO stock, will stay in a supersaturated solution for a period of time before precipitating. Consider running a simple nephelometry or UV-based solubility assay to determine the maximum soluble concentration in your specific assay buffer. This will tell you if your target concentration is achievable.
-
Use of Solubilizing Excipients: For particularly challenging compounds, formulation aids can be used.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the compound from water.[14] Adding β-cyclodextrin or its more soluble derivative, HP-β-cyclodextrin, to the assay buffer can enhance solubility. This must be validated, as cyclodextrins can sometimes interfere with assays.[12]
-
-
Sonication: After final dilution into the aqueous buffer, sonicating the solution in a water bath for 5-10 minutes can sometimes break up small aggregates and re-dissolve precipitated compound, creating a temporary supersaturated solution that may be stable for the duration of the assay.
Summary and Best Practices
The following table summarizes the key issues and recommended solutions for handling 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Table 2: Troubleshooting Summary
| Problem | Probable Cause | Recommended First Action | Secondary Actions |
| Precipitates upon dilution in aqueous buffer. | Compound is a weak acid, "crashing out" from DMSO stock into a buffer where the neutral form is insoluble. | Prepare a pH-modified stock solution using DMSO with a slight molar excess of a base (e.g., NaOH). (Protocol 2) | Use an optimized step-wise dilution technique (Protocol 3). Ensure rapid mixing. |
| Stock solution is cloudy or has visible particles. | Incomplete dissolution in 100% DMSO. | Vortex vigorously and sonicate the stock solution for 5-10 minutes. | Gently warm the solution to 37°C. Ensure DMSO is anhydrous. |
| Assay results are inconsistent or not reproducible. | Micro-precipitation is occurring, leading to variable effective concentrations of the compound. | Confirm complete solubility visually under a microscope after dilution. Re-evaluate the stock preparation method. | Determine the kinetic solubility limit and ensure assay concentrations are below this threshold. |
| Cell death or altered morphology observed in controls. | Final DMSO concentration is too high for the cell type. | Run a DMSO toxicity curve to determine the maximum tolerated concentration (typically ≤0.5%). | Reduce the final DMSO concentration by adjusting the stock concentration and dilution scheme. |
By understanding the physicochemical properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and applying a systematic troubleshooting approach, you can overcome solubility challenges and generate high-quality, reliable data in your research.
References
-
Baykov, S., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]
-
Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomolecules, 12(9), 1219. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
Iversen, A., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 16(3), e0247333. Available at: [Link]
-
Chemistry LibreTexts. (2020). 2.5: Preparing Solutions. Available at: [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 066-077. Available at: [Link]
-
Ketol, R. A., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]
-
Streng, W. H., et al. (1984). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 73(12), 1679-82. Available at: [Link]
-
Pampena, M. B. (2009). In vitro solubility assays in drug discovery. Methods in Molecular Biology, 565, 137-53. Available at: [Link]
-
Patel, J., & Dhingani, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available at: [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)? r/chemistry. Retrieved January 20, 2026, from [Link]
-
Głowacka, I. E., & Poznański, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved January 20, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Cas 892502-28-2,4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
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- 7. wjbphs.com [wjbphs.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. reddit.com [reddit.com]
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- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability of the 1,3,4-oxadiazole ring under acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-containing compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of the 1,3,4-oxadiazole ring under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring in general?
A1: The 1,3,4-oxadiazole ring is a thermally stable aromatic heterocycle.[1] Its stability is a key reason for its prevalence in medicinal chemistry, as it is considered a bioisostere of ester and amide groups, often with improved metabolic stability. However, its stability is significantly influenced by the chemical environment, particularly pH and the presence of strong nucleophiles or electrophiles.
Q2: What are the primary degradation pathways for the 1,3,4-oxadiazole ring?
A2: The primary degradation pathway for the 1,3,4-oxadiazole ring is through nucleophilic attack at the carbon atoms in the 2 and 5 positions.[1] These carbons are electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. This susceptibility to nucleophilic attack can lead to ring-opening hydrolysis under both acidic and basic conditions.
Q3: How do substituents on the 1,3,4-oxadiazole ring affect its stability?
A3: Substituents play a crucial role in modulating the stability of the 1,3,4-oxadiazole ring.
-
Electron-withdrawing groups (EWGs) attached to the carbon atoms of the ring can increase their electrophilicity, making the ring more susceptible to nucleophilic attack and thus potentially decreasing its stability under basic or nucleophilic conditions.
-
Electron-donating groups (EDGs) can increase the electron density of the ring, potentially making it more stable towards nucleophilic attack.[2] However, EDGs can also increase the basicity of the ring nitrogens, which can influence their behavior in acidic media.
-
Aryl and perfluoroalkyl groups have been noted to generally increase the stability of the 1,3,4-oxadiazole ring.[1]
Q4: Is the 1,3,4-oxadiazole ring susceptible to degradation under acidic conditions?
A4: Yes, the 1,3,4-oxadiazole ring can be susceptible to degradation under acidic conditions. The nitrogen atoms in the ring can be protonated, which can activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to hydrolytic cleavage of the ring. The general mechanism is believed to involve protonation of a ring nitrogen, followed by nucleophilic attack of water on an adjacent carbon, leading to a tetrahedral intermediate that then undergoes ring opening.
Q5: What is the stability of the 1,3,4-oxadiazole ring under basic conditions?
A5: The 1,3,4-oxadiazole ring is also susceptible to degradation under basic conditions. Strong bases, such as hydroxide ions, can directly attack the electron-deficient carbon atoms of the ring. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which can then undergo ring cleavage.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 1,3,4-oxadiazole-containing compounds, particularly in the context of stability studies.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.
-
Decrease in the area of the parent compound peak.
-
Changes in the physical properties of the solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| pH of the medium | The 1,3,4-oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis. The pH of your solution may be promoting degradation. | 1. Measure the pH of your solution. 2. If possible, adjust the pH to a more neutral range (pH 6-8) using a suitable buffer system. 3. Conduct a pH stability profile study to identify the pH range of maximum stability for your compound. |
| Presence of Nucleophiles | Nucleophiles other than water (e.g., buffers containing primary or secondary amines, thiols) can attack the oxadiazole ring. | 1. Review the composition of your formulation or reaction mixture for the presence of strong nucleophiles. 2. If a nucleophilic buffer is suspected, switch to a non-nucleophilic buffer system (e.g., phosphate, citrate). |
| Temperature | Higher temperatures can accelerate the rate of degradation. | 1. Store solutions of your compound at lower temperatures (e.g., 4°C or -20°C) when not in use. 2. If the reaction or experiment must be conducted at elevated temperatures, minimize the duration of exposure. |
Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Broadening)
Symptoms:
-
Asymmetric peaks in the HPLC chromatogram.
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The nitrogen atoms in the 1,3,4-oxadiazole ring can be basic and may interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. | 1. Lower the pH of the mobile phase to protonate the basic nitrogens, which can reduce their interaction with silanols. 2. Use a highly end-capped HPLC column specifically designed for the analysis of basic compounds.[3] 3. Add a competitive base (e.g., triethylamine) to the mobile phase to block the active sites on the stationary phase. |
| Column Overload | Injecting too much sample onto the column can lead to peak broadening and tailing. | 1. Dilute your sample and inject a smaller amount.[3] 2. If sensitivity is an issue, consider using a column with a larger diameter or a higher loading capacity. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. | 1. Flush the column with a strong solvent to remove any contaminants. 2. If the problem persists, the column may need to be replaced.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 1,3,4-Oxadiazole Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a 1,3,4-oxadiazole-containing compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
1,3,4-Oxadiazole compound of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Suitable buffer solutions (e.g., phosphate, acetate)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 1,3,4-oxadiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a specified time. Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze the stressed samples at different time points using a suitable analytical method, typically a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A C18 column is often a good starting point.
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb, or with an MS detector for identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound under each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Monitoring 1,3,4-Oxadiazole Ring Opening by Mass Spectrometry
Objective: To confirm the ring opening of a 1,3,4-oxadiazole and identify the resulting degradation products using mass spectrometry.
Materials:
-
Stressed sample from Protocol 1 (acidic or basic hydrolysis)
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data)
Procedure:
-
Sample Infusion: Infuse the stressed sample directly into the mass spectrometer or inject it onto an HPLC column coupled to the mass spectrometer for separation prior to analysis.
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra in both positive and negative ion modes to detect the parent compound and all degradation products.
-
Look for the disappearance of the molecular ion of the parent 1,3,4-oxadiazole.
-
Search for the appearance of new molecular ions corresponding to the expected ring-opened products. For example, hydrolysis of a 2,5-disubstituted 1,3,4-oxadiazole would result in the formation of a diacylhydrazine, which would have a mass corresponding to the parent compound + 18 amu (the mass of water).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform MS/MS analysis on the parent ion and the suspected degradation product ions.
-
The fragmentation pattern of the degradation product should be consistent with the proposed ring-opened structure (e.g., a diacylhydrazine). This will provide structural confirmation.
-
Diagram: Proposed Hydrolysis Mechanism of 1,3,4-Oxadiazole
Caption: Generalized hydrolysis mechanisms.
References
-
Hall, E. A. (2017). Substituent Strength Vs Reactivity: A Study Of 1,3,4-Oxadiazoles And Electron Donating Groups. Digital Commons @ Otterbein. Retrieved from [Link]
-
Husain, A., Rashid, M., Mishra, R., Parveen, S., & Shin, H. S. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 172791. [Link]
- Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles via C-C Bond Cleavage. Organic Letters, 17(12), 2960–2963. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Hall Peters, E. A. (2017). Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. Digital Commons @ Otterbein. Retrieved from [Link]
-
Kralj, A., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14895-14908. [Link]
-
Zaikin, A. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Chemistry, 53(01), 532-540. [Link]
-
Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
Kralj, A., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]
-
TFAA-mediated 1,3,4 Oxadiazole Formation. (2016). ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Avellone, G., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(5), 318-333. [Link]
- Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-509.
- Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
-
Schrote, K. E. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Digital Commons @ Otterbein. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Lamaty, F., & Moreau, C. (1970).
-
Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
Sources
How to avoid the formation of isomers during the synthesis of disubstituted oxadiazoles
A Guide to Avoiding Isomer Formation
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. The formation of isomers during the synthesis of disubstituted oxadiazoles is a common challenge that can impact yield, purity, and the overall efficiency of your research.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to help you control regioselectivity and achieve your desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of disubstituted oxadiazoles I might encounter?
A1: Oxadiazoles have four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][2] When synthesizing disubstituted oxadiazoles, the most common isomers encountered are the 1,2,4- and 1,3,4-isomers due to their greater stability and the synthetic routes employed.[3][4] The 1,2,3-oxadiazole isomer is the least stable and often undergoes ring-opening.[4][5]
Q2: Why is isomer formation a concern in my synthesis?
A2: The formation of isomers is a critical issue because different isomers can exhibit significantly different physical, chemical, and biological properties.[3][6] In drug development, for instance, one isomer may have the desired therapeutic effect while another could be inactive or even toxic.[7] Separating these isomers can be challenging and costly, leading to lower overall yields of the target compound.
Q3: What are the primary synthetic routes for disubstituted 1,3,4-oxadiazoles and 1,2,4-oxadiazoles?
A3: For 2,5-disubstituted-1,3,4-oxadiazoles , a common method is the cyclodehydration of 1,2-diacylhydrazines, which are often formed by reacting an acylhydrazide with a carboxylic acid or acyl chloride.[8][9] Various dehydrating agents like phosphoryl chloride (POCl₃), sulfuric acid, or thionyl chloride are used.[8][10]
For 3,5-disubstituted-1,2,4-oxadiazoles , a prevalent route involves the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride or ester), followed by cyclodehydration.[5][11] Another approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5]
Q4: Can I predict which isomer will be favored in my reaction?
A4: Predicting the favored isomer depends on the specific synthetic route and reaction conditions. For instance, in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from thiosemicarbazide intermediates, the choice of cyclization reagent can dictate the regioselectivity.[12][13] The electronic and steric properties of your starting materials also play a significant role. Understanding the reaction mechanism is key to predicting the outcome.
Troubleshooting Guide: Isomer Formation
This section addresses common issues encountered during the synthesis of disubstituted oxadiazoles and provides actionable solutions.
Issue 1: Formation of an Undesired 1,2,4- or 1,3,4-Oxadiazole Isomer
Probable Cause: The reaction conditions are not optimized for regioselectivity. The choice of starting materials, coupling agents, dehydrating agents, solvent, and temperature can all influence which isomer is formed. For example, in the synthesis of 2-amino-substituted oxadiazoles, using EDC·HCl in DMSO favors the 1,3,4-oxadiazole, while p-TsCl with triethylamine in NMP can lead to the formation of the 1,3,4-thiadiazole as a byproduct.[12]
Solutions:
-
Reagent Selection:
-
For 1,3,4-oxadiazoles , consider a convergent synthesis where an acyl hydrazide is coupled with a suitable electrophile, which can avoid the formation of a 1,2-diacyl hydrazide intermediate that can lead to isomers.[14]
-
For 1,2,4-oxadiazoles , the reaction of amidoximes with carboxylic acids is a reliable method.[11][15] The use of specific catalysts like PTSA-ZnCl₂ can improve the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles.[16]
-
-
Solvent and Temperature Control:
-
Systematically screen different solvents and temperatures. Nonpolar solvents may favor one cyclization pathway over another.
-
Microwave irradiation can sometimes offer better selectivity and shorter reaction times.[16]
-
-
pH Adjustment:
-
The acidity or basicity of the reaction medium can influence the reactivity of intermediates. For instance, in the synthesis of 1,2,4-oxadiazoles from O-acyl amidoximes, heating in a borate buffer at pH 9.5 can promote cyclodehydration.[11]
-
Issue 2: Low Yield of the Desired Isomer and a Complex Mixture of Byproducts
Probable Cause: Incomplete reaction, side reactions, or decomposition of starting materials or products can lead to low yields and complex mixtures. For example, the dimerization of nitrile oxides can be a significant side reaction in the synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.[5]
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.
-
Starting Material Purity: Ensure the purity of your starting materials, such as acyl hydrazides and amidoximes, as impurities can lead to unwanted side products.
-
One-Pot Procedures: Consider one-pot synthesis methods, which can minimize the handling of intermediates and potentially improve yields and reduce byproduct formation.[15][17]
-
Alternative Catalysts: Explore different catalysts that can promote the desired reaction pathway more efficiently. For instance, N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes under mild conditions.[18][19]
Issue 3: Difficulty in Separating Isomers
Probable Cause: Oxadiazole isomers can have very similar physical properties, making their separation by standard techniques like column chromatography challenging.[3]
Solutions:
-
Chromatography Optimization:
-
Normal Phase: Experiment with different solvent systems. For more polar compounds, systems like DCM/methanol or ethyl acetate/methanol can be effective. Adding a small amount of triethylamine (0.1-1%) can help reduce tailing for basic compounds, while a small amount of acetic acid can be beneficial for acidic compounds.[20]
-
Reverse Phase: For highly polar derivatives, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.[20]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina.[20]
-
-
Recrystallization:
-
Carefully select the recrystallization solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[20]
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[20]
-
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The derivative can then be converted back to the desired product.
Best Practices for Regiocontrolled Oxadiazole Synthesis
Proactive measures during reaction planning and execution can significantly minimize the formation of unwanted isomers.
Strategic Selection of Synthetic Route
The choice of synthetic strategy is the most critical factor in controlling regioselectivity.
-
For 2,5-Disubstituted-1,3,4-Oxadiazoles: The cyclodehydration of a pre-formed, purified 1,2-diacylhydrazine is a highly reliable method for ensuring the correct substitution pattern. Alternatively, methods that avoid the 1,2-diacylhydrazine intermediate, such as the coupling of acyl hydrazides with α-bromo nitroalkanes, can offer excellent regioselectivity.[14]
-
For 3,5-Disubstituted-1,2,4-Oxadiazoles: The reaction of an amidoxime with a carboxylic acid or its derivative is generally the most regioselective approach.[11][15] The amidoxime nitrogen attacks the activated carbonyl carbon, leading to a specific O-acyl amidoxime intermediate that cyclizes to the 3,5-disubstituted product.
Control of Reaction Conditions
Fine-tuning your reaction parameters is crucial for directing the reaction towards the desired isomer.
| Parameter | Recommendation for 1,3,4-Oxadiazoles | Recommendation for 1,2,4-Oxadiazoles | Rationale |
| Dehydrating/Cyclizing Agent | POCl₃, SOCl₂, P₂O₅, H₂SO₄[8][10] | Carbodiimides (e.g., EDC), Burgess reagent[10] | The choice of reagent can influence the mechanism and favor one cyclization pathway over another. |
| Catalyst | Acid catalysts (e.g., p-TSA)[21] | Base catalysts (e.g., pyridine, TEA), NHCs[5][18] | Catalysts can selectively activate specific functional groups, guiding the regiochemical outcome. |
| Solvent | Aprotic solvents (e.g., Toluene, DMF) | Aprotic or protic solvents depending on the specific method. | Solvent polarity can affect the stability of intermediates and transition states. |
| Temperature | Often requires heating[8] | Can often be performed at room temperature or with mild heating[5][22] | Lower temperatures can sometimes increase selectivity by favoring the kinetically controlled product. |
Mechanistic Understanding
A solid understanding of the reaction mechanism is your best tool for troubleshooting and optimization.
Visualizing the Pathways
The following diagrams illustrate the key decision points and potential for isomer formation in common synthetic routes.
Caption: Common synthetic routes to 1,3,4- and 1,2,4-oxadiazoles.
Caption: Troubleshooting workflow for addressing isomer formation.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol is adapted from methods involving the cyclodehydration of a 1,2-diacylhydrazine.[8]
-
Synthesis of the 1,2-Diacylhydrazine Intermediate: a. To a solution of an acylhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add triethylamine (1.2 eq). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add the desired acyl chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Purify the crude 1,2-diacylhydrazine by recrystallization or column chromatography.
-
Cyclodehydration to the 1,3,4-Oxadiazole: a. To the purified 1,2-diacylhydrazine (1.0 eq), add phosphoryl chloride (5-10 eq) as both the reagent and solvent. b. Heat the mixture at reflux (typically 80-110 °C) for 1-3 hours, monitoring by TLC. c. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. d. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until pH 7-8. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol is based on the coupling of an amidoxime with a carboxylic acid followed by cyclization.[11][15]
-
Activation of the Carboxylic Acid and Coupling: a. To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as EDC (1.5 eq) and an activator like HOAt or HOBt (1.2 eq). b. Stir the mixture at room temperature for 15-30 minutes to form the active ester. c. Add the amidoxime (1.1 eq) to the reaction mixture. d. Stir at room temperature for 12-24 hours, monitoring the formation of the O-acyl amidoxime intermediate by LC-MS.
-
Cyclodehydration to the 1,2,4-Oxadiazole: a. Once the formation of the intermediate is complete, add a base such as triethylamine (2.0 eq) or DBU (1.5 eq). b. Heat the reaction mixture at 80-120 °C for 2-6 hours. c. Monitor the cyclization by TLC or LC-MS. d. After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by column chromatography or recrystallization.
By carefully selecting your synthetic strategy and optimizing reaction conditions, you can effectively control the regioselectivity of your disubstituted oxadiazole synthesis, leading to higher yields of the desired isomer and simplifying purification.
References
-
Ye, C., et al. (2020). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 22(15), 5945–5949. Available at: [Link]
-
ACS Publications. (n.d.). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]
-
Gajare, P. S., et al. (2021). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 32(6), 1113–1122. Available at: [Link]
-
Sci-Hub. (n.d.). One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Li, P., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Green Chemistry, 23(23), 9475-9479. Available at: [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. Available at: [Link]
-
Asadi, A., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e16883. Available at: [Link]
-
PubMed. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. Available at: [Link]
-
Gryszkiewicz-Wojtkielewicz, A., et al. (2003). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 1(19), 3333-3340. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Available at: [Link]
-
Myznikov, L. V., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 557–565. Available at: [Link]
-
Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(12), 2058. Available at: [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available at: [Link]
-
Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. Available at: [Link]
-
MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Polycyclic Aromatic Compounds. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
University of Manchester Research Explorer. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. Available at: [Link]
-
ACS Publications. (2013). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(15), 5878–5895. Available at: [Link]
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Available at: [Link]
-
Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available at: [Link]
-
MDPI. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available at: [Link]
-
PubMed Central. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available at: [Link]
-
PubMed Central. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of the four isomers of the oxadiazole. Available at: [Link]
-
ResearchGate. (2025). (PDF) 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. Available at: [Link]
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Technical Support Center: Refinement of the Synthetic Protocol for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your synthesis for higher yield and purity. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a non-classical bioisostere for esters and amides, which enhances metabolic stability and modulates physicochemical properties.[1][2] However, its synthesis, particularly with ortho-substituted aromatic rings, can present unique challenges.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and common route to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed from an ortho-substituted benzene precursor and an acetylating agent. A highly efficient approach starts with phthalic anhydride and acetohydrazide, which avoids potential side reactions associated with using phthalic acid directly.
The overall transformation proceeds in two key stages:
-
Amide Formation: A nucleophilic acyl substitution reaction where acetohydrazide opens the phthalic anhydride ring to form an N-acylhydrazide-carboxylic acid intermediate.
-
Cyclodehydration: An intramolecular cyclization driven by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which converts the N-acylhydrazide into the 1,3,4-oxadiazole ring.[3][4]
Below is a diagram illustrating the general workflow.
Caption: Troubleshooting decision tree for addressing low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it better to start with phthalic acid or phthalic anhydride? A: Phthalic anhydride is strongly recommended. It is more reactive than phthalic acid and its reaction with acetohydrazide is regioselective, leading directly to the desired intermediate where the new amide bond is formed ortho to the remaining carboxylic acid. Using phthalic acid introduces a second carboxylic acid group that could potentially compete in side reactions, complicating the synthesis.
Q2: Can I monitor the reaction by Thin Layer Chromatography (TLC)? A: Absolutely. TLC is an excellent tool for monitoring the disappearance of the N'-(acetyl)-2-carboxybenzohydrazide intermediate and the appearance of the final product.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A polar solvent system like 30-50% ethyl acetate in hexanes is a good starting point. You may need to add 1% acetic acid to the mobile phase to get well-defined spots for the carboxylic acid-containing compounds and prevent streaking.
-
Expected Results: The starting intermediate is quite polar and will have a low Rf value. The final oxadiazole product is less polar than the diacylhydrazine (due to the loss of two N-H bonds) and will have a higher Rf value.
Q3: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)? A: POCl₃ is a hazardous substance that requires careful handling.
-
Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract. Always handle it inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Reactivity with Water: It reacts violently with water, releasing heat and toxic HCl gas. Ensure all your glassware is perfectly dry. Never quench the reaction with water directly in the reaction flask; always add the reaction mixture to ice.
Section 4: Detailed Experimental Protocol
This protocol is a refined, field-tested method for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Part A: Synthesis of N'-(acetyl)-2-carboxybenzohydrazide (Intermediate)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add phthalic anhydride (10.0 g, 67.5 mmol) and acetohydrazide (5.0 g, 67.5 mmol).
-
Add toluene (100 mL) to the flask.
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4 hours. The solid starting materials will slowly dissolve and then a new precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold toluene (2 x 20 mL).
-
Dry the solid under vacuum to yield the intermediate, N'-(acetyl)-2-carboxybenzohydrazide, which can be used in the next step without further purification.
Part B: Cyclodehydration to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
-
Caution: Perform this step in a certified chemical fume hood. Ensure all glassware is dry.
-
To a 100 mL round-bottom flask, carefully add the dried intermediate from Part A (e.g., 10.0 g, ~45 mmol).
-
Slowly add phosphorus oxychloride (POCl₃, 30 mL) to the flask at room temperature with stirring. The solid will begin to dissolve.
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux (~110 °C) in an oil bath for 4 hours. The solution will typically turn a yellow to light brown color.
-
Workup: Prepare a large beaker (1 L) containing ~400 g of crushed ice.
-
After cooling the reaction mixture to room temperature, slowly and carefully pour it onto the crushed ice with vigorous stirring. This is an exothermic process that will release HCl gas.
-
Continue stirring for 30-60 minutes until all the ice has melted and a precipitate has formed.
-
Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is no longer acidic (check with pH paper).
-
Purification: Transfer the crude solid to a beaker with ethanol (~100 mL). Heat the suspension to boiling and stir for 15 minutes. Cool to room temperature and collect the purified solid by vacuum filtration. Wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60 °C to yield pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid as a white to off-white solid.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2021). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. BMC Chemistry, 15(1), 4. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., et al. (2023). Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]
-
Shaik, F., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5897. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Retrieved from [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [PMC NIH]. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? Retrieved from [Link]
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
ResearchGate. (2017). (PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
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Al-Masoudi, W. A. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. AIP Conference Proceedings, 2372(1), 050012. [Link]
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Szałek, E., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5825. [Link]
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Taha, M., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(1), 111. [Link]
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Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Retrieved from [Link]
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Krasouskaya, G. G., et al. (2015). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Mendeleev Communications, 25(1), 21–22. [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
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Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Retrieved from [Link]
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Goci, E., et al. (2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 37(1), 221-226. Retrieved from [Link]
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Tharini, K., & Manimekalai, A. (2021). Synthesis, Characterization and Anti-Obesity Activity of N-Acetylcyanoacetyl Hydrazone Derivative. International Journal of Biology, Pharmacy and Allied Sciences, 10(11), 1-13. [Link]
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Yousif, S. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 19(6), 1313. [Link]
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Bentham Science Publisher. (n.d.). Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole: Review. Retrieved from [Link]
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Murthy, A. V., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
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Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71. [Link]
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El-Sayed, W. M., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 49000–49014. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a molecule of interest in medicinal chemistry. We will explore the expected ¹H and ¹³C NMR spectra, compare them with a plausible isomer to highlight the power of NMR in distinguishing subtle structural differences, and provide a detailed experimental protocol for data acquisition.
The Imperative of Unambiguous Characterization
In the synthesis of complex organic molecules, the formation of isomers is a common challenge. Relying solely on mass spectrometry or melting point for characterization can be misleading, as isomers share the same molecular weight and can exhibit similar physical properties. NMR spectroscopy, by probing the chemical environment of each proton and carbon atom, provides a detailed structural fingerprint, enabling the definitive identification of the target compound and any potential isomeric byproducts.
Predicted NMR Profile of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
The structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid contains several distinct chemical environments that will give rise to a characteristic set of signals in its ¹H and ¹³C NMR spectra. The predictions below are based on established chemical shift principles and data from related structures.[1][2][3]
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and the protons of the methyl group.
-
Aromatic Protons (Benzoic Acid Ring): The four protons on the disubstituted benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and oxadiazole substituents. We anticipate these signals to appear in the range of δ 7.5 - 8.2 ppm .
-
Methyl Protons: The three equivalent protons of the methyl group attached to the oxadiazole ring will appear as a sharp singlet. This signal is expected in the upfield region of the spectrum, typically around δ 2.5 ppm .
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet far downfield, typically δ > 10 ppm , and may be exchanged with D₂O.
¹³C NMR Spectrum (Predicted)
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carboxylic Acid Carbonyl: This carbon is highly deshielded due to the two adjacent oxygen atoms and will appear as a singlet at the downfield end of the spectrum, anticipated around δ 167-170 ppm .[2]
-
Oxadiazole Carbons: The two carbons within the 1,3,4-oxadiazole ring are in distinct chemical environments. The carbon atom attached to the benzoic acid ring (C2) and the carbon attached to the methyl group (C5) are expected to have chemical shifts in the range of δ 160-165 ppm .
-
Aromatic Carbons (Benzoic Acid Ring): The six carbons of the benzene ring will show distinct signals. The carbon attached to the carboxylic acid group and the carbon attached to the oxadiazole ring will be deshielded. The remaining four aromatic carbons will appear in the typical aromatic region of δ 125-135 ppm .[1][2]
-
Methyl Carbon: The carbon of the methyl group will be the most shielded carbon and is expected to appear as a singlet in the upfield region of the spectrum, around δ 10-15 ppm .
Distinguishing Isomers: A Comparative Analysis
To illustrate the discriminatory power of NMR, let's compare the predicted spectra of our target compound with a plausible isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid .
| Compound | Structure | Predicted ¹H NMR Key Differences | Predicted ¹³C NMR Key Differences |
| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Complex multiplet pattern for aromatic protons due to ortho-substitution. | Six distinct aromatic carbon signals. | |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | Symmetrical 'AA'BB' system (two doublets) for aromatic protons due to para-substitution. | Fewer aromatic carbon signals due to symmetry (four distinct signals). |
This comparison clearly demonstrates how subtle changes in substituent position lead to significant and predictable differences in the NMR spectra, allowing for confident structural assignment.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the characterization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Instrumentation and Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it will dissolve the analyte and its residual proton signal will not interfere with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
¹H NMR Parameters (Typical):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Alternative Characterization Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns. | Cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O of the carboxylic acid, C=N of the oxadiazole). | Provides limited information about the overall carbon-hydrogen framework. |
| Elemental Analysis | Determines the elemental composition (%C, %H, %N) of the compound. | Does not provide information on the connectivity of atoms. |
The synthesis of these complementary data points with NMR provides an unassailable confirmation of the structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Conclusion
The meticulous characterization of synthesized compounds is a fundamental requirement for advancing drug discovery and development. This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, highlighting the critical role of NMR in distinguishing it from a potential isomer. By following the detailed experimental protocol, researchers can confidently and accurately determine the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
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The Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Retrieved from [Link]
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Narayana, B., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2013, 872783. Retrieved from [Link]
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Yüksek, H., et al. (2018). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 56(10), 951-962. Retrieved from [Link]
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A Researcher's Guide to Validating the Antibacterial Efficacy of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Derivatives
In the face of escalating antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds with the potential to yield new classes of antibiotics. Among these, the 1,3,4-oxadiazole ring has emerged as a privileged structure, known for its metabolic stability and diverse biological activities.[1] This guide provides a comprehensive framework for researchers validating the antibacterial potential of a specific series of these compounds: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives.
This document moves beyond a simple recitation of protocols. It offers an in-depth, experience-driven perspective on experimental design, data interpretation, and mechanistic investigation. We will explore not just how to test these compounds, but why specific choices are made, ensuring a robust and self-validating approach to drug discovery.
Part 1: Strategic Foundations of the Validation Workflow
Before embarking on laboratory work, a well-defined strategy is paramount. The goal is to generate clear, comparable, and mechanistically insightful data. Our approach is built on comparing the novel derivatives against established clinical pathogens and benchmark antibiotics.
The Rationale for Selecting Test Organisms
The initial screening panel should provide a broad overview of a compound's spectrum of activity. A judicious choice includes representatives from both Gram-positive and Gram-negative bacteria, as their distinct cell wall structures present different barriers to drug penetration.
-
Gram-Positive Representatives:
-
Staphylococcus aureus (e.g., ATCC 29213): A leading cause of hospital- and community-acquired infections, with prevalent methicillin-resistant (MRSA) strains.[2]
-
Enterococcus faecalis (e.g., ATCC 29212): A durable pathogen known for causing opportunistic infections and exhibiting intrinsic resistance to several antibiotic classes.
-
-
Gram-Negative Representatives:
-
Escherichia coli (e.g., ATCC 25922): A common cause of urinary tract infections and sepsis, representing a key challenge in antibacterial development.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): Notorious for its intrinsic and acquired resistance mechanisms, it is a major cause of opportunistic infections.[3]
-
The Critical Role of Controls
Every experiment must be a self-validating system. This is achieved through the rigorous use of controls:
-
Positive Control: An antibiotic with a well-characterized mechanism of action and known efficacy against the test strains. Ciprofloxacin , a broad-spectrum fluoroquinolone that targets DNA gyrase, is an excellent choice for initial screening.[4]
-
Negative Control: The vehicle used to dissolve the test compounds, typically dimethyl sulfoxide (DMSO). This ensures that the solvent itself has no inhibitory effect on bacterial growth.
-
Growth Control: Bacteria cultured in media alone, to confirm the viability and normal growth of the inoculum.[5]
-
Sterility Control: Media alone, to check for contamination.[5]
Part 2: Core Experimental Protocol — Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antibacterial activity validation is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] We will utilize the broth microdilution method, a standardized, high-throughput technique outlined by the Clinical and Laboratory Standards Institute (CLSI).[6]
Detailed Step-by-Step Methodology
1. Preparation of Reagents and Compounds:
- Prepare cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.
- Prepare stock solutions of the 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives and the positive control (Ciprofloxacin) in 100% DMSO at a high concentration (e.g., 10 mg/mL).
- Create a series of working solutions by diluting the stock solutions in sterile MHB.
2. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
3. Plate Preparation and Inoculation:
- Using a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.
- Add 50 µL of the highest concentration drug working solution to the first column of wells, creating a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last drug-containing column. This creates a gradient of compound concentrations.
- Reserve columns for controls: Growth Control (no drug) and Sterility Control (no drug, no bacteria).
- Add 50 µL of the final bacterial inoculum to each well (except the Sterility Control wells), bringing the total volume to 100 µL.
4. Incubation and Reading:
- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration well with no visible turbidity (no bacterial growth).[5]
Experimental Workflow Diagram
The following diagram illustrates the broth microdilution workflow for determining the MIC.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the validation of novel 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives as potential antibacterial agents. The preliminary (hypothetical) data indicates that these compounds possess activity, particularly against Gram-positive pathogens, and that this activity can be potentiated through synthetic modification.
The logical next steps in the research pipeline would include:
-
Enzymatic Assays: Directly testing the most potent derivatives in a purified DNA gyrase inhibition assay to confirm the proposed mechanism of action.
-
Cytotoxicity Testing: Evaluating the compounds against mammalian cell lines to determine their therapeutic index and ensure they are not broadly cytotoxic.
-
Expanded Spectrum Analysis: Screening against a wider panel of clinical isolates, including resistant strains (e.g., MRSA, VRE).
-
In Vivo Efficacy Studies: Progressing the most promising candidate with favorable safety and activity profiles into an appropriate animal model of infection, such as a murine sepsis model. [2] By following this structured, evidence-based approach, researchers can rigorously validate their findings and contribute meaningfully to the critical search for the next generation of antibacterial therapies.
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Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2342-2350. [Link]
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Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]
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Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). DNA Topoisomerases. EcoSal Plus, 6(2). [Link]
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A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Benzoic Acids: Biological Activity and Therapeutic Potential
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention due to their wide spectrum of biological activities.[1][2] These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are recognized as privileged scaffolds in drug design.[3] Their metabolic stability, coupled with their ability to act as bioisosteres for amide and ester groups, makes them attractive moieties for the development of novel therapeutics.[3][4] This guide provides a comparative study of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, with a particular focus on those incorporating a benzoic acid functionality, a common feature in many biologically active molecules.
At a Glance: Isomeric Differences and Synthetic Approaches
The arrangement of the heteroatoms within the oxadiazole ring profoundly influences the molecule's electronic properties, stability, and, consequently, its biological activity. The 1,3,4-oxadiazole isomer is noted for its thermal stability, while the 1,2,4-oxadiazole ring is also chemically robust and serves as a valuable bioisosteric replacement in drug design.[3]
The synthesis of these isomeric cores typically follows distinct pathways, a critical consideration for chemists designing novel derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Pathway for 1,3,4-Oxadiazole Benzoic Acid Derivatives
The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[1] Starting from a substituted benzoic acid, the synthesis generally proceeds via the formation of an ester, followed by reaction with hydrazine hydrate to yield the corresponding acid hydrazide. This intermediate is then reacted with another carboxylic acid (or its derivative) in the presence of a dehydrating agent like phosphorus oxychloride to furnish the 1,3,4-oxadiazole ring.[1][5]
Caption: General synthesis of 1,3,4-oxadiazole benzoic acid derivatives.
General Synthetic Pathway for 1,2,4-Oxadiazole Benzoic Acid Derivatives
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with a carboxylic acid or its activated derivative.[6] The amidoxime itself can be prepared from the corresponding nitrile. The carboxylic acid is often activated with a coupling agent to facilitate the acylation of the amidoxime, which is followed by cyclization to form the 1,2,4-oxadiazole ring.[6]
Caption: General synthesis of 1,2,4-oxadiazole benzoic acid derivatives.
Comparative Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole benzoic acid derivatives have been reported to exhibit a wide array of pharmacological effects. The following sections provide a comparative overview of their activities, supported by experimental data from the literature.
Anticancer Activity
The oxadiazole scaffold is a prominent feature in many anticancer agents.[7] Derivatives of both isomers have demonstrated significant cytotoxic activity against various cancer cell lines.
1,3,4-Oxadiazole Derivatives: A number of 1,3,4-oxadiazole derivatives have shown potent anti-proliferative effects.[8] For instance, certain pyridine-containing 1,3,4-oxadiazole analogues have exhibited stronger anticancer activity against liver, breast, colorectal, and stomach cancer cell lines than the standard drug 5-fluorouracil.[9] Some derivatives have also been identified as inhibitors of thymidylate synthase, with one compound showing 30 times stronger activity against liver cancer cells than 5-fluorouracil.[9]
1,2,4-Oxadiazole Derivatives: Similarly, 1,2,4-oxadiazole derivatives have shown significant anticancer potential.[6][10] Studies have reported that certain 1,2,4-oxadiazole-linked 5-fluorouracil derivatives possess good activity against breast, lung, and prostate cancer cell lines, with IC50 values in the micromolar range.[6] The substitution pattern on the phenyl ring attached to the oxadiazole moiety has been shown to be crucial for activity.[6] For example, some studies have indicated that the absence of a substituent on the phenyl ring can lead to good anticancer activity.[6]
| Isomer | Derivative Type | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| 1,3,4-Oxadiazole | Pyridine analogue | HepG2, MCF-7, SW1116, BGC823 | More potent than 5-fluorouracil | [9] |
| 1,3,4-Oxadiazole | Thymidylate synthase inhibitor | HepG2 | ~30x more potent than 5-fluorouracil | [9] |
| 1,2,4-Oxadiazole | Linked 5-fluorouracil | MCF-7, A549, DU-145 | 0.18 - 1.13 µM | [6] |
| 1,2,4-Oxadiazole | Benzothiazole derivative | CaCo-2 | 4.96 µM | [10] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Oxadiazole derivatives have shown promise in this area.[4][11]
1,3,4-Oxadiazole Derivatives: A broad spectrum of antimicrobial activity has been reported for 1,3,4-oxadiazole derivatives, including antibacterial, antifungal, and antiviral effects.[4] Some 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] For example, certain derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis.[12]
1,2,4-Oxadiazole Derivatives: While perhaps more extensively studied for other activities, 1,2,4-oxadiazoles also possess antimicrobial properties. Some 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives have been shown to inhibit the growth of E. coli, P. mirabilis, and E. faecalis.
| Isomer | Derivative Type | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| 1,3,4-Oxadiazole | 2,5-Disubstituted | S. aureus, B. subtilis | 31 - 70 µg/mL | [12] |
| 1,3,4-Oxadiazole | General derivatives | Various bacteria and fungi | Broad spectrum | [4] |
| 1,2,4-Oxadiazole | 3,5-Diarylsubstituted | E. coli | 60 µM |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are employed to assess the biological activities of these compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT assay to determine anticancer activity.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion
Both 1,2,4-oxadiazole and 1,3,4-oxadiazole benzoic acid derivatives represent promising scaffolds for the development of new therapeutic agents. While both isomers exhibit a broad range of biological activities, subtle differences in their structure-activity relationships can be exploited for the design of more potent and selective drugs. The 1,3,4-oxadiazole derivatives have been extensively explored for their antimicrobial and anticancer properties. The 1,2,4-oxadiazole counterparts have also demonstrated significant potential, particularly in the realm of anticancer drug discovery. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these two important classes of heterocyclic compounds. The choice of isomer and the synthetic strategy will ultimately depend on the specific therapeutic target and the desired pharmacological profile.
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(2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]
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A Strategic Guide to Co-crystal Engineering: X-ray Crystallography of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and its Potential Co-crystals
For researchers, scientists, and drug development professionals, the pursuit of optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) is a constant endeavor. Co-crystallization has emerged as a powerful technique to enhance solubility, stability, and bioavailability of APIs without altering their intrinsic pharmacological activity.[1] This guide provides a comprehensive framework for the exploration of co-crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a molecule of interest due to the prevalence of the 1,3,4-oxadiazole moiety in medicinally active compounds.[2] While specific co-crystals of this particular benzoic acid derivative are not yet extensively documented in publicly available literature, this guide will equip you with the strategic considerations and detailed experimental protocols necessary to embark on a successful co-crystal screening and characterization campaign.
Understanding the Landscape: Why Co-crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid?
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, often leading to improved metabolic stability and pharmacokinetic profiles.[3] The presence of both a carboxylic acid group and a hydrogen bond accepting oxadiazole ring in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid makes it an excellent candidate for co-crystallization. These functional groups provide the necessary handles for forming robust supramolecular synthons with a variety of co-formers.
A critical first step in co-crystal design is a thorough analysis of the target molecule. The crystal structure of a closely related compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, reveals that the benzene and oxadiazole rings are nearly coplanar.[4] This planarity can facilitate π-π stacking interactions, which, in concert with hydrogen bonding, can lead to the formation of stable co-crystal structures.
Alternatives to Co-crystals:
Before embarking on a co-crystal screen, it is prudent to consider other solid-state forms. The primary alternatives include:
-
Salts: For ionizable APIs, salt formation is a common strategy to improve solubility. However, salts can sometimes suffer from issues like hygroscopicity and disproportionation.[5]
-
Polymorphs: Different crystalline forms of the same molecule can exhibit varying physicochemical properties. A polymorph screen is often a standard part of pre-formulation studies.[6]
-
Amorphous Solids: While offering high solubility, amorphous forms are thermodynamically unstable and can recrystallize over time.
Co-crystals offer a distinct advantage by allowing for the fine-tuning of physicochemical properties through the selection of a diverse range of co-formers, which are typically neutral molecules.[7]
The Experimental Blueprint: A Step-by-Step Guide to Co-crystal Discovery and Analysis
This section outlines a systematic approach to co-crystal screening and single-crystal X-ray diffraction analysis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Co-former Selection: A Rational Approach
The choice of co-formers is paramount to a successful co-crystal screen. A good starting point is to select pharmaceutically acceptable compounds (Generally Regarded as Safe - GRAS) that possess functional groups complementary to the carboxylic acid and oxadiazole moieties of the API.
Table 1: Potential Co-formers for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
| Co-former Class | Examples | Rationale for Selection |
| Carboxylic Acids | Benzoic Acid, Succinic Acid, Glutaric Acid | Can form acid-acid homodimers or acid-oxadiazole heterodimers.[8] |
| Amides | Nicotinamide, Isonicotinamide | Amide groups are excellent hydrogen bond donors and acceptors.[9] |
| Alcohols/Phenols | Sorbitol, Resorcinol | Hydroxyl groups can act as hydrogen bond donors to the carboxylic acid or oxadiazole. |
| Pyridines | Isonicotinamide, 4,4'-Bipyridine | The pyridine nitrogen is a strong hydrogen bond acceptor. |
A search of the Cambridge Structural Database (CSD) for existing co-crystals of similar molecules can provide valuable insights into successful supramolecular synthons.[10]
Co-crystal Screening Methodologies
A combination of screening methods is often employed to maximize the chances of discovering new co-crystalline forms.
LAG is a mechanochemical method that is highly efficient for co-crystal screening.[11]
Experimental Protocol for Liquid-Assisted Grinding:
-
Combine 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and the selected co-former in a 1:1 molar ratio in a mortar.
-
Add a small amount (a few microliters) of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[12]
-
Grind the mixture with a pestle for 15-20 minutes.
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD).
This is a classic and reliable method for growing single crystals suitable for X-ray diffraction.[10]
Experimental Protocol for Solvent Evaporation:
-
Dissolve equimolar amounts of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and the co-former in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for crystal growth over several days.
-
Once crystals are formed, they can be analyzed by single-crystal X-ray diffraction.
Slurrying can help in identifying the most thermodynamically stable co-crystal form.[7]
Experimental Protocol for Slurry Crystallization:
-
Add an excess of a 1:1 molar mixture of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and the co-former to a solvent in which they have limited solubility.
-
Stir the suspension at a constant temperature for an extended period (24-72 hours).
-
Isolate the solid by filtration and analyze by PXRD.
Characterization of Co-crystal Hits
PXRD is the primary tool for identifying new crystalline phases. A new co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the starting materials.[13]
DSC can be used to determine the melting point of the new solid form, which is typically different from the melting points of the individual components.[10]
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Analysis
Once a promising co-crystal is identified and single crystals are obtained, SCXRD provides unambiguous structural information.[14]
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
The resulting Crystallographic Information File (CIF) contains all the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters that define the co-crystal structure.
Comparative Analysis: What the Data Will Reveal
Once the crystal structures of one or more co-crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid are determined, a comparative analysis can be performed.
Table 2: Hypothetical Comparison of Solid-State Forms of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
| Property | API (Form I) | Co-crystal with Co-former A | Co-crystal with Co-former B | Salt with Sodium |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | C2/c |
| Melting Point (°C) | 185 | 195 | 170 | >300 (decomposes) |
| Aqueous Solubility (mg/mL) | 0.1 | 0.5 | 0.3 | 5.0 |
| Key Hydrogen Bonds | Carboxylic acid dimer | Acid-Pyridine | Acid-Amide | Ionic interaction |
| Physical Stability | Stable | Stable | Stable | Hygroscopic |
This table illustrates the type of comparative data that can be generated. The co-crystals would be expected to exhibit different melting points and solubilities compared to the parent API and its salt form. The nature of the intermolecular interactions, as revealed by SCXRD, provides a rational basis for these observed differences.
The Path Forward: From Discovery to Application
The successful identification and characterization of novel co-crystals of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid opens up new avenues for its development as a therapeutic agent. The improved physicochemical properties can lead to enhanced bioavailability and more robust formulation strategies. The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-property relationships and for securing intellectual property.
This guide provides a robust framework for initiating a co-crystal screening campaign. By combining rational co-former selection with a multi-pronged screening approach and rigorous crystallographic analysis, researchers can unlock the full potential of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and other promising APIs.
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A Comparative Efficacy Analysis of Novel Compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and Known Tankyrase Inhibitors in the Context of Wnt/β-catenin Signaling
Introduction: The Rationale for Targeting Tankyrase in Oncology
The Wnt/β-catenin signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue homeostasis.[1][2] Its aberrant activation is a well-documented driver in numerous cancers, particularly colorectal cancer (CRC).[2][3] A key regulatory hub within this pathway involves the "destruction complex," which targets the transcriptional coactivator β-catenin for degradation. The stability of this complex is, in turn, modulated by the enzyme tankyrase (TNKS).[4]
Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, promotes the degradation of Axin, a critical scaffold protein in the β-catenin destruction complex.[2][5] By inhibiting tankyrase, Axin is stabilized, the destruction complex is more active, and β-catenin is degraded, thereby suppressing the oncogenic signaling cascade.[6][7] This has made tankyrase a compelling target for anti-cancer drug development.[3][6]
This guide provides a comparative overview of the efficacy of three well-characterized tankyrase inhibitors—XAV939, G007-LK, and OM-153—and outlines a comprehensive experimental framework to evaluate a novel compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (hereafter referred to as Compound X ), for similar inhibitory activity. While the 1,3,4-oxadiazole moiety is a known pharmacophore in various bioactive molecules, the specific efficacy of Compound X as a tankyrase inhibitor has not been established.[8][9] This guide serves as a roadmap for its characterization.
The Wnt/β-catenin Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Wnt/β-catenin pathway and the critical role of tankyrase. Inhibition of tankyrase leads to the stabilization of Axin, promoting the degradation of β-catenin and preventing its translocation to the nucleus where it would otherwise activate target genes involved in proliferation.
Caption: Wnt signaling pathway and the role of tankyrase inhibitors.
Profile of Known Tankyrase Inhibitors
A successful tankyrase inhibitor must exhibit high potency (low nanomolar IC₅₀), selectivity against other PARP family members to minimize off-target effects, and robust activity in cell-based models.
| Inhibitor | Target(s) | IC₅₀ TNKS1 | IC₅₀ TNKS2 | Cellular Wnt Reporter IC₅₀ | Key Features & References |
| XAV939 | TNKS1, TNKS2 | 11 nM / 5 nM | 4 nM / 2 nM | ~50 nM | The first-in-class tankyrase inhibitor, widely used as a research tool. Stabilizes Axin and promotes β-catenin degradation.[5][7][10] |
| G007-LK | TNKS1, TNKS2 | 46 nM | 25 nM | 50 nM | Potent and selective inhibitor with demonstrated anti-tumor efficacy in xenograft models of colorectal cancer (CRC).[11][12][13] |
| OM-153 | TNKS1, TNKS2 | 13 nM | 2 nM | 0.63 nM | Highly potent, orally active inhibitor with a favorable pharmacokinetic profile and demonstrated therapeutic window in mouse models.[14][15][16] |
| Compound X | Hypothesized:TNKS1, TNKS2 | To Be Determined | To Be Determined | To Be Determined | A novel small molecule with a 1,3,4-oxadiazole scaffold. Its biological activity is under investigation. |
Experimental Workflow for Comparative Efficacy Assessment
To objectively compare the efficacy of Compound X with the established inhibitors, a tiered experimental approach is necessary. This workflow progresses from direct enzyme inhibition to cellular pathway modulation and finally to phenotypic anti-cancer effects.
Caption: Experimental workflow for characterizing Compound X.
Detailed Experimental Protocols
Tier 1: Biochemical Assays - Direct Enzyme Inhibition
Objective: To determine the direct inhibitory potency (IC₅₀) of Compound X on tankyrase 1 and 2 and to assess its selectivity against other PARP family members.
Protocol: Homogeneous Tankyrase Activity Assay (Chemiluminescent)
-
Reagents & Materials: Recombinant human TNKS1/TNKS2 enzymes, PARP1/PARP2 enzymes (for selectivity), NAD⁺, biotinylated-NAD⁺, histone H4 (substrate), streptavidin-coated donor beads, protein A-acceptor beads, anti-PAR antibody, assay buffer.
-
Preparation: Serially dilute Compound X, XAV939, G007-LK, and OM-153 in DMSO, followed by a final dilution in assay buffer. Recommended concentration range: 0.1 nM to 50 µM.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle control.
-
Enzyme Addition: Add 10 µL of a solution containing the tankyrase enzyme and histone substrate to each well.
-
Initiation: Add 5 µL of NAD⁺/biotinylated-NAD⁺ solution to start the reaction. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction and add the detection reagents (acceptor beads conjugated with anti-PAR antibody and streptavidin-donor beads). Incubate in the dark for 60 minutes.
-
Readout: Measure the chemiluminescent signal on a compatible plate reader. The signal is proportional to the amount of PARsylation (enzyme activity).
-
Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percentage of inhibition against the log-concentration of the inhibitor and fit a four-parameter logistic curve to determine the IC₅₀ value.
Causality and Self-Validation: This assay directly measures the enzymatic activity of tankyrase. The use of known inhibitors as positive controls validates the assay's performance. Running selectivity assays against PARP1/2 is crucial because off-target inhibition could lead to different biological effects and toxicities.
Tier 2: Cellular Assays - Pathway Modulation
Objective: To confirm that Compound X can penetrate cells and inhibit the Wnt/β-catenin pathway at the cellular level.
Protocol: Wnt/β-catenin Reporter Assay (Luciferase-based)
-
Cell Line: Use a cell line engineered for this purpose, such as HEK293 cells stably expressing a SuperTOPFlash (STF) reporter, which contains TCF/LEF binding sites upstream of a luciferase gene.
-
Cell Seeding: Seed 20,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Wnt Stimulation: Treat cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to induce a robust luciferase signal.
-
Inhibitor Treatment: Concurrently, treat the cells with serial dilutions of Compound X and controls (XAV939, G007-LK, OM-153) for 16-24 hours.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the stimulated control (100% pathway activity) and unstimulated control (basal activity). Calculate the IC₅₀ for pathway inhibition.
Protocol: Western Blot for Axin Stabilization and β-catenin Reduction
-
Cell Line: Use a colorectal cancer cell line with an APC mutation and active Wnt signaling, such as COLO-320DM or SW480.[7][11]
-
Treatment: Culture cells to 70-80% confluency and treat with 10x the determined cellular IC₅₀ of Compound X and controls for 6, 12, and 24 hours. A DMSO vehicle control is essential.
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. An effective inhibitor will show a time-dependent increase in Axin1/2 levels and a corresponding decrease in total β-catenin levels.[5]
Causality and Self-Validation: The reporter assay provides a quantitative measure of transcriptional output from the pathway. The western blot provides direct, mechanistic evidence of target engagement (Axin stabilization) and the desired downstream consequence (β-catenin reduction), confirming that the observed effect in the reporter assay is due to the intended mechanism of action.
Tier 3: Phenotypic Assays - Anti-Cancer Effect
Objective: To determine if the observed pathway inhibition translates into a meaningful anti-proliferative effect in cancer cells dependent on Wnt signaling.
Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Lines: Use a panel of cell lines, including Wnt-dependent (e.g., COLO-320DM) and Wnt-independent (e.g., RKO) colorectal cancer cell lines.[17] The differential sensitivity is a key validation point.
-
Seeding: Seed 3,000-5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat with a 10-point, 3-fold serial dilution of Compound X and controls.
-
Incubation: Incubate for 72-96 hours.
-
Readout: Measure cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line. A potent and specific inhibitor should have a significantly lower GI₅₀ in the Wnt-dependent cell line.
Causality and Self-Validation: Using both sensitive and resistant cell lines is critical. If Compound X inhibits the growth of COLO-320DM but not RKO cells, it strongly suggests its anti-proliferative effect is mediated through the Wnt pathway, validating the mechanism of action.[17]
Conclusion and Future Directions
This guide provides a robust framework for comparing the efficacy of the novel compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (Compound X) against established tankyrase inhibitors. By systematically progressing from biochemical potency and selectivity to cellular mechanism of action and finally to cancer cell-specific phenotypic outcomes, researchers can build a comprehensive and validated data package.
Positive results from these studies would position Compound X as a promising new chemical entity for further preclinical development. Subsequent steps would involve pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vivo efficacy testing in mouse xenograft models to determine if its promising in vitro profile translates into a viable therapeutic candidate.[15][18]
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A Comparative Guide to the Structure-Activity Relationships of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid Analogs
Introduction
The 1,3,4-oxadiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions.[1][2] Molecules incorporating this heterocycle have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific scaffold, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, presents a compelling template for drug design, combining the bio-active oxadiazole core with a benzoic acid moiety, which can serve as a key interaction point with biological targets or as a handle for further derivatization.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core structure. While direct, extensive SAR studies on this exact molecule are limited, we will draw upon the broader literature of 2,5-disubstituted 1,3,4-oxadiazoles and related benzoic acid derivatives to build a robust comparative framework. We will explore how systematic modifications to different parts of the molecule—the benzoic acid ring, the methyl group, and the oxadiazole ring itself—influence biological activity, providing researchers with actionable insights for designing next-generation therapeutic agents.
Core Synthetic Strategy: A General Overview
The synthesis of the parent scaffold and its analogs typically follows a convergent approach. A common pathway involves the cyclization of an acylhydrazide intermediate. For the parent compound, this would begin with the reaction of 2-carboxybenzohydrazide with acetic anhydride, followed by dehydrative cyclization to form the 1,3,4-oxadiazole ring. Analog synthesis is achieved by substituting the starting materials accordingly.
A generalized synthetic route is depicted below:
Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-oxadiazole analogs.
Comparative SAR Analysis of Analogs
The biological activity of this class of compounds can be systematically modulated by making structural changes at three primary positions: (A) the benzoic acid phenyl ring, (B) the 5-position of the oxadiazole ring (the methyl group in the parent compound), and (C) the carboxylic acid group itself.
Section A: Modifications of the Benzoic Acid Phenyl Ring
Substituents on the phenyl ring attached to the C2 position of the oxadiazole can dramatically alter the electronic properties, steric profile, and lipophilicity of the molecule, thereby influencing target binding and pharmacokinetic properties.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): Halogen (e.g., -Cl, -F) and nitro (-NO₂) groups are common modifications. Studies on related 1,3,4-oxadiazole series have shown that the position and nature of the EWG are critical. For instance, in a series of anti-inflammatory agents, a 4-nitro substitution on the phenyl ring led to greater activity compared to 2-nitro or 3-nitro substitutions.[4] This suggests that the electronic and steric effects at the para-position are favorable for interaction with the biological target, potentially the active site of enzymes like cyclooxygenase (COX).[5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can also enhance activity. In a series of anticancer 1,3,4-oxadiazoles, the presence of electron-donating groups on the phenyl ring was found to increase cytotoxicity.[6] A compound featuring a 3,4,5-trimethoxy substitution exhibited potent tubulin polymerization inhibitory activity.[6] This highlights that increasing electron density on the aromatic ring can be beneficial, likely by enhancing π-π stacking or other non-covalent interactions with the target protein.
Comparative Data Table: Phenyl Ring Substitutions
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (at C5 of Oxadiazole) | Biological Activity (Example: Anti-inflammatory, % Inhibition) | Reference |
| Parent | 2-COOH | -CH₃ | Baseline | - |
| A1 | 2-COOH, 4-Cl | -CH₃ | Potentially Increased | [5][7] |
| A2 | 2-COOH, 4-NO₂ | -CH₃ | Potentially Increased | [4][7] |
| A3 | 2-COOH, 4-OCH₃ | -CH₃ | Potentially Increased | [6] |
Note: This table is illustrative, based on trends from related compound series.
Section B: Modifications at the C5-Position of the Oxadiazole Ring
The substituent at the C5-position of the oxadiazole ring extends into the solvent-exposed region or a specific binding pocket of a target. Altering the size, lipophilicity, and chemical nature of this group is a primary strategy for optimizing potency and selectivity.
Key Insights:
-
Small Alkyl Groups: The parent methyl group provides a baseline. Expanding this to larger alkyl groups like cyclohexyl has been shown to be effective in developing anti-diabetic and anti-inflammatory agents.[8]
-
Aromatic/Heterocyclic Rings: Replacing the methyl group with various aromatic or heterocyclic rings introduces opportunities for additional binding interactions, such as π-π stacking or hydrogen bonds.
-
Anticancer Activity: Conjugating moieties like quinoline to the 1,3,4-oxadiazole core has resulted in compounds with potent telomerase inhibitory activity, significantly exceeding the efficacy of standard drugs like 5-fluorouracil in certain cancer cell lines.[6]
-
Enzyme Inhibition: Analogs where the C5 position is substituted with a pyridyl ring have shown potent inhibition of enzymes like thymidine phosphorylase.[9] This suggests that the nitrogen atom in the pyridine ring may act as a crucial hydrogen bond acceptor.
-
Caption: SAR summary for modifications at the oxadiazole C5-position.
Section C: Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is highly polar and typically ionized at physiological pH. While it can form strong ionic or hydrogen bonds with targets, it can also lead to poor membrane permeability and rapid metabolism. Replacing it with a bioisostere can improve drug-like properties while maintaining the key acidic interaction.
Key Insights:
-
Tetrazoles: The tetrazole ring is the most common bioisostere for a carboxylic acid. It is a non-classical isostere with a similar pKa and the ability to participate in similar interactions. Its increased lipophilicity compared to a carboxylate can improve oral bioavailability.
-
Acyl Sulfonamides: These groups also mimic the acidic proton and hydrogen bonding capabilities of carboxylic acids and are frequently used in drug design to modulate physicochemical properties.
Experimental Protocols: A Representative Workflow
To provide a practical context for the SAR data, we describe a standard protocol for evaluating the anti-inflammatory activity of these analogs using the carrageenan-induced rat paw edema model. This assay is a widely accepted primary screen for acute inflammation.[4][7]
Protocol: Carrageenan-Induced Rat Paw Edema Assay
Objective: To assess the in vivo acute anti-inflammatory activity of test compounds.
Materials:
-
Albino rats (100-200 g)
-
Test compounds (analogs) and Standard Drug (e.g., Indomethacin)
-
1% w/v Carrageenan solution in saline
-
Vehicle (e.g., 1% Carboxymethyl cellulose, CMC)
-
Plethysmometer
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize rats for one week. Divide them into groups (n=6): Control (Vehicle), Standard Drug, and Test Compound groups.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Suspend the test compounds and standard drug in the vehicle (1% CMC). Administer the respective suspensions orally to the animals in each group. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals after, typically 3 and 6 hours.[4]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Caption: Workflow for the in vivo anti-inflammatory assay.
Discussion & Future Perspectives
The SAR of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid analogs is a rich field for exploration. The evidence from related series suggests that:
-
Electronic Tuning is Key: The benzoic acid ring is sensitive to electronic effects. Para-substitution with either electron-withdrawing or -donating groups appears to be a viable strategy for enhancing activity, depending on the target class.[4][6]
-
The C5-Position Governs Potency and Selectivity: Replacing the C5-methyl group with larger, more complex aromatic and heterocyclic systems is a powerful method for achieving high potency and targeting specific enzymes or receptors.[6][9]
-
Bioisosteric Replacements Can Optimize Properties: Swapping the carboxylic acid for bioisosteres like tetrazoles should be explored to improve the pharmacokinetic profile of lead compounds.
Future work should focus on generating a focused library of analogs based on these principles and screening them against specific, well-defined biological targets such as COX enzymes, kinases, or histone deacetylases (HDACs), where oxadiazole scaffolds have shown significant promise.[6][9] Combining these empirical SAR studies with computational modeling and molecular docking will undoubtedly accelerate the discovery of novel drug candidates based on this versatile scaffold.
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A Comparative Guide to Alternative Synthetic Methodologies for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid
Abstract
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a valuable heterocyclic scaffold, frequently utilized as a key building block in the synthesis of pharmacologically active molecules and advanced materials. The classical synthetic approaches, while established, often rely on harsh dehydrating agents and can present challenges in terms of yield, scalability, and functional group tolerance. This guide provides an in-depth comparison of four distinct synthetic strategies for this target molecule. We will explore the traditional condensation-cyclization pathway, a modern one-pot variant using contemporary coupling agents, an oxidative cyclization route via an N-acylhydrazone intermediate, and a novel electrochemical approach. Each method is critically evaluated based on mechanistic principles, experimental efficiency, reagent safety, and operational scalability. This document serves as a practical resource for researchers in medicinal chemistry and process development to select the optimal synthetic route tailored to their specific objectives, whether for rapid laboratory-scale discovery or large-scale manufacturing.
Introduction: The Significance of the Oxadiazole Moiety and the Need for Synthetic Innovation
The 1,3,4-oxadiazole ring is a privileged heterocycle in modern drug discovery. It is recognized as a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] Its presence in approved drugs such as the antiretroviral agent Raltegravir underscores its therapeutic importance.[1] The title compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, combines this valuable heterocycle with a versatile benzoic acid handle, making it an ideal starting point for library synthesis and lead optimization.
The exploration of alternative synthetic routes is driven by several key factors:
-
Improving Yields: Overcoming equilibrium limitations and side reactions inherent in classical methods.
-
Enhancing Safety and Sustainability: Replacing hazardous reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with milder, safer, and more environmentally benign alternatives.[2]
-
Increasing Efficiency: Developing one-pot or streamlined multi-step processes to reduce cycle times and purification efforts.[3][4]
-
Broadening Scope: Ensuring compatibility with a wider range of functional groups for the synthesis of diverse analogs.
This guide will dissect four prominent synthetic pathways, providing the causal logic behind their design and the experimental data to support their comparison.
Method 1: The Traditional Approach via Phthalic Anhydride
This classical method represents the most direct, albeit often challenging, route. It involves the reaction of phthalic anhydride with acetylhydrazide to form an N,N'-diacylhydrazine intermediate, which is then cyclized under harsh dehydrating conditions.
Mechanism & Rationale: The synthesis begins with the nucleophilic attack of acetylhydrazide on one of the carbonyl carbons of phthalic anhydride. This ring-opens the anhydride to form 2-(2-acetylhydrazine-1-carbonyl)benzoic acid. The critical, and often problematic, second step is the intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring. This step typically requires powerful dehydrating agents that can activate the amide carbonyl for nucleophilic attack by the other amide oxygen, followed by elimination of water. A significant competing side reaction is the formation of the thermodynamically stable N-aminophthalimide, particularly at elevated temperatures.[5]
Workflow Diagram:
Caption: Workflow for the traditional synthesis from phthalic anhydride.
Advantages:
-
Utilizes inexpensive and readily available starting materials.
-
Conceptually straightforward two-step process.
Disadvantages:
-
Requires harsh, often corrosive, and hazardous dehydrating agents (e.g., POCl₃, PPA).[6]
-
High reaction temperatures can lead to the formation of undesired side products.[5]
-
Yields can be variable and purification may be challenging.
-
Limited functional group tolerance due to the harsh conditions.
Method 2: Modern One-Pot Cyclodehydration from Phthalic Acid
This approach improves upon the traditional method by starting with phthalic acid and employing modern, milder coupling and dehydrating agents in a single reaction vessel. This strategy offers greater control and efficiency.
Mechanism & Rationale: This one-pot synthesis bypasses the issues associated with the anhydride intermediate. First, a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates one of the carboxylic acid groups of phthalic acid. This activated species reacts cleanly with acetylhydrazide to form the diacylhydrazine intermediate in situ. Following this, a mild dehydrating agent, like the Burgess reagent, is added to the same pot.[7] The Burgess reagent facilitates cyclodehydration under neutral and much milder conditions than POCl₃, proceeding through a sulfamate ester intermediate which undergoes a facile elimination to form the oxadiazole ring and innocuous byproducts.
Workflow Diagram:
Caption: Workflow for the modern one-pot synthesis from phthalic acid.
Advantages:
-
High Efficiency: One-pot procedure reduces workup and purification steps.[2]
-
Mild Conditions: Operates at or near room temperature, preserving sensitive functional groups.[7]
-
Improved Safety: Avoids the use of highly corrosive and hazardous reagents.
-
Good to Excellent Yields: Generally provides higher and more consistent yields (70-95%) compared to traditional methods.[2]
Disadvantages:
-
Higher reagent cost (HATU, Burgess reagent) compared to POCl₃.
-
Stoichiometric byproducts from coupling agents need to be removed during workup.
Method 3: Oxidative Cyclization of an N-Acylhydrazone
This widely applicable two-step method constructs the oxadiazole ring through C-O bond formation via oxidation, rather than dehydration. It offers excellent reliability and substrate scope.
Mechanism & Rationale: The synthesis first requires the preparation of an N-acylhydrazone intermediate. This is achieved through a simple condensation reaction between 2-formylbenzoic acid (or its ester, followed by hydrolysis) and acetylhydrazide. The resulting N'-(2-carboxybenzylidene)acetohydrazone is then subjected to an oxidative cyclization. A variety of oxidants can be used, with molecular iodine in the presence of a base like potassium carbonate being a common and effective choice.[8] The proposed mechanism involves the formation of an N-iodo intermediate, followed by intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, and subsequent elimination of HI (neutralized by the base) to yield the aromatic oxadiazole ring.
Workflow Diagram:
Caption: Workflow for the oxidative cyclization of an N-acylhydrazone.
Advantages:
-
High Reliability and Yields: This method is often very robust and provides high yields.[9]
-
Excellent Functional Group Tolerance: The mild oxidative conditions are compatible with a wide array of functional groups.
-
Versatility: A vast number of oxidizing agents can be employed (e.g., DDQ, Chloramine-T, hypervalent iodine reagents), allowing for optimization.[6]
-
The intermediate hydrazone is typically a stable, crystalline solid that can be easily purified before the final step.
Disadvantages:
-
Requires a two-step process with isolation of the intermediate.
-
The starting material, 2-formylbenzoic acid, can be more expensive than phthalic anhydride or phthalic acid.
Method 4: Electrochemical Synthesis
Representing the forefront of green chemistry, this method adapts the oxidative cyclization of N-acylhydrazones (Method 3) by replacing chemical oxidants with electricity. This approach minimizes waste and enhances the safety profile.
Mechanism & Rationale: This method uses the same N-acylhydrazone intermediate as in Method 3. The innovation lies in the cyclization step, which is achieved through an indirect electrochemical oxidation.[1] A redox mediator, such as DABCO (1,4-diazabicyclo[2.2.2]octane), is oxidized at the anode to form a radical cation. This oxidized mediator then abstracts an electron from the N-acylhydrazone, initiating the oxidative cyclization cascade. The mediator is regenerated at the cathode, meaning it is only required in catalytic amounts. This process avoids the use of stoichiometric, and often toxic, heavy metal or halogenated oxidants, with the only byproduct being hydrogen gas (H₂).[8]
Workflow Diagram:
Caption: Workflow for the electrochemical synthesis.
Advantages:
-
Green and Sustainable: Eliminates the need for chemical oxidants, reducing chemical waste.[1]
-
Inherently Safe: Avoids handling hazardous oxidizing agents and operates under mild conditions.
-
High Atom Economy: The primary byproduct is H₂ gas.
-
Can be amenable to flow chemistry for continuous manufacturing.
Disadvantages:
-
Requires specialized equipment (potentiostat, electrochemical cell).
-
Reaction optimization (electrolyte, electrode material, potential) can be more complex than traditional chemical reactions.
-
May not be readily available in all standard organic synthesis laboratories.
Comparative Analysis
The following table provides a side-by-side comparison of the four synthetic strategies, allowing for an informed decision based on project priorities.
| Parameter | Method 1: Traditional | Method 2: Modern One-Pot | Method 3: Oxidative Cyclization | Method 4: Electrochemical |
| Starting Materials | Phthalic Anhydride | Phthalic Acid | 2-Formylbenzoic Acid | 2-Formylbenzoic Acid |
| Key Reagents | POCl₃, PPA, H₂SO₄ | HATU, Burgess Reagent | I₂, K₂CO₃, DDQ | Electricity, Catalytic Mediator |
| Number of Steps | 2 (often one-pot) | 1 (one-pot) | 2 (with isolation) | 2 (with isolation) |
| Typical Overall Yield | 40-70% (Variable) | 70-95% | 75-95% | 70-85%[1] |
| Reaction Conditions | Harsh, High Temp. | Mild, Room Temp. | Mild, Room/Mod. Temp. | Mild, Room Temp. |
| Safety Profile | Poor (Corrosive/Hazardous) | Good | Moderate (Iodine) | Excellent |
| Cost-Effectiveness | Low Reagent Cost | High Reagent Cost | Moderate | Low Operating Cost, High Capex |
| Scalability | Challenging | Good | Excellent | Excellent (especially in flow) |
| Key Advantage | Inexpensive Starting Materials | High Efficiency & Mildness | High Reliability & Versatility | Greenest & Safest |
| Key Disadvantage | Harsh Conditions, Low Yield | Reagent Cost | Two distinct steps | Specialized Equipment |
Conclusion and Recommendations
There is no single "best" method for the synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid; the optimal choice is contingent upon the specific goals of the research.
-
For rapid, small-scale synthesis with a focus on yield and functional group tolerance , Method 3 (Oxidative Cyclization) is highly recommended. Its reliability and the vast literature support for various oxidants make it a dependable choice for medicinal chemistry programs.
-
For process development and scale-up where efficiency and throughput are paramount , Method 2 (Modern One-Pot) is the superior option. Despite higher reagent costs, the savings in time, energy, and purification steps often justify the expense at scale.
-
For laboratories prioritizing green chemistry and safety , Method 4 (Electrochemical Synthesis) is the ideal, forward-looking choice. It represents the most sustainable pathway, and the initial investment in equipment can be offset by long-term savings and safety benefits.
-
Method 1 (Traditional) should generally be avoided unless cost is the absolute primary constraint and the necessary safety infrastructure to handle hazardous reagents is in place.
The continued development of novel coupling agents, milder oxidants, and more accessible electrochemical technologies will undoubtedly further refine the synthesis of this important heterocyclic scaffold.
Detailed Experimental Protocols
(Note: These are representative protocols and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
Protocol for Method 2: Modern One-Pot Cyclodehydration
-
To a dry round-bottom flask under a nitrogen atmosphere, add phthalic acid (1.0 eq.), acetylhydrazide (1.1 eq.), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) followed by the portion-wise addition of HATU (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Add Burgess reagent (1.2 eq.) directly to the reaction mixture.
-
Continue stirring at room temperature for an additional 8-12 hours until the diacylhydrazine intermediate is fully converted to the product.
-
Quench the reaction by slowly adding water. Acidify with 1N HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol for Method 3: Oxidative Cyclization
-
Step A: Synthesis of N'-(2-carboxybenzylidene)acetohydrazone
-
Dissolve 2-formylbenzoic acid (1.0 eq.) in ethanol in a round-bottom flask.
-
Add acetylhydrazide (1.1 eq.) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 3-4 hours. The product often precipitates upon cooling.
-
Cool the mixture to room temperature, filter the resulting solid, wash with cold ethanol, and dry to yield the pure hydrazone intermediate.
-
-
Step B: Oxidative Cyclization
-
Suspend the N-acylhydrazone (1.0 eq.) and potassium carbonate (2.5 eq.) in acetonitrile.
-
Add molecular iodine (I₂) (1.2 eq.) portion-wise.
-
Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and quench the excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Acidify the aqueous layer with 1N HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize to obtain the final product.
-
References
-
Ansari, F. et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]
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Pamenter, C. et al. (2024). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal. Available at: [Link]
-
Li, W. et al. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (2019). Synthesis of N-acyl hydrazones. [Scientific Diagram]. Available at: [Link]
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Appleton, K. M. et al. (2006). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Tetrahedron Letters. Available at: [Link]
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Bollikolla, H. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
ResearchGate. (2006). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. [Request PDF]. Available at: [Link]
-
Taylor, R. D. et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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Wang, C. et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry. Available at: [Link]
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Staszewska-Krajewska, O. et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]
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Siwek, A. et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available at: [Link]
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Ghamgin, M. et al. (2015). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
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Yakushev, A. A. et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin. Available at: [Link]
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Khokhlov, A. L. et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]
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Wikipedia. Phthalic anhydride. Available at: [Link]
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Yousif, S. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
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ResearchGate. (2019). How to convert anhydrides into acid hydrazide? [Q&A]. Available at: [Link]
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A Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid Group in 2-(5-Methyl-1,3-4-oxadiazol-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone of pharmacophore design, crucial for the biological activity of over 450 approved drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, allows for potent electrostatic interactions with biological targets. However, this same functionality can introduce significant liabilities, including poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and other toxicities that can derail a drug development program.[2][4][5]
This guide provides an in-depth comparison of strategic bioisosteric replacements for the carboxylic acid group in the scaffold 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. While the specific biological target of this molecule is not extensively defined in public literature, its structure, featuring a benzoic acid linked to a 1,3,4-oxadiazole heterocycle, is representative of motifs found in various pharmacologically active agents.[6][7][8] The principles and protocols discussed here are therefore broadly applicable for optimizing drug candidates with similar structural features.
We will explore the rationale behind replacing the carboxylic acid, compare the physicochemical and synthetic profiles of leading bioisosteres, and provide actionable experimental protocols for their synthesis and evaluation.
The Rationale for Replacement: Beyond the Carboxyl Group
The decision to replace a carboxylic acid is driven by the need to overcome its inherent pharmacokinetic and toxicological challenges.[1] Key motivations include:
-
Improving Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, primarily through glucuronidation, which can lead to reactive acyl glucuronide metabolites.[2][9] These metabolites can covalently bind to proteins, potentially causing idiosyncratic drug toxicity.[2][4]
-
Enhancing Membrane Permeability: At physiological pH (approx. 7.4), carboxylic acids (typically with a pKa of 4-5) are predominantly ionized.[2][5] This negative charge significantly hinders passive diffusion across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10]
-
Modulating Acidity (pKa): Fine-tuning the acidity of the pharmacophore can optimize its interaction with the target protein. A bioisostere can offer a similar acidic proton but with a different pKa, potentially improving binding affinity or selectivity.[11][12]
-
Exploring New Intellectual Property: Introducing novel bioisosteric replacements can create new chemical entities with distinct properties, forming the basis for new patents.[4][5]
The logical workflow for considering such a replacement is outlined below.
Caption: Workflow for addressing carboxylic acid liabilities.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The most successful bioisosteric replacements for carboxylic acids are those that mimic its key properties: an acidic proton and a similar spatial arrangement of hydrogen bond acceptors. Here, we compare three of the most widely used and effective options: 1H-Tetrazole , N-Acylsulfonamide , and Hydroxamic Acid .
| Property | Carboxylic Acid (Parent) | 1H-Tetrazole | N-Acylsulfonamide | Hydroxamic Acid |
| Structure | -COOH | C-N₄H | -C(O)NHSO₂R | -C(O)NHOH |
| Typical pKa | 4.2 - 4.5 | 4.5 - 4.9[5] | 3.5 - 4.5[13] | 8.0 - 9.0[4] |
| Lipophilicity (logD₇.₄) | Low (Ionized) | Higher than COOH, but permeability can be low due to high desolvation energy.[5][11] | Generally higher; tunable by 'R' group.[13] | Higher (Less Ionized)[11][12] |
| Metabolic Stability | Prone to acyl glucuronidation.[2][9] | Resistant to acyl glucuronidation; may undergo N-glucuronidation or oxidation.[9] | Resistant to acyl glucuronidation; stable.[13] | Can be metabolized via sulfation and glucuronidation.[4] |
| Synthetic Access | Readily available. | Accessible from nitriles or via activation of the carboxylic acid. Requires azide reagents.[14][15] | Accessible from carboxylic acids/anhydrides and sulfonamides.[13][16][17] | Accessible from carboxylic acids or esters. |
| Key Advantage | Established pharmacophore. | Closely mimics pKa of carboxylic acid. Metabolically more stable.[5][18] | Highly tunable acidity and lipophilicity. Excellent H-bond geometry.[13] | Less acidic, potentially improving permeability for certain targets.[4][11] |
| Key Disadvantage | PK/Tox liabilities.[2][5] | Use of potentially explosive azide reagents. Can have poor permeability despite higher lipophilicity.[11] | Can be synthetically challenging. May introduce additional bulk. | Weaker acidity may abolish activity if ionization is critical. Potential for metal chelation.[4] |
Deep Dive and Synthetic Protocols
The choice of bioisostere is highly context-dependent.[4][5] Below are detailed considerations and step-by-step synthetic protocols for creating analogs of our target molecule.
The 5-substituted-1H-tetrazole ring is one of the most recognized non-classical bioisosteres of carboxylic acids, featured in over 20 FDA-approved drugs.[5] Its pKa is very similar to that of a carboxylic acid, allowing it to maintain critical ionic interactions with a target receptor.[5][15]
Rationale: Choose tetrazole when maintaining a similar acidic character is paramount, and the primary goal is to block acyl glucuronidation.
Synthetic Strategy: The most common and direct route to a 5-substituted tetrazole is the [3+2] cycloaddition of an azide source with a nitrile.[14][15] The required nitrile precursor can be readily synthesized from the parent carboxylic acid.
Sources
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- 18. researchgate.net [researchgate.net]
Confirmation of target engagement for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in cellular assays
A Comparative Guide to Cellular Target Engagement for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
For researchers and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is the unambiguous confirmation that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of leading methodologies for confirming cellular target engagement, using the novel heterocyclic compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, as a case study.
While the 1,3,4-oxadiazole scaffold is associated with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, the specific intracellular target of this particular benzoic acid derivative is not yet fully elucidated[1][2]. A common mechanism for such biological activities is the modulation of protein kinase activity. Therefore, for the purpose of this guide, we will proceed with the hypothesis that 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a putative protein kinase inhibitor. Our objective is to rigorously validate this hypothesis by confirming its engagement with a target kinase in a cellular context.
This guide will dissect and compare two powerful, orthogonal techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay . We will explore the mechanistic basis of each assay, provide detailed experimental protocols, and offer insights into the selection of the most appropriate method for your research needs.
The Imperative of Cellular Target Engagement
Confirming that a drug binds to its target in a test tube is a necessary first step, but it is not sufficient. The cellular environment presents numerous barriers and complexities not present in purified protein assays, including cell membrane permeability, efflux pumps, intracellular competition with endogenous ligands (e.g., ATP for kinases), and potential for compound metabolism[3]. Therefore, demonstrating target engagement in intact cells provides crucial evidence that the compound reaches its intended destination and interacts with it at concentrations that correlate with downstream phenotypic effects[2]. This validation is essential to avoid costly failures in later stages of drug development, which are often attributed to a lack of efficacy or unforeseen toxicity due to off-target effects[2].
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that leverages the fundamental principle of ligand-induced thermal stabilization of proteins[4]. When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. CETSA measures this change in thermal stability within intact cells or cell lysates[5][6].
The Causality Behind CETSA
The core principle of CETSA is that the binding of a ligand, such as our test compound, to its target protein creates a more stable complex. This increased stability requires more thermal energy to disrupt the protein's tertiary structure. The experimental workflow involves heating cell samples (treated with the compound or a vehicle control) across a range of temperatures. At lower temperatures, the protein remains folded and soluble. As the temperature increases, the unbound protein begins to unfold and aggregate, rendering it insoluble. In the presence of a stabilizing ligand, the protein remains soluble at higher temperatures. By quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the compound-treated samples is direct evidence of target engagement[4][7].
Detailed Experimental Protocol: CETSA with Western Blot Detection
This protocol is designed to assess the engagement of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid with a hypothetical target kinase, "Kinase X".
-
Cell Culture and Treatment:
-
Seed cells expressing Kinase X at an appropriate density in a multi-well plate and culture overnight.
-
Treat the cells with either a vehicle control (e.g., 0.1% DMSO) or varying concentrations of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid. Incubate for a duration sufficient to allow cell penetration and target binding (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control sample[7].
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature). This preserves protein complexes without detergents.
-
Separate the soluble fraction from the aggregated protein fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C)[8].
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody against Kinase X.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Kinase X (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement[4].
-
Isothermal Dose-Response Fingerprint (ITDRF)
To determine the potency of target engagement, an isothermal dose-response fingerprint (ITDRF) experiment can be performed. In this variation, all samples are heated to a single, constant temperature (chosen from the melt curve where significant protein precipitation occurs in the vehicle control). Cells are treated with a range of compound concentrations. A dose-dependent increase in the amount of soluble target protein confirms engagement and allows for the calculation of an EC50 value, reflecting the compound's potency in a cellular environment[9].
Methodology 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time[10]. It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm)[11][12].
The Causality Behind NanoBRET™
The assay requires two key components:
-
The Donor: The target protein (e.g., Kinase X) is genetically fused to NanoLuc® (Nluc), a small, bright luciferase.
-
The Acceptor: A cell-permeable fluorescent tracer that is designed to reversibly bind to the active site (or another relevant pocket) of the target protein.
In the absence of a competing compound, the fluorescent tracer binds to the Nluc-Kinase X fusion protein. When the NanoLuc® substrate (furimazine) is added, the enzyme emits bright blue light. Due to the close proximity, this energy is transferred to the fluorescent tracer, which then emits light at a longer wavelength (e.g., red). When 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is introduced, it enters the cell and competes with the tracer for binding to Kinase X. This competition displaces the tracer, increasing the distance between the donor (Nluc) and the acceptor (tracer). Consequently, the BRET signal decreases in a dose-dependent manner[13][14]. This reduction in BRET is a direct measure of the test compound's engagement with its target.
Detailed Experimental Protocol: NanoBRET™ Kinase Assay
This protocol outlines the steps to measure the engagement of our test compound with Nluc-Kinase X expressed in live HEK293 cells.
-
Cell Preparation and Transfection:
-
Transfect HEK293 cells with a plasmid encoding the Nluc-Kinase X fusion protein.
-
After 18-24 hours, harvest the cells and resuspend them in Opti-MEM® medium[13].
-
-
Compound and Tracer Addition:
-
Dispense the test compound, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, in a serial dilution into a white, 384-well assay plate. Include "no compound" (tracer only) and "no tracer" (background) controls.
-
Add the NanoBRET™ kinase tracer at a pre-determined optimal concentration to all wells except the "no tracer" controls.
-
Add the Nluc-Kinase X expressing cells to all wells[1].
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells[13].
-
-
Signal Detection:
-
Prepare a detection reagent containing the NanoLuc® substrate (furimazine) and an extracellular NanoLuc® inhibitor (to reduce background signal from any leaked fusion protein).
-
Add the detection reagent to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously[13].
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Normalize the data by subtracting the background BRET ratio ("no tracer" control) and expressing the result as a percentage of the "no compound" control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer.
-
Comparative Analysis: CETSA vs. NanoBRET™
Choosing the right target engagement assay depends on several factors, including the availability of reagents, the nature of the target, and the desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a luciferase-tagged target. |
| Target Modification | Not required (label-free). Measures the endogenous or unmodified transfected protein. | Requires genetic fusion of the target protein to NanoLuc® luciferase. |
| Reagents | Requires a specific antibody for detection (e.g., Western blot). | Requires a specific, cell-permeable fluorescent tracer for the target. |
| Cellular State | End-point assay; cells are lysed after heat treatment. | Live-cell assay; measurements are taken in intact, viable cells. |
| Throughput | Low to medium (Western blot); can be higher with plate-based detection formats. | High; easily adaptable to 384-well and 1536-well formats. |
| Data Output | Thermal shift (ΔTm) or dose-response at a fixed temperature (ITDRF EC50). | Dose-response competition data (IC50). |
| Key Advantage | Label-free nature reflects physiological conditions without modifying the target protein. | High sensitivity, high throughput, and provides real-time binding data in live cells. |
| Key Limitation | Can be technically challenging; requires a good antibody; not all proteins show a thermal shift. | Requires protein engineering and development/availability of a suitable tracer. |
Conclusion and Recommendations
Both CETSA and NanoBRET™ are powerful, state-of-the-art methods for confirming the intracellular engagement of a test compound with its target. They provide orthogonal validation, increasing confidence in the mechanism of action.
-
For initial validation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid with its putative target, Kinase X, CETSA is an excellent choice. Its label-free nature ensures that the interaction is measured without any potential artifacts from protein tags. A positive result in a CETSA experiment provides strong, direct evidence of biophysical interaction in a physiological context[5][8].
-
For higher-throughput screening of analogs or for detailed structure-activity relationship (SAR) studies, the NanoBRET™ assay is superior. Once the Nluc-fusion construct and tracer are established, the assay is rapid, highly sensitive, and provides quantitative potency data (IC50) that is crucial for lead optimization[10][13].
Ultimately, the most robust validation strategy would involve using both methods. Confirming target engagement with CETSA and then developing a NanoBRET™ assay for more quantitative and higher-throughput follow-up studies would provide a comprehensive and compelling data package, significantly de-risking the progression of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in the drug discovery pipeline.
References
- Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
- Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science, 6(3), 450-459.
- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3.
- BenchChem. (2025). Validating Target Engagement of Bioactive Molecules: A Comparative Guide.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- ResearchGate. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Request PDF.
- ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer....
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2824-2834.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery.
- News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET).
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research.[1] The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Profile and Risk Assessment
The primary hazards are associated with direct contact and inhalation.[2][3] The benzoic acid moiety suggests potential for skin and eye irritation, while the heterocyclic system, common in biologically active molecules, warrants careful handling to avoid unknown toxicological effects.[4][5][6][7]
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing.[8] Avoid contact with skin.[9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[3][8] | Wear eye and face protection (safety glasses or goggles).[2][8] |
| Respiratory Irritation | May cause respiratory irritation.[3][8] | Avoid breathing dust.[8][9] Use only in a well-ventilated area or under a chemical fume hood.[3] |
| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment. Do not dispose of down the drain.[10][11] |
The Guiding Principle: Disposal as Hazardous Waste
The central tenet for disposing of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is to treat it as regulated hazardous chemical waste . This is mandated by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[12] This classification prohibits disposal via standard methods like pouring down the sink or placing in regular trash.[10][12] Improper disposal can lead to environmental contamination and significant regulatory penalties.[10]
The entire lifecycle of the chemical waste, from the moment it is declared "waste" to its final treatment, must be documented and handled by trained professionals.[13]
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety at every stage of the waste handling process within the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure solid, solution, or contaminated material), ensure you are wearing the appropriate PPE. This is your first and most important line of defense.
-
Hand Protection: Nitrile or butyl rubber gloves.[11]
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[8]
-
Body Protection: A standard laboratory coat.[11]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect pure 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, contaminated weigh boats, and contaminated filter paper in a dedicated hazardous waste container.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Container Choice: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[11] Ensure the container has a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue on the outside.
Step 3: Waste Accumulation and Labeling
All chemical waste must be labeled immediately upon generation.[12] This is a strict regulatory requirement.
-
Labeling: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[12]
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid". For mixtures, list all components and their approximate percentages.[12]
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started (the day the first drop of waste entered the container).
-
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within your laboratory, away from drains and incompatible materials.[9]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by authorized professionals.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS office to schedule a pickup.[12]
-
Licensed Vendor: The EHS office works with licensed hazardous waste disposal companies that will transport the waste for proper treatment, which may include incineration or other approved methods.[10][13]
The entire process can be visualized through the following decision workflow:
Prohibited Actions and Their Rationale
To underscore the importance of the protocol, this section explicitly details what actions must be avoided.
-
DO NOT Pour Down the Drain: This compound is expected to be harmful to aquatic life. Sewer systems are not designed to treat this type of chemical waste, leading to direct environmental contamination.[10][11]
-
DO NOT Dispose of in Regular Trash: Solid chemical waste in landfills can leach into the soil and groundwater.[14] Furthermore, this violates federal and local regulations.[12]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is an illegal and unsafe disposal method.[15] It releases vapors into the atmosphere and can concentrate hazardous residues.
Spill and Decontamination Procedures
Accidents can happen. A prepared response is key to mitigating risk.
-
Minor Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid making the powder airborne.[3]
-
Carefully sweep or scoop the material into your designated solid hazardous waste container.[8][9][11]
-
Wipe the area with a damp cloth and decontaminate the surface. Dispose of cleaning materials as hazardous waste.
-
-
Decontamination:
-
Thoroughly wash any contaminated glassware or equipment. The initial rinsate should be collected as hazardous liquid waste.[11]
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent.[15] This rinsate must also be collected as hazardous waste.[15] After rinsing, the container label should be defaced, and it can then be disposed of as regular lab glass or plastic waste.[15]
-
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific community's ability to manage the materials that drive innovation.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Techiescientist. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
- MetaSci. (n.d.). Safety Data Sheet Benzoic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
- Alpha Resources. (2021, February 19). Safety Data Sheet: BENZOIC ACID.
- Sharma R, Kumar N, & Yaday R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
- LookChem. (n.d.). 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID.
- Tüzün, B., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2296.
- Santa Cruz Biotechnology. (n.d.). Benzoic acid Safety Data Sheet.
- Tariq, M., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Mohanty, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Tropical Journal of Pharmaceutical Research, 15(11), 2439-2447.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- ResearchGate. (2025, August 20). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. This guide provides a comprehensive framework for the safe handling of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a compound of interest for many researchers. As there is no specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and foundational chemical safety principles to establish best practices for personal protective equipment (PPE).
Hazard Analysis: A Tale of Two Moieties
The potential hazards of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can be inferred from its constituent functional groups: a benzoic acid derivative and a 1,3,4-oxadiazole ring.
-
The Carboxylic Acid Group: Carboxylic acids are known to be acidic and can act as irritants to the skin, eyes, and respiratory system.[1][2][3] Prolonged or unprotected contact can lead to chemical burns.
-
The 1,3,4-Oxadiazole Ring: This heterocyclic component is found in numerous pharmacologically active molecules. While generally stable, oxadiazole derivatives can possess their own unique toxicological profiles, with some causing skin, eye, and respiratory irritation.[4][5][6]
Given the novelty of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a conservative approach that assumes a combination of these potential hazards is the most prudent course of action.
Your Armor: Selecting the Right PPE
A multi-layered approach to PPE is essential to ensure your safety when handling this and other novel compounds.
Eye and Face Protection: Your First Line of Defense
Acids and other chemical irritants can cause severe and irreversible eye damage.[2]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2][7]
-
Face Shield: When there is a significant risk of splashing, such as during heating or pressure-related procedures, a face shield should be worn in conjunction with safety goggles.
Skin Protection: An Impermeable Barrier
Your skin is your largest organ and requires robust protection.
-
Gloves: Not all gloves are created equal. For handling carboxylic acids and heterocyclic compounds, nitrile or butyl rubber gloves are recommended for their chemical resistance.[2][7] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid contaminating your skin.[5]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is essential to protect your skin and clothing from accidental spills.
Respiratory Protection: Guarding Your Airways
Inhalation of chemical dust or vapors can lead to respiratory irritation and long-term health issues.[2]
-
Work in a Ventilated Area: Always handle solid 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid in a certified chemical fume hood to minimize the inhalation of airborne particles.
-
Respirators: If there is a potential for generating dust and a fume hood is not available, a respirator is necessary. An N95 mask can provide basic protection against particulates, while a full-face respirator with acid gas cartridges offers more comprehensive safeguarding.[2]
The Ritual of Safety: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
PPE Donning Sequence
Caption: Proper sequence for removing Personal Protective Equipment to avoid contamination.
When the Unexpected Happens: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and dispose of it as hazardous waste. For larger spills, follow your institution's emergency spill response protocol. |
The Final Step: Proper Disposal
Proper disposal of chemical waste and contaminated PPE is not just a matter of safety but also of environmental responsibility.
-
Chemical Waste: Dispose of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid and any solutions containing it in a designated hazardous waste container. * Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves, should be placed in a sealed bag and disposed of as hazardous waste. [5]Reusable PPE should be decontaminated according to your laboratory's standard operating procedures.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is paramount in a research setting. By understanding the potential hazards, diligently using the correct PPE, and being prepared for emergencies, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking work you do.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
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Safety Data Sheet - AA Blocks. [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A. [Link]
-
Cas 892502-28-2,4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID | lookchem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
